Product packaging for N,N,2,4,6-Pentamethylaniline(Cat. No.:CAS No. 13021-15-3)

N,N,2,4,6-Pentamethylaniline

Cat. No.: B082024
CAS No.: 13021-15-3
M. Wt: 163.26 g/mol
InChI Key: JZBZLRKFJWQZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N,2,4,6-Pentamethylaniline participates in condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α -D-glucopyranosyl chloride with benzyl alcohol to yield an oximino glycoside.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B082024 N,N,2,4,6-Pentamethylaniline CAS No. 13021-15-3

Properties

IUPAC Name

N,N,2,4,6-pentamethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-6-9(2)11(12(4)5)10(3)7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBZLRKFJWQZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156412
Record name N,N,2,4,6-Pentamethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13021-15-3
Record name N,N,2,4,6-Pentamethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13021-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,2,4,6-Pentamethylbenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13021-15-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,2,4,6-Pentamethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,2,4,6-Pentamethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N,N,2,4,6-Pentamethylaniline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N,2,4,6-Pentamethylaniline

Abstract

This guide provides a comprehensive technical overview of this compound, a sterically hindered aromatic amine with significant utility in synthetic organic chemistry. We will move beyond simple data recitation to explore the causal relationships between its unique structure and its function as a non-nucleophilic base. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent, from its fundamental properties and synthesis to its nuanced applications and safety protocols. The Chemical Abstracts Service (CAS) number for this compound is 13021-15-3 .[1][2][3][4]

Core Chemical Identity and Physicochemical Properties

This compound, also known as N,N-Dimethylmesidine, is a substituted aniline where the amino group is dimethylated and the benzene ring is substituted with three methyl groups at the ortho and para positions.[2][4][5] This extensive substitution pattern is the primary determinant of its chemical behavior.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 13021-15-3[1][2][3][4]

  • Molecular Formula: C₁₁H₁₇N[1][2][4]

  • Molecular Weight: 163.26 g/mol [1][2][4]

  • SMILES: CN(C)c1c(C)cc(C)cc1C

  • InChI Key: JZBZLRKFJWQZHU-UHFFFAOYSA-N[3]

The physical properties of this compound are summarized in the table below. It exists as a combustible liquid, typically white to yellow in appearance, under standard conditions.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Boiling Point213-215 °C[1][4]
Density0.907 g/mL at 25 °C[1][2][4]
Refractive Index (n20/D)1.512[1][2][4]
Flash Point79 °C (174 °F)[2][4]
pKa (Conjugate Acid)6.70 ± 0.48[2]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is conceptually a two-stage process: first, the creation of the 2,4,6-trimethylaniline (mesidine) core, followed by exhaustive N-methylation. The choice of methodology is critical to ensure high yield and purity, avoiding side reactions.

Synthesis Pathway Overview

The logical and industrially relevant pathway begins with mesitylene (1,3,5-trimethylbenzene). This precursor is first nitrated to form 2,4,6-trimethyl nitrobenzene. Subsequent reduction of the nitro group yields 2,4,6-trimethylaniline.[6][7] The final, crucial step is the dimethylation of the primary amine to the tertiary amine.

G Mesitylene Mesitylene Nitro 2,4,6-Trimethyl nitrobenzene Mesitylene->Nitro Nitration (HNO₃ / H₂SO₄) Aniline 2,4,6-Trimethylaniline (Mesidine) Nitro->Aniline Reduction (e.g., Ni catalyst, H₂) Final This compound Aniline->Final N,N-Dimethylation (e.g., Formic Acid, Pd/C) G cluster_0 Steric Shield N N C_ortho1 CH₃ C_ortho2 CH₃ N_Me1 CH₃ N_Me2 CH₃ p1 p2 p3 p4 Electrophile Bulky Electrophile (e.g., R-X) Electrophile->N Attack Blocked Proton H⁺ Proton->N Attack Allowed

Caption: Steric hindrance allows protonation but blocks nucleophilic attack.

Key Applications

This property makes it an invaluable reagent in reactions where a base is needed to neutralize acid byproducts, but where a competing nucleophilic reaction (e.g., from triethylamine) would lead to unwanted side products.

  • Glycosylation Reactions: It is used in the synthesis of glycosides. For instance, it participates in the condensation of glycosyl chlorides with alcohols to form oximino glycosides. [1]In these sensitive reactions, its role is to scavenge the HCl generated without interfering with the electrophilic glycosyl donor.

  • Elimination Reactions: It can be used to promote elimination reactions (e.g., dehydrohalogenation) to form alkenes, where its non-nucleophilic nature prevents substitution side reactions.

  • Precursor to Ligands: While less common than its primary amine analog (2,4,6-trimethylaniline), the bulky aromatic framework is of interest in coordination chemistry for creating sterically demanding ligands for transition metal catalysts. [7]

Analytical Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be distinctive. One would anticipate a singlet for the six protons of the N-dimethyl groups, a singlet for the six protons of the two ortho methyl groups, a singlet for the three protons of the para methyl group, and a singlet for the two aromatic protons on the ring.

  • ¹³C NMR: The carbon NMR would show distinct signals for the N-methyl carbons, the ortho and para methyl carbons, and the four unique aromatic carbons.

  • IR Spectroscopy: The infrared spectrum would feature characteristic C-H stretching peaks for the alkyl and aromatic groups, and C-N stretching bands. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) validates the successful tertiary amine formation.

  • Mass Spectrometry: GC-MS is an excellent tool for confirming the molecular weight (163.26 g/mol ) and assessing purity.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. [8] Table 2: GHS Hazard Information

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Acute Toxicity, InhalationH332Harmful if inhaled.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Flammable LiquidsH227Combustible liquid. [5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][9]* Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield. [8] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [8] * Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK). [9]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [8][10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [8][10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition. [8][9][10]

Conclusion

This compound is more than just a substituted aniline; it is a precision tool for the synthetic chemist. Its value is derived directly from its sterically congested structure, which allows it to perform the essential function of a base while being chemically muted as a nucleophile. This unique selectivity makes it a superior choice in complex synthetic pathways, particularly in carbohydrate chemistry and elimination reactions, where avoiding side products is paramount. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136604, N,2,6-trimethylaniline.
  • Google Patents. (2006). CN1800143A - 2, 4, 6-trimethylaniline synthesis method.
  • ChemWhat. (n.d.). This compound CAS#: 13021-15-3.
  • Wikipedia. (n.d.). 2,4,6-Trimethylaniline.
  • Quora. (2021). Why N,N-dimethyl-2,4,6-trinitroaniline is much stronger base as compared to 2,4,6-trinitroaniline?.

Sources

N,N,2,4,6-Pentamethylaniline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of N,N,2,4,6-Pentamethylaniline

Introduction

This compound, also known by synonyms such as N,N-Dimethylmesidine and 2-(Dimethylamino)mesitylene, is a sterically hindered aromatic amine.[1] Its chemical structure, featuring a tertiary amine group flanked by two ortho-methyl groups on a mesitylene ring, imparts unique chemical properties that make it a valuable compound in synthetic organic chemistry. This guide provides a comprehensive overview of its core physical properties, offering a technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. The information presented is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Molecular Identity:

  • CAS Number: 13021-15-3[2][3]

  • Molecular Formula: C₁₁H₁₇N[2][4]

  • Molecular Weight: 163.26 g/mol [4]

  • Chemical Structure: (CH₃)₃C₆H₂N(CH₃)₂[5]

Section 1: Core Physicochemical Properties

The physical state and thermodynamic properties of a compound are foundational to its application in experimental work, dictating everything from appropriate storage conditions to its behavior as a solvent or reagent. This compound is typically supplied as a white to yellow or green clear liquid at room temperature.[6] While some sources provide an estimated melting point of 46.25°C, its common presentation as a liquid suggests this value may not reflect the behavior of the highly pure compound under standard conditions.[2][7]

The steric hindrance provided by the multiple methyl groups significantly influences its physical properties. For instance, the bulky nature of the molecule can disrupt intermolecular packing, often leading to a lower melting point and a liquid state at room temperature compared to less substituted analogues. The boiling point is elevated due to the relatively high molecular weight.

Summary of Physical Properties

PropertyValueSource(s)
Appearance White to Yellow to Green clear liquid[6]
Boiling Point 213-215 °C (at 760 mmHg)[1][7]
Density 0.907 g/mL at 25 °C[2][7]
Refractive Index (n²⁰/D) 1.512[1][2]
Flash Point 79 °C (174.2 °F) - closed cup[6]
Vapor Pressure 0.159 mmHg at 25 °C[2]
pKa 6.70 ± 0.48[2]

Section 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for verifying the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on its molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be distinctive. The six protons of the two equivalent N-methyl groups would appear as a sharp singlet. The nine protons of the three methyl groups on the aromatic ring would likely appear as two distinct singlets: one for the six protons of the two ortho-methyl groups and another for the three protons of the para-methyl group. The two aromatic protons would appear as a singlet further downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the N-methyl carbons, the aromatic methyl carbons, the non-protonated aromatic carbons, and the protonated aromatic carbons, confirming the overall carbon framework.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the methyl and aromatic groups, C-N stretching from the tertiary amine, and C=C stretching vibrations characteristic of the aromatic ring. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) is a key indicator of the tertiary nature of the amine.

  • MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight (163.26 g/mol ).[2][4] Fragmentation patterns would likely involve the loss of methyl groups.

Section 3: Experimental Determination of Physical Properties

The accurate determination of physical properties relies on standardized, well-calibrated experimental protocols. The methodologies described below represent self-validating systems for ensuring data integrity.

Protocol 3.1: Determination of Boiling Point via Distillation

The boiling point is a fundamental property indicating a substance's volatility. Its determination via atmospheric distillation also serves as a final purification step.

Methodology:

  • Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place a sample of this compound (e.g., 25 mL) and a few boiling chips into the distillation flask.

  • Heating: Gently heat the flask using a heating mantle. The causality here is to provide uniform heating to prevent bumping and ensure a smooth boil.

  • Equilibrium and Measurement: Observe the temperature as the vapor rises and condenses. The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium, observed as the point when condensate drips from the thermometer bulb at a steady rate.

  • Validation: The refractive index of the collected distillate should be measured and compared to the starting material to confirm purity. A sharp, stable boiling point range (typically ≤ 2 °C) is indicative of a pure compound.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_process Measurement cluster_validation Validation A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B Prepare C Apply Gentle, Uniform Heat B->C Start D Observe Vapor Condensation C->D Process E Record Stable Temperature D->E Equilibrium F Collect Distillate E->F Collect G Measure Refractive Index of Distillate F->G Verify

Caption: Workflow for Boiling Point Determination.

Protocol 3.2: Measurement of Density using a Pycnometer

Density is an intrinsic property useful for identification and for converting between mass and volume.

Methodology:

  • Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer (m₁). Fill it with deionized water at a known temperature (e.g., 25 °C) and weigh it again (m₂). The volume (V) is calculated using the density of water at that temperature.

  • Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature and weigh it (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

  • Trustworthiness: Repeating the measurement multiple times and ensuring the temperature is stable throughout the process ensures the reliability of the result. The choice of a pycnometer over a simple measuring cylinder provides much higher accuracy due to its precise volume calibration.

Protocol 3.3: Measurement of Refractive Index

The refractive index is a sensitive measure of a substance's purity and is a key specification for liquid chemical products.

Methodology:

  • Instrument Calibration: Turn on the Abbe refractometer and allow the light source to warm up. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading and Correction: Read the refractive index from the scale. Since this property is temperature-dependent, the temperature (typically 20 °C, for the n²⁰/D value) must be controlled and recorded. If the measurement is not performed at 20 °C, a temperature correction should be applied.

Section 4: Safety, Handling, and Storage

This compound is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[6][8][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. Avoid breathing vapors.[8] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] The recommended storage temperature is often below 15°C in a dark place. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a sterically hindered tertiary amine with a well-defined set of physical properties that are crucial for its effective use in research and development. Its liquid state at room temperature, high boiling point, and characteristic density and refractive index serve as key identifiers for quality control. Understanding these properties, the protocols for their verification, and the necessary safety precautions allows for the confident and safe application of this versatile chemical intermediate in various synthetic endeavors.

References

  • ChemWhat. (n.d.). This compound CAS#: 13021-15-3.
  • Stenutz. (n.d.). This compound.
  • Amerigo Scientific. (n.d.). This compound (98%).
  • Chemical Safety. (n.d.). Chemical Label this compound.

Sources

An In-depth Technical Guide to N,N,2,4,6-Pentamethylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, is a sterically hindered aromatic amine that serves as a valuable reagent in specialized organic synthesis. Its unique structural features, characterized by a highly substituted aniline ring, impart specific reactivity that is leveraged in complex chemical transformations, most notably in carbohydrate chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory professionals.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with five methyl groups and a dimethylamino group. The methyl groups at positions 2, 4, and 6, along with the two methyl groups on the nitrogen atom, create significant steric hindrance around the amino group. This steric congestion is a defining feature of the molecule and dictates its chemical behavior.

The IUPAC name for this compound is this compound.[1] It is also commonly referred to as N,N-Dimethylmesidine or 2-(Dimethylamino)mesitylene.[2]

dot graph "N_N_2_4_6_Pentamethylaniline_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,-0.75!"]; "C3" [pos="-0.8,-2!"]; "C4" [pos="0.8,-2!"]; "C5" [pos="1.3,-0.75!"]; "C6" [pos="0,0!"]; "N" [pos="0,3!"]; "C7" [pos="-1,4!"]; "C8" [pos="1,4!"]; "C9" [pos="-2.6,-1.5!"]; "C10" [pos="0.8,-3.5!"]; "C11" [pos="2.6,-1.5!"];

} Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₇N[3]
Molecular Weight 163.26 g/mol [3][4]
CAS Number 13021-15-3[3][4]
Appearance Colorless to yellow or green clear liquid
Boiling Point 213-215 °C
Density 0.907 g/mL at 25 °C
Refractive Index (n20/D) 1.512
Flash Point 78 °C (172.4 °F)[5]
Solubility No quantitative data available in the searched literature. Expected to be soluble in common organic solvents.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two protons on the benzene ring are chemically equivalent and should appear as a singlet. The three methyl groups on the ring will have distinct chemical shifts, as will the two methyl groups on the nitrogen atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the different carbon atoms in the molecule, including the aromatic carbons and the methyl carbons.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (163.26). Fragmentation patterns can provide further structural information.

Synthesis

Proposed Synthetic Pathway:

dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Proposed synthesis of this compound.

General Experimental Protocol (Illustrative)

Disclaimer: This is a generalized procedure and has not been optimized. Appropriate safety precautions must be taken, and the reaction should be performed by a qualified chemist in a fume hood.

  • Reaction Setup: To a solution of 2,4,6-trimethylaniline in a suitable aprotic solvent (e.g., THF, DMF), add a non-nucleophilic base such as triethylamine.

  • Methylation: Cool the mixture in an ice bath and add a methylating agent, such as methyl iodide, dropwise with stirring.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Reactivity and Applications

The primary utility of this compound stems from its nature as a sterically hindered, non-nucleophilic base.

Key Reactivity Insights:

  • Basicity: The lone pair of electrons on the nitrogen atom is available for protonation, making the molecule basic. However, the significant steric hindrance around the nitrogen atom prevents it from acting as a nucleophile in many reactions.

  • Role as a Proton Scavenger: Its primary role in many synthetic transformations is to act as a proton scavenger, neutralizing acidic byproducts without interfering with the main reaction.

Primary Application: Synthesis of Oximino Glycosides

This compound is notably used in the synthesis of oximino glycosides.[3][7] Specifically, it participates in the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl alcohol.[3][7] In this reaction, it is believed to act as a base to facilitate the elimination of HCl, promoting the formation of the oximino glycoside. The steric hindrance of this compound is crucial, as it prevents side reactions that might occur with less hindered amines.

dot graph "Oximino_Glycoside_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Role of this compound in oximino glycoside synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[4][5][8]

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled
Specific target organ toxicity — Single exposure H335: May cause respiratory irritation
Flammable Liquids H227: Combustible liquid

Source:[2][8]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

  • Ventilation: Use only outdoors or in a well-ventilated area.[5]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]

Toxicological Data:

No specific LD50 data for this compound was found in the searched literature. It is classified as harmful by ingestion, inhalation, and skin contact.[4][8]

Conclusion

This compound is a specialized chemical reagent with a unique reactivity profile governed by its sterically hindered structure. Its primary application as a non-nucleophilic base in sensitive reactions, such as the synthesis of oximino glycosides, highlights its importance in modern organic synthesis. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols, to harness its synthetic potential effectively.

References

  • Chemical Safety. (n.d.). chemical label this compound.
  • Amerigo Scientific. (n.d.). This compound (98%).
  • ChemWhat. (n.d.). This compound CAS#: 13021-15-3.
  • RSC Publishing. (2015). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry.
  • Chemistry & Biology Interface. (2011). An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine.
  • Miyai, K., & Jeanloz, R. W. (1972). Synthesis of a β-D-linked disaccharide from dimeric tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride.
  • Sondi, S. M., et al. (2008). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry, 43(5), 1085-1093.
  • NIST. (n.d.). Aniline, N-methyl-.
  • ResearchGate. (2010). A New Synthesis of N,N'-Bis(dimethylaminomethylene)hydrazine.
  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • MDPI. (2018). Synthesis of Glycosides by Glycosynthases.
  • NIST. (n.d.). Benzenamine, 2,4,6-trimethyl-.
  • Fisher Scientific. (n.d.). N,N,2,4,6-Pentamethylanilin, 98 %, Thermo Scientific Chemicals 25 g.

Sources

An In-depth Technical Guide to the Synthesis of N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,2,4,6-Pentamethylaniline, a sterically hindered tertiary amine, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialized chemical ligands.[1][2] Its synthesis, while conceptually straightforward, presents unique challenges due to steric hindrance around the nitrogen atom. This guide provides a comprehensive overview of a reliable synthetic route to this compound, focusing on the Eschweiler-Clarke reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss critical parameters for successful synthesis and purification.

Introduction: The Significance of Sterically Hindered Anilines

Sterically hindered anilines are a class of aromatic amines characterized by bulky substituents flanking the amino group. This structural feature imparts unique chemical properties, influencing their reactivity, basicity, and utility in synthesis. The synthesis of such compounds can be challenging, often requiring specialized catalytic systems or robust reaction conditions to overcome the steric impediment.[3][4][5] this compound serves as a quintessential example, with methyl groups at both ortho positions and two methyl groups on the nitrogen atom, rendering it a non-nucleophilic base and a useful precursor in various chemical transformations.

Strategic Approach: The Eschweiler-Clarke Reaction for N,N-Dimethylation

The Eschweiler-Clarke reaction is a powerful and widely employed method for the methylation of primary and secondary amines to their corresponding tertiary amines.[6][7][8] This reductive amination procedure utilizes an excess of formic acid and formaldehyde.[7][9] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[7][8][9] The reaction is irreversible due to the formation and loss of carbon dioxide gas.[7]

The overall transformation for the synthesis of this compound from 2,4,6-Trimethylaniline is depicted below:

Eschweiler-Clarke Reaction 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline This compound This compound 2,4,6-Trimethylaniline->this compound Formaldehyde, Formic Acid

Caption: Overall transformation of 2,4,6-Trimethylaniline to this compound.

Mechanistic Insights

The mechanism of the Eschweiler-Clarke reaction involves a two-fold methylation process:

  • Iminium Ion Formation: The primary amine, 2,4,6-trimethylaniline, first reacts with formaldehyde to form an iminium ion after the loss of a water molecule.[6]

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine.[6][7]

  • Second Methylation: The resulting secondary amine, N,2,4,6-tetramethylaniline, undergoes the same sequence of iminium ion formation and subsequent reduction by formic acid to yield the final tertiary amine, this compound.[8] The formation of the tertiary amine is generally more favorable.[7]

The detailed mechanism is illustrated in the following diagram:

Eschweiler-Clarke Mechanism cluster_first_methylation First Methylation cluster_second_methylation Second Methylation Start 2,4,6-Trimethylaniline Imine1 Iminium Ion Start->Imine1 + HCHO, - H2O SecondaryAmine N,2,4,6-Tetramethylaniline Imine1->SecondaryAmine + HCOOH, - CO2 Imine2 Iminium Ion SecondaryAmine->Imine2 + HCHO, - H2O FinalProduct This compound Imine2->FinalProduct + HCOOH, - CO2

Caption: Stepwise mechanism of the Eschweiler-Clarke reaction for N,N-dimethylation.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,4,6-Trimethylaniline.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
2,4,6-TrimethylanilineC₉H₁₃N135.211.0 eqStarting material
Formaldehyde (37% in H₂O)CH₂O30.032.5 - 3.0 eqReagent
Formic Acid (88-98%)HCOOH46.032.5 - 3.0 eqReagent and hydride source
Sodium Hydroxide (NaOH)NaOH40.00As neededFor workup
Diethyl Ether or Dichloromethane--As neededFor extraction
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trimethylaniline and formaldehyde solution.

  • Addition of Formic Acid: Slowly add formic acid to the mixture. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volumes).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a liquid.[1][10][11]

Data Presentation: Physicochemical Properties

The successful synthesis of this compound can be confirmed by its characteristic physical and spectroscopic data.

PropertyValue
CAS Number 13021-15-3[1][10][12]
Molecular Formula C₁₁H₁₇N[1][10][12]
Molecular Weight 163.26 g/mol [1][10][12]
Appearance Liquid[10]
Boiling Point 213-215 °C[1][10][11]
Density 0.907 g/mL at 25 °C[1][10][11]
Refractive Index (n20/D) 1.512[1][10][11]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, extending the reflux time or using a larger excess of formaldehyde and formic acid may be beneficial.

  • Purification Challenges: Due to the relatively high boiling point of the product, efficient vacuum distillation is crucial for obtaining a pure sample.

  • Alternative Reagents: In some cases, paraformaldehyde can be used as a source of formaldehyde. Other reducing agents like sodium borohydride can be used in place of formic acid in related reductive amination reactions.[6]

Conclusion

The Eschweiler-Clarke reaction provides a robust and reliable method for the synthesis of this compound from 2,4,6-Trimethylaniline. Understanding the reaction mechanism and carefully controlling the experimental parameters are key to achieving a high yield of the desired product. This guide offers a comprehensive framework for researchers and scientists to successfully synthesize this valuable sterically hindered amine for its various applications in organic chemistry and drug development.

References

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides.
  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
  • Eschweiler-Clarke Reaction. J&K Scientific LLC.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
  • This compound CAS#: 13021-15-3. ChemicalBook.
  • A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketimin
  • Eschweiler-Clarke reaction. YouTube.
  • Review of Modern Eschweiler–Clarke Methyl
  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • How is 2,4,6-Trimethylaniline synthesized and applied in industry? Guidechem.
  • This compound 98 13021-15-3. Sigma-Aldrich.
  • This compound 98 13021-15-3. Sigma-Aldrich.
  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base c
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. NIH.
  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing.
  • This compound (98%). Amerigo Scientific.
  • This compound CAS#: 13021-15-3.
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
  • Time evolution of the N-methylation and N,N-dimethylation of aniline by.
  • This compound, min. 99% | 13021-15-3. J&K Scientific.
  • 2,4,6-Trimethylaniline 88-05-1 wiki. Guidechem.
  • This compound | CAS 13021-15-3. Santa Cruz Biotechnology.
  • Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfon
  • 2,4,6-trimethylaniline synthesis method.
  • 2,4,6-Trimethylaniline. Wikipedia.
  • 2,4,6-Trimethylaniline and Its Salts. OEHHA.
  • Preparation and crystal structure of metallated 2,4,6-trimethylaniline imines.
  • Synthesis of n-methylaniline.
  • This compound. Synblock.

Sources

An In-Depth Technical Guide to the NMR Spectra of N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, is a polysubstituted aromatic amine with the chemical formula C₁₁H₁₇N.[1][2] Its structure is characterized by a benzene ring substituted with three methyl groups at positions 2, 4, and 6, and a dimethylamino group at position 1. This unique substitution pattern introduces significant steric hindrance, which profoundly influences its chemical properties and, consequently, its Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights for researchers, scientists, and professionals in drug development and chemical synthesis.

The key feature dictating the NMR characteristics of this molecule is the steric clash between the N,N-dimethyl group and the two ortho-methyl groups (at C2 and C6). This interaction forces the dimethylamino group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance (SIR).[3][4] In a typical unhindered N,N-dimethylaniline, the lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, acting as a strong electron-donating group.[5] In this compound, this delocalization is largely prevented, altering the electron distribution within the molecule and leading to distinct and predictable NMR spectral features.[3][6]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is remarkably simple due to the high degree of symmetry in the molecule. A plane of symmetry passes through the N-C1 and C4-CH₃ bonds, rendering the two ortho-methyl groups equivalent and the two meta-protons equivalent.

Based on literature data for this compound recorded in CDCl₃, the following proton signals are observed.[7]

Assignment Proton Group Integration Chemical Shift (δ, ppm) Multiplicity
AAromatic H (C3-H, C5-H)2H6.80Singlet (s)
BN-Methyl (N-(CH₃)₂)6H2.79Singlet (s)
COrtho-Methyl (C2-CH₃, C6-CH₃)6H2.25Singlet (s)
DPara-Methyl (C4-CH₃)3H2.23Singlet (s)
Interpretation of ¹H NMR Spectrum:
  • Aromatic Protons (δ 6.80 ppm): The two protons at the C3 and C5 positions are chemically and magnetically equivalent due to the molecule's symmetry. They appear as a single sharp singlet because they have no adjacent protons to couple with. Their chemical shift is in the expected aromatic region.[7]

  • N-Methyl Protons (δ 2.79 ppm): The six protons of the two N-methyl groups are equivalent and resonate as a sharp singlet.[7] The steric hindrance prevents significant resonance donation from the nitrogen into the ring, which slightly alters this chemical shift compared to unhindered N,N-dimethylanilines.

  • Ortho-Methyl Protons (δ 2.25 ppm): The six protons of the two equivalent methyl groups at the C2 and C6 positions give rise to a single singlet.[7]

  • Para-Methyl Protons (δ 2.23 ppm): The three protons of the methyl group at the C4 position appear as a distinct singlet.[7]

The absence of any spin-spin splitting in the spectrum is a direct consequence of the substitution pattern, where no protons are on adjacent carbons.

Caption: Equivalent proton groups in this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. Seven distinct carbon signals are expected, as carbons C2/C6, C3/C5, the two N-methyls, and the two ortho-methyls are equivalent.

Assignment Carbon Group Expected Chemical Shift (δ, ppm) Carbon Type
1C1148-152Quaternary (C-N)
2C2, C6133-137Quaternary (C-CH₃)
3C4130-134Quaternary (C-CH₃)
4C3, C5128-132Tertiary (C-H)
5N-(CH₃)₂42-46Primary (N-CH₃)
6C4-CH₃20-22Primary (Ar-CH₃)
7C2, C6-CH₃18-20Primary (Ar-CH₃)
Interpretation of ¹³C NMR Spectrum:
  • Aromatic Carbons (δ 128-152 ppm): Four signals are observed in the aromatic region. The carbon attached to the nitrogen (C1) is typically the most downfield due to the electronegativity of the nitrogen atom. The other three signals correspond to the two pairs of equivalent quaternary carbons (C2/C6 and C4) and the pair of equivalent tertiary carbons (C3/C5). Quaternary carbons often show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[8]

  • Aliphatic Carbons (δ 18-46 ppm): Three signals appear in the upfield region. The N-methyl carbons are the most downfield of this group, typically appearing around 44 ppm. The para-methyl carbon (C4-CH₃) and the ortho-methyl carbons (C2/C6-CH₃) are found further upfield, with the ortho-methyls often being slightly more shielded due to steric compression effects.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A self-validating and reliable protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as aromatic solvents can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS).[3] CDCl₃ is a standard choice for neutral organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although modern spectrometers can reference to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[9]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to obtain sharp, symmetrical peaks. An automated shimming routine is typically sufficient.

  • ¹H NMR Acquisition:

    • Load a standard one-pulse proton experiment.

    • Set the spectral width to cover the expected range (e.g., 0 to 10 ppm).

    • Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (D1, e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Set a larger number of scans (e.g., 128 or more) due to the low natural abundance and sensitivity of the ¹³C nucleus.[8]

    • Use a relaxation delay of at least 2 seconds.

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Standard workflow for NMR spectral analysis.

Conclusion

The NMR spectra of this compound are a classic textbook example of how molecular symmetry and steric effects govern spectral outcomes. The high symmetry leads to a simplified spectrum with four singlets in the ¹H NMR and seven signals in the ¹³C NMR. The steric inhibition of resonance caused by the bulky ortho-methyl groups is the dominant electronic factor, influencing the chemical shifts of both the aromatic and substituent groups. A thorough understanding of these principles, combined with rigorous experimental technique, allows for the unambiguous characterization of this and similarly structured molecules, providing crucial data for quality control, reaction monitoring, and structural elucidation in a research and development setting.

References

  • Angewandte Chemie International Edition. (2013).
  • Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Resonance. The Journal of Chemical Physics, 38(6), 1415-1431. [Link]
  • Kolehmainen, E., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(3), 52-61. [Link]
  • Chem Zipper. (2019). What is Steric Inhibition in Resonance or SIR effect. [Link]
  • CHEMSOLVE.NET. (2019). Steric inhibition of resonance and its influence of on acidity and basicity. [Link]
  • Human Metabolome Database. 1H NMR Spectrum for N,N-Dimethylaniline. [Link]
  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]
  • Organic Chemistry D
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
  • University of Regensburg. 13 Carbon NMR. [Link]
  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy - How To Read C-13 NMR Spectra - Shift & Splitting. YouTube. [Link]
  • Proton Guru. (2020). Lecture for Lesson VII.6: Carbon-13 NMR (13C NMR) Spectrometry. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical application of Fourier-transform infrared (FTIR) spectroscopy for the characterization of N,N,2,4,6-pentamethylaniline. As a sterically hindered aromatic amine, its unique structural features give rise to a distinct infrared spectrum. Understanding this spectrum is crucial for its identification, purity assessment, and the elucidation of its role in various chemical syntheses.

Introduction: The Significance of this compound

This compound, also known as N,N-Dimethylmesidine, is a substituted aromatic amine with the chemical formula (CH₃)₃C₆H₂N(CH₃)₂. Its structure is characterized by a tertiary amine group and a heavily substituted benzene ring with three methyl groups. This high degree of substitution, particularly at the ortho positions relative to the amino group, imparts significant steric hindrance. This steric crowding influences the molecule's conformation and, consequently, its vibrational properties. The compound is a liquid at room temperature, with a boiling point of 213-215 °C.[1][2] It serves as a valuable intermediate in organic synthesis, for example, in the preparation of oximino glycosides.[1]

Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules. By probing the vibrational modes of the chemical bonds within the molecule, an IR spectrum provides a unique "fingerprint," allowing for its unambiguous identification and the confirmation of the presence of specific functional groups.

Experimental Protocol: Acquiring the FTIR Spectrum

The following section details the methodology for obtaining a high-quality FTIR spectrum of this compound. Given that the compound is a liquid at room temperature, the neat liquid sampling technique is the most direct and appropriate method.[1]

Instrumentation and Sample Preparation
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis. The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Sample Preparation (Neat Liquid):

    • Place a small drop of this compound directly onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Carefully place a second salt plate on top of the liquid drop, creating a thin capillary film.

    • Ensure there are no air bubbles trapped within the film. The liquid film should be of uniform thickness to ensure optimal spectral quality.

    • Mount the salt plates in the spectrometer's sample holder.

The causality behind this choice of sample preparation lies in its simplicity and the ability to obtain a spectrum of the pure substance without interference from solvents.

Data Acquisition Parameters
  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Spectrum: A background spectrum of the clean, empty salt plates must be acquired prior to the sample spectrum. This background is then automatically subtracted from the sample spectrum to remove any contributions from the instrument and the salt plates themselves.

This self-validating system ensures that the resulting spectrum is solely representative of the vibrational modes of this compound.

Spectral Interpretation and Analysis

The infrared spectrum of this compound is complex, with numerous absorption bands corresponding to the various vibrational modes of the molecule. The interpretation of this spectrum is facilitated by comparison with structurally similar compounds and by computational studies of vibrational frequencies. A detailed analysis of the expected spectral regions is provided below.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups and bond types that give rise to characteristic infrared absorptions.

Caption: Molecular structure of this compound with key functional groups.

Detailed Band Assignments

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on data from structurally similar molecules and computational analyses.[3]

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-H StretchingWeak to MediumThese bands are characteristic of C-H bonds on the benzene ring.[3]
2980 - 2850Aliphatic C-H StretchingStrongMultiple strong bands arising from the symmetric and asymmetric stretching of the C-H bonds in the five methyl groups.
1610 - 1580Aromatic C=C Ring StretchingMediumThe substitution pattern on the aromatic ring will influence the exact position and intensity of these bands.
1500 - 1400Aromatic C=C Ring Stretching & CH₃ BendingMedium to StrongA complex region with overlapping bands from the aromatic ring and the scissoring and asymmetric bending of the methyl groups.
1385 - 1365CH₃ Symmetric Bending (Umbrella Mode)MediumA characteristic band for methyl groups.
1250 - 1150Aromatic C-N StretchingStrongAs a tertiary aromatic amine, this band is expected to be strong. The steric hindrance from the ortho-methyl groups may cause a shift in this frequency compared to less substituted anilines.[3]
900 - 675Aromatic C-H Out-of-Plane BendingStrongThe substitution pattern (1,2,3,5-tetrasubstituted) will give rise to a characteristic strong absorption in this region. The two adjacent free hydrogen atoms will have a strong out-of-plane wagging vibration.

Note: As a tertiary amine, this compound will not exhibit the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3500-3300 cm⁻¹ region.

The Impact of Steric Hindrance

The defining structural feature of this compound is the significant steric hindrance around the nitrogen atom. This is caused by the two methyl groups on the nitrogen and the two methyl groups at the ortho positions of the benzene ring. This steric crowding has several important consequences for the molecule's infrared spectrum:

  • Conformational Restriction: The steric clash between the N-methyl groups and the ortho-methyl groups restricts the rotation around the C-N bond. This leads to a more rigid molecular conformation, which can result in sharper and more well-defined vibrational bands.

  • Shifts in Vibrational Frequencies: The steric strain can alter the bond lengths and angles of the amino group and the adjacent ring carbons. This, in turn, can cause shifts in the frequencies of the C-N stretching and the aromatic ring vibrations compared to less hindered anilines like N,N-dimethylaniline.

  • Electronic Effects: The methyl groups are weakly electron-donating. The cumulative effect of five methyl groups will increase the electron density on the aromatic ring and the nitrogen atom, which can also subtly influence the vibrational frequencies of the C=C and C-N bonds.

The following workflow illustrates the process of spectral analysis, from sample preparation to the final interpretation considering the unique structural features of the molecule.

G cluster_0 Experimental Workflow cluster_1 Data Analysis & Interpretation Sample This compound (Liquid) Prep Prepare Neat Liquid Sample (Capillary film between salt plates) Sample->Prep FTIR Acquire FTIR Spectrum (4000-400 cm⁻¹) Prep->FTIR Process Process Spectrum (Background Subtraction) FTIR->Process Raw Data Assign Assign Major Bands (Correlation Charts, Analogue Spectra) Process->Assign Steric Consider Steric Hindrance Effects (Shifts in C-N and Ring Modes) Assign->Steric Final Final Structural Confirmation Steric->Final

Caption: Workflow for the FTIR analysis of this compound.

Conclusion

The FTIR spectrum of this compound provides a wealth of information about its complex molecular structure. The absence of N-H stretching bands and the presence of strong C-H (aliphatic and aromatic), C=C (aromatic), and a prominent C-N stretching band are key identifying features. The significant steric hindrance in the molecule leads to a unique and characteristic spectrum. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize FTIR spectroscopy for the qualitative analysis of this important chemical compound.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • P. R. V. (2012). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research, 4(2), 565-574.
  • SpectraBase. (n.d.). 2,6-Dimethyl-N,N-dimethylaniline. John Wiley & Sons, Inc.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.
  • Amerigo Scientific. (n.d.). This compound (98%).

Sources

An In-Depth Technical Guide to the Mass Spectrometry of N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the mass spectrometric behavior of N,N,2,4,6-Pentamethylaniline, a substituted aromatic amine of interest in synthetic chemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its ionization and fragmentation, offers detailed analytical protocols, and provides insights into the interpretation of its mass spectrum.

Introduction: The Analytical Significance of this compound

This compound, also known as N,N-Dimethylmesidine, is a sterically hindered aromatic amine.[1] Its structure, featuring a heavily substituted aniline core, presents unique characteristics in mass spectrometric analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, for monitoring its presence as a potential impurity in pharmaceutical manufacturing, and for characterizing its role in various chemical reactions.[2] This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.[3]

Electron Ionization and the Genesis of the Molecular Ion

Upon introduction into the ion source of a mass spectrometer, this compound (molecular weight: 163.26 g/mol ) undergoes electron ionization. A high-energy electron beam (typically 70 eV) dislodges an electron from the molecule, generating a positively charged radical cation, the molecular ion (M•+), at a mass-to-charge ratio (m/z) of 163. The stability of the aromatic ring and the presence of the nitrogen atom's lone pair of electrons contribute to a relatively intense molecular ion peak, a characteristic feature of many aromatic amines.[4]

The initial ionization event can be represented as:

C₁₁H₁₇N + e⁻ → [C₁₁H₁₇N]•+ + 2e⁻

The Fragmentation Cascade: Deciphering the Mass Spectrum

The molecular ion, being a high-energy species, undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting fragmentation pattern is a unique fingerprint of the molecule. Based on the established principles of mass spectrometry and analysis of related compounds like 2,4,6-trimethylaniline and N,N-dimethylaniline, the following key fragmentation pathways are proposed for this compound.[5][6]

α-Cleavage: The Dominant Fragmentation Pathway

The most prominent fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a bond adjacent to the nitrogen atom.[4] In this compound, this involves the loss of a methyl radical (•CH₃) from one of the N-methyl groups. This is a highly favorable process as it leads to the formation of a resonance-stabilized iminium ion.

[C₁₁H₁₇N]•+ (m/z 163) → [C₁₀H₁₄N]⁺ (m/z 148) + •CH₃

The resulting ion at m/z 148 is expected to be the base peak in the mass spectrum due to its significant stability.

Benzylic Cleavage and Tropylium-like Ion Formation

Alkyl-substituted aromatic compounds often undergo cleavage at the benzylic position (the carbon atom attached to the aromatic ring).[7] In this case, the loss of a hydrogen radical from one of the ortho-methyl groups (at C2 or C6) can initiate a rearrangement to form a stable tropylium-like ion.

[C₁₁H₁₇N]•+ (m/z 163) → [C₁₁H₁₆N]⁺ (m/z 162) + •H

This [M-1]⁺ ion is a common feature in the mass spectra of methylated anilines. Further fragmentation of this ion can occur.

Loss of a Methyl Radical from the Aromatic Ring

While less favorable than α-cleavage at the nitrogen, the loss of a methyl radical from the aromatic ring is also a possible fragmentation pathway. This would result in an ion at m/z 148, which would be isobaric with the ion formed from α-cleavage.

Further Fragmentation of Key Ions

The primary fragment ions can undergo further dissociation. For instance, the base peak at m/z 148 could potentially lose a molecule of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing aromatic compounds, although this is likely to be a minor pathway.

The proposed fragmentation pathways are summarized in the following diagram:

fragmentation_pathway M [C₁₁H₁₇N]•+ (m/z 163) Molecular Ion F1 [C₁₀H₁₄N]+ (m/z 148) Base Peak M->F1 - •CH₃ (α-cleavage) F2 [C₁₁H₁₆N]+ (m/z 162) M->F2 - •H (Benzylic Cleavage)

Caption: Proposed major fragmentation pathways of this compound under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the routine analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, offering excellent separation and sensitive detection.[8]

Sample Preparation

Given that this compound is a liquid at room temperature, sample preparation is straightforward.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.[9]

  • Working Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis.

  • Sample Matrix: For analysis in a complex matrix (e.g., reaction mixture, biological sample), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[10] A typical liquid-liquid extraction might involve partitioning the sample between an aqueous phase and an immiscible organic solvent in which the analyte is more soluble.

GC-MS Instrumentation and Parameters

The following table outlines a robust set of starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for a wide range of aromatic compounds.[8]
Carrier GasHelium (99.999% purity)Inert carrier gas compatible with mass spectrometry.
Flow Rate1.0 mL/min (constant flow)Provides optimal column efficiency.
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level detection.
Injector Temperature250 °CEnsures complete volatilization of the analyte without thermal degradation.[11]
Oven ProgramInitial: 80 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program suitable for eluting semi-volatile aromatic amines.[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for volatile and semi-volatile compounds.[3]
Ionization Energy70 eVStandard energy for reproducible fragmentation and library matching.
Ion Source Temperature230 °CPrevents condensation of the analyte in the ion source.[11]
Quadrupole Temperature150 °CMaintains stable ion transmission.
Mass Rangem/z 40 - 400Covers the molecular ion and expected fragment ions.
Scan ModeFull ScanTo acquire the complete mass spectrum for identification. For quantitation, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Data Analysis and Interpretation

The acquired data will consist of a total ion chromatogram (TIC) showing the separation of components over time and a mass spectrum for each chromatographic peak.

  • Peak Identification: The retention time of the peak corresponding to this compound should be consistent with that of a known standard.

  • Spectral Confirmation: The mass spectrum of the analyte peak should be compared with the expected fragmentation pattern. The presence of the molecular ion at m/z 163 and the base peak at m/z 148 are key identifiers.

  • Library Matching: The acquired spectrum can be compared against commercial or in-house mass spectral libraries for further confirmation.

The experimental workflow is illustrated below:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Standard/Sample Weighing P2 Dissolution in Volatile Solvent P1->P2 P3 Dilution Series (for Quantitation) P2->P3 A1 GC Injection P3->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Total Ion Chromatogram (TIC) A4->D1 D2 Mass Spectrum Acquisition D1->D2 D3 Fragmentation Pattern Analysis D2->D3 D4 Compound Identification D3->D4

Caption: A typical workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios and their proposed identities for this compound.

m/zProposed Ion FormulaIdentityExpected Relative Abundance
163[C₁₁H₁₇N]•+Molecular Ion (M•+)Moderate to High
162[C₁₁H₁₆N]⁺[M-H]⁺Moderate
148[C₁₀H₁₄N]⁺[M-CH₃]⁺High (Base Peak)

Conclusion

The mass spectrometry of this compound is characterized by a prominent molecular ion and a dominant fragmentation pathway involving α-cleavage to yield a stable iminium ion at m/z 148. This predictable fragmentation, coupled with a robust GC-MS analytical method, allows for the confident identification and quantification of this compound. The insights and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and structurally related molecules.

References

  • Lin, Y., & Lin, H. (2022). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221-227.
  • Wang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-321.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • NIST. (n.d.). Benzenamine, 2,4,6-trimethyl-. In NIST Chemistry WebBook.
  • De Boos, G. A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 1696, 464239.
  • Wikipedia. (2023, November 28). Sample preparation in mass spectrometry. In Wikipedia.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Jayatilaka, D., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 17(18), 6753.
  • Tretyakov, K. V., Todua, N. G., & Mikaia, A. I. (2017). GC-MS for structure determination of aromatic amines. ResearchGate.
  • LibreTexts. (2021, August 15). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Chemistry LibreTexts.
  • Harvard University. (n.d.). Sample Preparation. In Center for Mass Spectrometry.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. In Mass Spectrometry Research Facility.
  • Solano, E., et al. (2006). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. International Journal of Mass Spectrometry, 253(1-2), 84-91.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts.
  • Wikipedia. (2023, October 29). 2,4,6-Trimethylaniline. In Wikipedia.
  • ChemWhat. (n.d.). This compound CAS#: 13021-15-3.
  • Chem Help ASAP. (2020, April 8). Mass Spectrometry fragmentation mechanism [Video]. YouTube.
  • Wired Chemist. (n.d.). 2,4,6-trimethylaniline Proton Full Spectrum.
  • ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11-(o- and p-R-Anilino)-5H-dibenzo[b,e][4][11]diazepines. IV.
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram.
  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube.
  • Amerigo Scientific. (n.d.). This compound (98%).

Sources

An In-depth Technical Guide to the Basicity of N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Electronic Effects in Aniline Basicity

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular basicity is paramount. It governs everything from reaction mechanisms to the pharmacokinetic profiles of active pharmaceutical ingredients. While the basicity of simple anilines is a textbook case of resonance effects, the introduction of steric bulk transforms the landscape entirely. N,N,2,4,6-Pentamethylaniline (PMA) serves as an exemplary case study in this regard. Its structure, featuring methyl groups at both ortho positions and on the nitrogen atom, creates a fascinating interplay of electronic and steric factors that dramatically influence the availability of the nitrogen lone pair. This guide provides an in-depth analysis of the structural and environmental factors dictating the basicity of PMA, offering both theoretical grounding and practical, field-proven methodologies for its empirical determination.

The Molecular Architecture: A Study in Steric Congestion

The basicity of an aniline derivative is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In this compound, several structural features conspire to dictate this availability.

  • The Aniline Core: The foundational structure, which allows for potential delocalization of the nitrogen lone pair into the aromatic π-system.

  • N,N-dimethyl Groups: These electron-donating groups increase the electron density on the nitrogen through an inductive effect, which tends to increase basicity.

  • Ortho- (2,6-) Methyl Groups: These are the most consequential substituents. Their sheer bulk forces the N,N-dimethylamino group to twist out of the plane of the benzene ring.

  • Para- (4-) Methyl Group: This group provides a modest electron-donating inductive effect.

The primary determinant of PMA's unique basicity is the steric clash between the N-methyl groups and the ortho-methyl groups on the aromatic ring.

cluster_PMA This compound Structure N N C1 C N->C1 Me_N1 CH₃ N->Me_N1 Me_N2 CH₃ N->Me_N2 C2 C C1->C2 C3 C C2->C3 Me_2 CH₃ C2->Me_2 C4 C C3->C4 C5 C C4->C5 Me_4 CH₃ C4->Me_4 C6 C C5->C6 C6->C1 Me_6 CH₃ C6->Me_6 p1 p2

Caption: Molecular structure of this compound.

The Decisive Factor: Steric Inhibition of Resonance (SIR)

In a simple aniline or even N,N-dimethylaniline, the nitrogen's lone pair is partially delocalized into the benzene ring through resonance. This delocalization stabilizes the neutral molecule but reduces the availability of the lone pair for protonation, thereby decreasing basicity.

However, in PMA, the bulky ortho-methyl groups physically prevent the p-orbital of the nitrogen from aligning with the π-system of the aromatic ring. This forces the N,N-dimethylamino group to rotate, breaking the conjugation. This phenomenon is known as Steric Inhibition of Resonance (SIR).[1][2]

The consequence of SIR is profound:

  • Localization of the Lone Pair: With resonance suppressed, the nitrogen's lone pair is no longer delocalized into the ring. It remains localized on the nitrogen atom.

  • Increased Basicity: A more localized and available lone pair makes the molecule a stronger base, as it can more readily accept a proton.[1]

Therefore, while ortho substituents in simple anilines often decrease basicity due to steric hindrance around the protonation site, the SIR effect in heavily substituted anilines like PMA dominates, leading to a significant increase in basicity compared to its less hindered counterparts.

cluster_A N,N-Dimethylaniline (Planar Conformation) cluster_B This compound (Twisted Conformation) A_Base Lone Pair on Nitrogen (p-orbital aligned with ring) A_Ring Aromatic π-System A_Base->A_Ring A_Result Resonance Delocalization B_Result Lone Pair Localized B_Base Lone Pair on Nitrogen (p-orbital twisted) B_Ring Aromatic π-System B_Base->B_Ring

Caption: Steric Inhibition of Resonance in PMA vs. a planar aniline.

Quantitative Analysis: pKa Comparison

The basicity of an amine is quantified by the pKa of its conjugate acid (BH⁺). A higher pKa value indicates a stronger base. Comparing the pKa of PMA with related anilines provides clear, quantitative evidence for the effects described above.

CompoundpKa of Conjugate AcidKey Structural FeaturesPrimary Effect on Basicity
Aniline4.6-NH₂ groupResonance delocalization decreases basicity.
N,N-Dimethylaniline5.15[3][4][5][6]-N(CH₃)₂ groupInductive effect of methyls increases basicity slightly.
2,4,6-Trimethylaniline4.38[7][8][9]ortho-CH₃ groupsSteric hindrance to protonation and solvation of the anilinium ion decreases basicity.
This compound ~6.70 (Predicted) [10][11]ortho-CH₃ & N(CH₃)₂Steric Inhibition of Resonance (SIR) dominates, localizing the lone pair and strongly increasing basicity.

Note: The pKa for this compound is a predicted value from chemical databases; experimental verification is recommended.

Experimental Protocol: Potentiometric Titration for pKa Determination

To empirically validate the predicted basicity of PMA, a potentiometric titration is the gold standard. This method involves monitoring the pH of a solution of the amine as a strong acid titrant is added. The pKa is the pH at which the amine is exactly 50% protonated.

Causality Behind Experimental Choices:
  • Solvent System: PMA has low aqueous solubility. A mixed solvent system, such as 50% ethanol-water, is often employed to ensure the analyte and its protonated form remain dissolved throughout the titration. The choice of solvent will influence the absolute pKa value, so consistency is key.

  • Titrant: A strong, monoprotic acid like Hydrochloric Acid (HCl) is used to ensure a sharp and clear inflection point in the titration curve.

  • Validation Standard: Titrating a known compound, such as N,N-dimethylaniline (pKa ≈ 5.15), under identical conditions serves as a self-validating mechanism for the entire experimental setup, from buffer calibration to titrant concentration.

Step-by-Step Methodology:
  • Preparation:

    • Prepare a 0.1 M solution of standardized HCl in the chosen solvent system (e.g., 50% ethanol).

    • Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of the solvent system in a titration vessel.

    • Calibrate a pH meter and electrode using standard buffers (pH 4.00, 7.00, 10.00) appropriate for the expected pKa range.

  • Titration:

    • Place the calibrated pH electrode and a magnetic stirrer into the analyte solution.

    • Position the burette containing the standardized HCl titrant over the vessel.

    • Begin stirring the solution at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue adding titrant well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence volume (Vₑ), which is the volume of titrant at the inflection point of the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The half-equivalence volume is Vₑ / 2.

    • Find the pH on the titration curve that corresponds to the half-equivalence volume. This pH value is the experimental pKa of the conjugate acid of this compound.

start Start prep 1. Preparation - Calibrate pH meter - Prepare standardized HCl titrant - Dissolve PMA sample start->prep titrate 2. Titration - Add HCl in increments - Record pH and Volume prep->titrate plot 3. Data Plotting - Plot pH vs. Volume of Titrant titrate->plot analyze 4. Analysis - Determine Equivalence Volume (Ve) - Calculate Half-Equivalence Volume (Ve/2) plot->analyze pka 5. pKa Determination - Find pH at Half-Equivalence Volume analyze->pka end End: Experimental pKa pka->end

Caption: Experimental workflow for pKa determination by titration.

Contextual Comparison: Is PMA a "Proton Sponge"?

The term "Proton Sponge" is a trademarked name for 1,8-bis(dimethylamino)naphthalene, a compound with exceptionally high basicity (pKa of 12.34).[12][13] These molecules feature two amino groups held in close proximity by a rigid scaffold.[14][15] Their high basicity arises from:

  • Strain Relief: The neutral molecule suffers from severe steric strain and lone pair-lone pair repulsion.

  • Chelation: Upon protonation, the proton is captured and held in a strong, stable intramolecular hydrogen bond between the two nitrogen atoms, relieving the strain.[12]

While this compound is a very strong base for an aniline, it is not a classical proton sponge. It lacks the second amino group and the rigid framework necessary for the strain-relief and proton chelation mechanism. Its enhanced basicity is primarily a consequence of Steric Inhibition of Resonance, a distinct, albeit equally powerful, steric effect.

Conclusion

The basicity of this compound is a compelling illustration of how steric effects can override conventional electronic trends in aromatic systems. The strategic placement of five methyl groups—particularly the two at the ortho positions—engineers a non-planar conformation of the dimethylamino group. This steric clash inhibits resonance, localizing the nitrogen's lone pair and significantly enhancing its availability for protonation. This results in a molecule that is a substantially stronger base than its less-substituted aniline relatives. Understanding this principle of Steric Inhibition of Resonance is crucial for scientists designing molecules where fine-tuning basicity is a key objective, from catalysts to novel therapeutic agents.

References

  • Summerhays, K. D., Pollack, S. K., Taft, R. W., & Hehre, W. J. (1977). Gas-phase basicities of substituted anilines. Inferences about the role of solvent in dictating site of protonation. Journal of the American Chemical Society, 99(13), 4585–4587. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 949, N,N-Dimethylaniline.
  • Filo. (n.d.). Explain how steric inhibition of resonance affects the basicity of an aromatic amine.
  • ChemBK. (n.d.). N,N-Dimethylaniline.
  • Kilinowski, J., et al. (2023). Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity? Molecules, 28(13), 5183. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6913, 2,4,6-Trimethylaniline.
  • Liptak, M. D., & Shields, G. C. (2001). Relationship between Basicity, Strain, and Intramolecular Hydrogen-Bond Energy in Proton Sponges. Journal of the American Chemical Society, 123(30), 7314–7319. [Link]
  • Chemistry LibreTexts. (2022). Non-nucleophilic Brønsted-Lowry Superbases.
  • Wikipedia. (n.d.). Ortho effect.
  • Benoit, R. L., Lefebvre, D., & Fréchette, M. (1987). Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide. Canadian Journal of Chemistry, 65(5), 996-1001. [Link]
  • Wikipedia. (n.d.). 1,8-Bis(dimethylamino)naphthalene.
  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K.

Sources

An In-depth Technical Guide to the Solubility of N,N,2,4,6-Pentamethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. N,N,2,4,6-Pentamethylaniline, a substituted aromatic amine, presents a unique solubility profile due to its specific molecular architecture. This guide provides an in-depth analysis of its expected solubility in common organic solvents, the theoretical underpinnings of these characteristics, and detailed, field-proven methodologies for its empirical determination. We will not only present protocols but also delve into the causality behind our experimental choices, ensuring a robust and reproducible approach to characterizing this compound.

Molecular Structure and its Implications for Solubility

This compound possesses a distinctive structure that dictates its interactions with various solvents. The molecule consists of a benzene ring substituted with five methyl groups and a dimethylamino group.

  • Aromatic Core: The benzene ring is inherently non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces.

  • Methyl Substituents: The three methyl groups on the ring (at positions 2, 4, and 6) and the two on the nitrogen atom enhance the molecule's lipophilicity and steric hindrance around the amino group.

  • Tertiary Amino Group: The dimethylamino group introduces a polar element to the molecule due to the electronegativity of the nitrogen atom and its lone pair of electrons. However, being a tertiary amine, it lacks the hydrogen-bond donating capability of primary or secondary amines. It can, however, act as a hydrogen bond acceptor.

This combination of a bulky, lipophilic hydrocarbon framework and a sterically hindered, non-hydrogen-bond-donating polar group suggests a complex solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its solubility. We can anticipate good solubility in non-polar and moderately polar aprotic solvents, while its solubility in highly polar, protic solvents might be limited.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in public literature, we can infer its likely solubility based on its structure. The following table provides a qualitative prediction of its solubility in a range of common organic solvents, categorized by their polarity and proticity.

Solvent Category Example Solvents Predicted Solubility Rationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe large, non-polar surface area of the pentamethylated benzene ring will interact favorably with these solvents through London dispersion forces.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThese solvents can engage in dipole-dipole interactions with the polar dimethylamino group while also solvating the non-polar regions of the molecule.
Polar Aprotic (High Polarity) Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to LowWhile these solvents are polar, their strong self-association may not be sufficiently overcome by the interactions with the largely non-polar this compound.
Polar Protic Methanol, EthanolModerate to LowThese solvents can act as hydrogen bond donors to the nitrogen of the dimethylamino group. However, the bulky methyl groups may sterically hinder this interaction, and the overall lipophilicity of the molecule will limit solubility.
Aqueous WaterVery LowThe molecule's predominantly non-polar character and lack of strong hydrogen bonding capabilities with water will result in poor aqueous solubility.[1]

Experimental Determination of Solubility: A Validated Protocol

To move beyond theoretical predictions, a systematic experimental approach is necessary. The following protocol outlines a robust method for the quantitative determination of this compound solubility.

Materials and Equipment
  • This compound (purity >98%)[2][3]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_vial Add excess this compound to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge aliquot Take a known volume of the supernatant centrifuge->aliquot filter Filter through a 0.22 µm syringe filter aliquot->filter dilute Dilute the filtrate to a known volume filter->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate solubility from the calibration curve analyze->calculate calibration Prepare a calibration curve with known concentrations calibration->calculate

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • To each vial, add a precise volume (e.g., 2.00 mL) of the desired organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a calibrated pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent Solvent Category Solubility (mg/mL) Solubility (mol/L)
HexaneNon-Polar[Insert experimental data][Insert experimental data]
TolueneNon-Polar[Insert experimental data][Insert experimental data]
DichloromethanePolar Aprotic[Insert experimental data][Insert experimental data]
TetrahydrofuranPolar Aprotic[Insert experimental data][Insert experimental data]
AcetonitrilePolar Aprotic[Insert experimental data][Insert experimental data]
MethanolPolar Protic[Insert experimental data][Insert experimental data]
EthanolPolar Protic[Insert experimental data][Insert experimental data]

The results from this quantitative analysis will provide a definitive understanding of the solubility of this compound, which is crucial for its application in synthesis, purification, and formulation.

Safety and Handling Considerations

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[4][5] Key safety information includes:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[6] May cause respiratory irritation. It is also a combustible liquid.[4][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]

  • Handling: Use only in a well-ventilated area and keep away from heat and open flames.[4]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its molecular structure, we can make informed predictions about its solubility profile. However, for applications in research and development, these predictions must be substantiated by empirical data. The detailed experimental protocol provided herein offers a robust and reliable method for the quantitative determination of its solubility. This foundational knowledge is indispensable for the effective utilization of this compound in various scientific endeavors.

References

  • ChemWhat. This compound CAS#: 13021-15-3.
  • Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449-54.
  • ECHA. chemical label this compound.
  • Solubility of Things. Aniline.
  • Moorpark College. Experiment 13 – Properties of Amines and Amides.
  • EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
  • BYJU'S. Test for Amino Groups.
  • Amerigo Scientific. This compound (98%).
  • Dr. Aseel Salah. Exp 3 Identification of amine.
  • J&K Scientific. This compound, min. 99% | 13021-15-3.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,2,4,6-Pentamethylaniline, a substituted aniline derivative, is a valuable reagent in organic synthesis, notably in the construction of complex glycosidic linkages.[1][2] Its utility, however, is paired with a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and emergency management of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The protocols and recommendations outlined herein are synthesized from authoritative safety data and field-proven best practices, designed to be a self-validating system for risk mitigation.

Compound Profile and Hazard Identification

A comprehensive understanding of the physicochemical properties of this compound is fundamental to anticipating its behavior and implementing appropriate safety measures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13021-15-3[3]
Molecular Formula C₁₁H₁₇N[4][5]
Molecular Weight 163.26 g/mol [4]
Appearance White to yellow to green clear liquid[6]
Boiling Point 213-215 °C (lit.)[1][4]
Density 0.907 g/mL at 25 °C (lit.)[1]
Flash Point 79 °C (174.2 °F) - closed cup[4][7]
Refractive Index n20/D 1.512 (lit.)[4]

The hazard profile of this compound, as classified under the Globally Harmonized System (GHS), underscores the need for meticulous handling.[7][8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[6][8]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[8]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[8]
Skin Corrosion/Irritation2H315: Causes skin irritation.[8]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[8]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[8]
Combustible LiquidH227: Combustible liquid.

The causality behind these classifications lies in the chemical nature of aromatic amines. Aniline and its derivatives can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[9] While specific data for this compound is not detailed in the search results, this is a known class effect for aromatic amines.[10] The irritant properties are due to its ability to react with and damage skin and mucosal tissues upon contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety posture for handling this compound is predicated on a hierarchy of controls, beginning with engineering solutions and supplemented by appropriate PPE.

Engineering Controls

The primary objective of engineering controls is to minimize exposure at the source.

  • Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control inhalation exposure.[11] The generation of vapors or aerosols should be minimized.[11]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[12]

  • Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[12] Their operational readiness should be verified regularly.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or PVC.[9] It is crucial to check the glove manufacturer's compatibility data for the specific glove material and thickness. Gloves should be inspected before use and changed immediately if contaminated, punctured, or torn. After use, hands should be thoroughly washed and dried.[9]

    • Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or procedures with a high risk of splashes, chemical-resistant overalls should be considered.[9] Do not allow clothing wet with the material to remain in contact with the skin.[9]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., Type ABEK for organic vapors and ammonia derivatives) is necessary.[7][12] The use of respirators must be in accordance with a comprehensive respiratory protection program.

DOT Script for PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_basics Mandatory PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves fume_hood->ppe_basics Yes splash_risk Risk of splashing? ppe_basics->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes large_scale Large scale or high splash potential? splash_risk->large_scale No face_shield->large_scale chem_suit Wear chemical-resistant overalls large_scale->chem_suit Yes resp_needed Are engineering controls insufficient or is it an emergency? large_scale->resp_needed No chem_suit->resp_needed respirator Use approved respirator (e.g., Type ABEK filter) resp_needed->respirator Yes end Proceed with handling resp_needed->end No respirator->end

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's stability.

Handling
  • Avoid Contact: Prevent all personal contact, including inhalation of vapors and direct contact with skin and eyes.[9]

  • Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding procedures to prevent static discharge, as the material is a combustible liquid.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[9][10][12] Aromatic amines can undergo vigorous or exothermic reactions with these classes of compounds.[10] For instance, arylamines can be hypergolic (ignite spontaneously) with red fuming nitric acid.[9]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands and any exposed skin thoroughly after handling.[13]

Storage
  • Container: Store in the original, tightly sealed container.[9][11] Suitable containers include glass or lined metal cans.[9]

  • Location: Store in a cool, dry, and well-ventilated area.[12][13] The storage area should be secured and accessible only to authorized personnel.[11]

  • Separation: Store away from incompatible materials, heat, sparks, and open flames.[12][13]

Emergency Procedures: A Validating System of Response

Preparedness for accidental releases or exposures is a non-negotiable aspect of laboratory safety.

Spills and Leaks
  • Minor Spills:

    • Remove all ignition sources.[9]

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[12]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately and move upwind.[9]

    • Alert emergency responders and inform them of the location and nature of the hazard.[9]

    • Prevent the spill from entering drains or waterways.[11]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then drink plenty of water.[6][13] Seek immediate medical attention.[6]

DOT Script for Emergency Response Logic

Emergency_Response_Logic start Emergency Event event_type Type of Emergency? start->event_type spill Spill / Leak event_type->spill exposure Personal Exposure event_type->exposure spill_size Spill Size? spill->spill_size exposure_route Route of Exposure? exposure->exposure_route minor_spill Minor Spill: - Remove ignition sources - Absorb with inert material - Collect for disposal spill_size->minor_spill Minor major_spill Major Spill: - Evacuate area - Alert emergency responders spill_size->major_spill Major inhalation Inhalation: - Move to fresh air - Artificial respiration if needed - Seek medical attention exposure_route->inhalation Inhalation skin_contact Skin Contact: - Remove contaminated clothing - Wash with soap and water - Seek medical attention exposure_route->skin_contact Skin eye_contact Eye Contact: - Flush with water for 15 mins - Seek immediate medical attention exposure_route->eye_contact Eyes ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth, drink water - Seek immediate medical attention exposure_route->ingestion Ingestion

Caption: Logical flow for responding to emergencies involving this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9] Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[9] Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.[11]

Applications in Synthesis

While prioritizing safety, it is important to acknowledge the utility of this compound. It has been utilized in the synthesis of oximino glycosides, which are precursors to amino sugars.[1][2] Specifically, it participates in the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl alcohol.[1] Its role in facilitating these transformations highlights its importance in synthetic organic chemistry.

Conclusion

This compound is a potent synthetic tool that demands a commensurate level of respect and caution. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into every aspect of its handling, from initial risk assessment to final disposal, researchers can confidently and safely leverage its reactivity. This guide serves as a foundational document, but it is incumbent upon each user to supplement this information with institution-specific safety protocols and a continuous commitment to a culture of safety.

References

  • This compound CAS#: 13021-15-3 - ChemWh
  • chemical label this compound.[Link]
  • 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem.[Link]

Sources

Navigating the Safety Landscape of N,N,2,4,6-Pentamethylaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the innovative work of researchers and drug development professionals often involves the use of specialized chemical entities. N,N,2,4,6-Pentamethylaniline, a substituted aromatic amine, is one such compound with applications in complex organic synthesis.[1][2] A thorough understanding of its material safety data sheet (MSDS) is not merely a regulatory formality but a cornerstone of a safe and productive research environment. This guide provides a comprehensive, in-depth analysis of the safety considerations for this compound, moving beyond a simple recitation of facts to explain the causality behind safety protocols and to offer field-proven insights for its handling and use.

Chemical and Physical Identity: The Foundation of a Robust Risk Assessment

A precise understanding of a chemical's properties is the first step in a comprehensive risk assessment. This compound is a combustible liquid with the following key physical and chemical characteristics:

PropertyValueSource(s)
CAS Number 13021-15-3[3][4]
Molecular Formula C₁₁H₁₇N[3][4]
Molecular Weight 163.26 g/mol
Appearance White to yellow to green clear liquid[5]
Boiling Point 213-215 °C[3]
Density 0.907 g/mL at 25 °C
Refractive Index n20/D 1.512
Flash Point 79 °C (174.2 °F) - closed cup
Synonyms N,N-Dimethylmesidine, 2-(Dimethylamino)mesitylene, Benzenamine, N,N,2,4,6-pentamethyl-[5][6]

The relatively high flash point indicates that while it is a combustible liquid, it does not pose an immediate fire hazard at standard room temperature. However, its vapor pressure and boiling point suggest that at elevated temperatures, or during certain laboratory procedures such as distillation, it can form flammable vapor-air mixtures.

Hazard Identification and GHS Classification: A Multi-faceted Threat Profile

This compound is classified under the Globally Harmonized System (GHS) as a substance with multiple hazardous properties. Understanding these classifications is crucial for implementing appropriate safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [5]

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The following diagram illustrates the GHS pictograms associated with these hazards and their corresponding meanings, providing a quick visual reference for the primary risks.

Caption: GHS Pictogram for this compound.

Toxicological Profile: Insights from Structural Analogs

While specific toxicological data for this compound is limited, a comprehensive safety assessment necessitates an examination of its structural analogs, most notably 2,4,6-trimethylaniline. The addition of the two N-methyl groups in this compound can influence its metabolic pathways and toxicological profile, but the core aniline structure provides a strong basis for predicting its potential health effects.

Acute Toxicity: The GHS classification of "Harmful if swallowed, in contact with skin, or if inhaled" is a critical warning. Aromatic amines as a class are known to be systemically toxic.

Carcinogenicity and Genotoxicity: There is limited evidence of a carcinogenic effect for the related compound, 2,4,6-trimethylaniline, in animal studies.[7] The International Agency for Research on Cancer (IARC) has classified 2,4,6-trimethylaniline as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited evidence in experimental animals.[7] However, a study on the genotoxicity of aniline derivatives found that 2,4,6-trimethylaniline was mutagenic in several short-term tests.[7]

Metabolism and Mechanism of Toxicity: A key toxicological concern with aniline and its derivatives is the potential to induce methemoglobinemia .[7] This condition arises when the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, can be life-threatening. The metabolism of aromatic amines often involves N-hydroxylation, a step that is considered crucial in the activation of these compounds to carcinogenic and other toxic metabolites.[8]

Reproductive and Developmental Toxicity: Studies on N-methylaniline, another structural analog, have shown maternal toxicity in pregnant rats at low doses, with embryotoxic effects observed at higher doses.[9][10] While no specific data exists for this compound, it is prudent to handle it as a potential reproductive and developmental toxicant.

Exposure Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the multifaceted hazards of this compound, a robust system of exposure controls is paramount.

Engineering Controls:

  • Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Enclosed Systems: For larger scale operations or repetitive tasks, the use of enclosed systems or glove boxes should be considered.

Personal Protective Equipment (PPE):

PPE CategorySpecifications and Best Practices
Eye and Face Protection Wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not readily available, gloves made of nitrile rubber or neoprene are generally recommended for aromatic amines. It is crucial to consult the glove manufacturer's chemical resistance guide and to change gloves frequently, especially after any suspected contact.
Skin and Body Protection A lab coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used.
Respiratory Protection In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. For situations involving potential exposure to both vapors and particulates, a combination cartridge (e.g., OV/P100) should be used. Respirator cartridges have a limited service life and must be changed on a regular schedule.[1][11][12]

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Handling this compound fume_hood Is the work being conducted in a certified chemical fume hood? start->fume_hood small_scale Is the quantity small (e.g., <10g) and the procedure low-risk for splashes? fume_hood->small_scale Yes respirator_needed Are engineering controls insufficient or is there a potential for aerosol generation? fume_hood->respirator_needed No ppe_standard Standard PPE: - Chemical safety goggles - Nitrile/Neoprene gloves - Lab coat small_scale->ppe_standard Yes face_shield Is there a significant splash hazard? small_scale->face_shield No ppe_standard->face_shield add_face_shield Add a face shield face_shield->add_face_shield Yes face_shield->respirator_needed No add_face_shield->respirator_needed respirator Wear a NIOSH-approved respirator with an organic vapor cartridge respirator_needed->respirator Yes end Proceed with caution respirator_needed->end No respirator->end

Sources

An In-Depth Technical Guide to N,N,2,4,6-Pentamethylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Sterically Hindered Amine

N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, is a tertiary aromatic amine characterized by a unique substitution pattern that imparts significant steric hindrance around the nitrogen atom. This structural feature is central to its chemical reactivity and utility in organic synthesis. The presence of three methyl groups on the aniline ring at positions 2, 4, and 6, in addition to the two N-methyl groups, creates a sterically crowded environment that modulates its basicity and nucleophilicity. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this versatile molecule, with a particular focus on its role in modern organic chemistry and its potential in drug development.

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point in the range of 213-215 °C.[1] Its molecular formula is C₁₁H₁₇N, and it has a molecular weight of 163.26 g/mol . Key physical properties are summarized in the table below.

PropertyValue
CAS Number 13021-15-3
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Boiling Point 213-215 °C[1]
Density 0.907 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.512[1]

The Genesis of a Bulky Base: Synthesis of this compound

The synthesis of this compound originates from its precursor, 2,4,6-trimethylaniline (mesidine). The preparation of 2,4,6-trimethylaniline itself is a well-established two-step process starting from mesitylene.[2][3] First, mesitylene undergoes selective mononitration, followed by the reduction of the nitro group to an amine.[2][3]

The subsequent conversion of 2,4,6-trimethylaniline to this compound is classically achieved through a robust and efficient method known as the Eschweiler-Clarke reaction .[4][5][6] This reaction facilitates the exhaustive methylation of primary amines using an excess of formic acid and formaldehyde.[4][6] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid, acting as a hydride donor.[4] A key advantage of the Eschweiler-Clarke reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4][7]

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol outlines the synthesis of this compound from 2,4,6-trimethylaniline.

Materials:

  • 2,4,6-Trimethylaniline

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trimethylaniline with an excess of formaldehyde solution and formic acid.

  • Heating: Heat the reaction mixture to reflux. The reaction is typically complete within a few hours, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main_reaction Eschweiler-Clarke Methylation Mesitylene Mesitylene Nitration Nitration Mesitylene->Nitration HNO₃/H₂SO₄ 2,4,6-Trinitromesitylene 2,4,6-Trinitromesitylene Nitration->2,4,6-Trinitromesitylene Reduction Reduction 2,4,6-Trinitromesitylene->Reduction Fe/HCl or H₂/Pd 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline Reduction->2,4,6-Trimethylaniline ReactionMixture ReactionMixture 2,4,6-Trimethylaniline->ReactionMixture + HCHO, HCOOH Reflux Reflux ReactionMixture->Reflux Workup Workup Reflux->Workup Neutralization & Extraction Purification Purification Workup->Purification Vacuum Distillation This compound This compound Purification->this compound

Synthesis of this compound.

A Sterically Hindered, Non-Nucleophilic Base in Action

The defining characteristic of this compound is its nature as a sterically hindered, non-nucleophilic base . While the lone pair of electrons on the nitrogen atom imparts basicity, the bulky methyl groups surrounding it physically obstruct its ability to act as a nucleophile and attack electrophilic carbon centers.[8] This property is highly valuable in organic synthesis, where a base is required to deprotonate an acidic proton without causing unwanted side reactions.

Steric hindrance in this compound.

Applications in Organic Synthesis and Drug Development

The unique properties of this compound have led to its application in several areas of organic synthesis, particularly in reactions that are sensitive to nucleophilic attack by the base.

Glycosylation Reactions

A prominent application of this compound is in the field of carbohydrate chemistry, specifically in glycosylation reactions .[1][9] It has been successfully employed in the synthesis of oximino glycosides.[1][9] In these reactions, it participates in the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl alcohol.[1][9] The steric bulk of this compound is crucial for promoting the desired glycosidic bond formation while minimizing side reactions.

Potential in Drug Discovery

While direct applications in marketed drugs are not extensively documented, the structural motif of substituted anilines is prevalent in many pharmaceutical compounds.[10] The ability of this compound to act as a non-nucleophilic base makes it a valuable tool in the synthesis of complex molecules, including potential drug candidates. Its role in glycosylation is particularly relevant, as glycosylated natural products and their analogs are a rich source of therapeutic agents. The enzymatic N-glycosylation of arylamines is an area of active research, and chemically synthesized N-glycosides can serve as important standards and probes for these studies.[11]

Conclusion

This compound is a sterically hindered tertiary amine with a unique combination of basicity and low nucleophilicity. Its synthesis, primarily through the Eschweiler-Clarke methylation of 2,4,6-trimethylaniline, is efficient and well-established. The strategic placement of five methyl groups around the aniline core makes it an indispensable tool in organic synthesis, particularly in applications requiring a non-nucleophilic base, such as in glycosylation reactions. For researchers and professionals in drug development, understanding the properties and applications of this compound opens avenues for the synthesis of complex and potentially bioactive molecules.

References

  • This compound (98%). (n.d.). Amerigo Scientific.
  • Eschweiler–Clarke reaction. (2023, December 2). In Wikipedia.
  • steric hinderance and basicity : r/Mcat. (2021, February 7). Reddit.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(13), 5035. [Link]
  • Eschweiler-Clarke Reaction. (2022, May 7). YouTube.
  • steric hindrance and basicity. : r/Mcat. (2021, February 7). Reddit.
  • This compound CAS#: 13021-15-3. (n.d.). ChemWhat.
  • Why N,N-dimethyl-2,4,6-trinitroaniline is much stronger base as compared to 2,4,6... (2021, May 21). Quora.
  • Reductive amination of amines with formaldehyde ? (2018, November 23). ResearchGate.
  • 2,4,6-Trimethylaniline. (2023, November 27). In Wikipedia.
  • Enzymatic N -Glycosylation of Diverse Arylamine Aglycones by a Promiscuous Glycosyltransferase from Carthamus tinctorius. (2017).
  • Chemical O‐Glycosylations: An Overview. (2018). Chemistry – An Asian Journal, 13(20), 2894–2915. [Link]
  • Synthesis of 2,4,6-trimethylaniline hydrochloride. (n.d.). PrepChem.com.
  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2022). Beilstein Journal of Organic Chemistry, 18, 124–131. [Link]
  • A New Synthesis of N , N ′Bis(dimethylaminomethylene)hydrazine. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to the Core Reactions of N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemistry of a Sterically Hindered Aniline

N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, presents a fascinating case study in the interplay of electronic and steric effects in organic synthesis. Its structure, featuring a highly substituted aniline ring, imparts unique reactivity that sets it apart from simpler aromatic amines. The presence of three methyl groups ortho and para to the dimethylamino moiety creates a sterically congested environment that profoundly influences its participation in a wide array of chemical transformations. This guide provides a comprehensive exploration of the core reactions involving this intriguing molecule, offering insights into its synthesis, spectroscopic characterization, and its behavior in key reaction classes, including electrophilic aromatic substitution, oxidation, and metal-catalyzed cross-coupling reactions. By delving into the mechanistic underpinnings and providing practical, field-proven insights, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this compound in their scientific endeavors.

I. Synthesis and Spectroscopic Characterization

A foundational understanding of any chemical building block begins with its synthesis and a thorough characterization of its physical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of 2,4,6-trimethylaniline. A common approach involves reductive amination using a suitable methylating agent. One such method utilizes formic acid in the presence of a platinum on carbon (Pt/C) catalyst and a silane reducing agent.[1]

Experimental Protocol: Platinum-Catalyzed N-Methylation of 2,4,6-Trimethylaniline [1]

  • Materials:

    • 2,4,6-Trimethylaniline

    • Formic acid (HCOOH)

    • Phenylsilane (PhSiH₃)

    • Platinum on carbon (Pt/C, 5 wt%)

    • Toluene

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • To a solution of 2,4,6-trimethylaniline in toluene, add formic acid (3.0 equivalents) and phenylsilane (5.0 equivalents).

    • Add Pt/C (0.3 mol%) to the reaction mixture.

    • Stir the reaction mixture at the appropriate temperature (optimized for the reaction) until the starting material is consumed (monitor by TLC or GC-MS).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound.

  • Yield: A reported yield for this transformation is 36%.[1]

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality assessment of this compound.

Spectroscopic Data for this compound
¹H NMR (400 MHz, CDCl₃) [1]δ 6.80 (s, 2H), 2.79 (s, 6H), 2.25 (s, 6H), 2.23 (s, 3H)
¹³C NMR Data not explicitly found in the provided search results.
Mass Spectrometry (MS) Specific fragmentation pattern not detailed in search results. For amines, the molecular ion peak is typically an odd number, and alpha-cleavage is a common fragmentation pathway.[2]
Infrared (IR) Spectroscopy Specific IR data not found in the provided search results.

Note on Spectroscopic Data: While ¹H NMR data is available, a complete spectroscopic profile including ¹³C NMR, detailed mass spectrometry fragmentation, and IR absorption frequencies would provide a more robust characterization. Researchers should perform these analyses on their synthesized or procured material to confirm its identity and purity.

II. Key Reactions and Mechanistic Considerations

The unique structural features of this compound dictate its reactivity in fundamental organic transformations.

A. Electrophilic Aromatic Substitution: The Influence of Steric Hindrance

The dimethylamino group is a potent activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions due to its strong electron-donating resonance effect.[3] However, in this compound, the two ortho-methyl groups and the para-methyl group create significant steric hindrance around the aromatic ring.

This steric congestion has a profound impact on the regioselectivity and feasibility of EAS reactions. While the electronic effects of the dimethylamino group strongly favor substitution at the positions ortho and para to it, these positions are already occupied by methyl groups. The remaining meta positions are electronically disfavored. Consequently, electrophilic aromatic substitution on the ring of this compound is generally disfavored under standard conditions.

Electrophilic_Aromatic_Substitution

Instead of aromatic substitution, reactions with electrophiles may occur at the more accessible nitrogen atom of the dimethylamino group, leading to the formation of quaternary ammonium salts or other N-functionalized products, especially if the electrophile is not sufficiently reactive to overcome the high activation barrier for ring substitution.

B. Oxidation Reactions: From Amines to N-Oxides and Beyond

The oxidation of N,N-dimethylanilines can lead to a variety of products, including N-oxides, and can also result in N-demethylation. The specific outcome depends on the oxidant used and the reaction conditions. For sterically hindered anilines like this compound, the accessibility of the nitrogen lone pair and the adjacent methyl groups to the oxidizing agent are key factors.

Common oxidizing agents for tertiary amines include hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Plausible Oxidation Pathways:

  • N-Oxide Formation: The lone pair on the nitrogen atom can attack the electrophilic oxygen of the oxidant to form the corresponding N-oxide. The steric hindrance around the nitrogen may slow this reaction compared to less hindered anilines.

  • N-Demethylation: This process often proceeds through the formation of an N-oxide intermediate, followed by elimination or further reaction to yield the N-methylaniline derivative and formaldehyde.

Oxidation_Pathways

Experimental Protocol: General Oxidation of a Tertiary Amine with m-CPBA

  • Materials:

    • Tertiary amine (e.g., this compound)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium sulfite (Na₂SO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the tertiary amine in dichloromethane and cool the solution in an ice bath.

    • Add a solution of m-CPBA in dichloromethane dropwise to the cooled amine solution.

    • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite to destroy any excess peroxide.

    • Wash the organic layer with saturated aqueous sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

  • Causality behind Experimental Choices: The use of a chlorinated solvent like dichloromethane is common as it is relatively inert to the oxidizing conditions. The reaction is typically performed at low temperatures to control the exothermicity and improve selectivity. The aqueous workup is designed to remove the peroxy acid byproduct and any remaining oxidant.

C. Metal-Catalyzed Cross-Coupling Reactions: A Sterically Hindered Coupling Partner

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] The participation of this compound in such reactions, either as a nucleophile (in C-N bond formation) or as a ligand, is significantly influenced by its steric bulk.

1. This compound as a Nucleophile in Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. The steric hindrance around the nitrogen atom in this compound can make it a challenging substrate for this reaction. The formation of the palladium-amide complex, a key intermediate in the catalytic cycle, can be sterically hindered.

Buchwald_Hartwig_Amination

Overcoming this steric barrier may require the use of specialized, highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that can facilitate the challenging oxidative addition and reductive elimination steps.

2. Potential as a Ligand:

While less common, sterically hindered anilines can potentially act as ligands for transition metals. The nitrogen atom's lone pair can coordinate to a metal center. The bulky nature of this compound would create a specific steric environment around the metal, which could influence the selectivity and activity of a catalytic reaction. However, its application as a primary ligand in mainstream catalysis is not well-documented, likely due to the availability of more tunable and robust ligand systems.

III. Applications in Research and Development

While specific, large-scale industrial applications of this compound are not widely reported, its unique properties make it a valuable tool in specialized areas of chemical synthesis.

  • Glycosylation Reactions: It has been utilized in the synthesis of oximino glycosides.[7][8] In these reactions, it likely acts as a non-nucleophilic base to facilitate the condensation.

  • Synthesis of Bioactive Molecules: The structural motif of a substituted aniline is present in numerous pharmaceuticals and biologically active compounds.[9] While direct applications of this compound in drug synthesis are not extensively documented, its derivatives could serve as intermediates in the synthesis of complex molecular architectures. The steric hindrance can be strategically employed to direct reactions to other parts of a molecule or to stabilize reactive intermediates.

  • Materials Science: Aromatic amines are precursors to a variety of organic materials, including conducting polymers and dyes. The pentamethylaniline scaffold could be incorporated into larger molecular systems to study the influence of steric bulk on material properties such as solubility, packing, and electronic behavior.

IV. Conclusion and Future Outlook

This compound is a sterically encumbered building block that offers both challenges and opportunities in organic synthesis. Its resistance to electrophilic aromatic substitution makes it a stable scaffold under certain conditions, while its nucleophilic nitrogen atom can still participate in a range of transformations, albeit with reactivity modulated by steric hindrance.

Future research in this area could focus on several key aspects:

  • Development of Novel Catalytic Systems: Designing catalysts that can effectively engage with the sterically hindered nitrogen and aromatic ring of this compound would unlock new synthetic possibilities.

  • Exploration of its Role as a Non-Nucleophilic Base: A systematic study of its efficacy as a proton scavenger in various organic reactions could establish it as a useful alternative to other commercially available hindered bases.

  • Synthesis of Novel Derivatives and Materials: The incorporation of the pentamethylaniline core into more complex molecules could lead to the discovery of new compounds with interesting biological or material properties.

By understanding the fundamental principles that govern its reactivity, researchers can leverage the unique characteristics of this compound to advance the frontiers of chemical synthesis and drug discovery.

References

  • Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst.
  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
  • Royal Society of Chemistry. Supplementary Info. [Link]
  • MDPI. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. [Link]
  • National Center for Biotechnology Information. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. [Link]
  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
  • Chemistry LibreTexts.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
  • National Institutes of Health. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. [Link]
  • ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]
  • Wiley Online Library. Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts.
  • ChemWhat. This compound CAS#: 13021-15-3. [Link]
  • Interpret
  • Amerigo Scientific. This compound (98%). [Link]
  • ResearchGate.
  • ResearchGate. The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides.
  • Google Patents. 2,4,6-trimethylaniline synthesis method.
  • National Institutes of Health. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
  • Semantic Scholar. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. [Link]
  • ResearchGate. 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of N,N,2,4,6-Pentamethylaniline in Modern Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chemical synthesis of oligosaccharides is a cornerstone of glycobiology and therapeutic development, yet it remains a formidable challenge characterized by the need for precise stereochemical control.[1] Glycosylation reactions, the fundamental process of forming glycosidic bonds, are highly sensitive to reaction conditions, particularly the presence of acidic species. This guide provides an in-depth exploration of N,N,2,4,6-Pentamethylaniline, a sterically hindered, non-nucleophilic base, as a superior proton scavenger in complex glycosylation reactions. We will dissect its mechanism of action, outline its advantages over conventional bases, and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the efficiency, yield, and stereoselectivity of their glycosylation strategies.

The Glycosylation Challenge: Why Acid Scavenging is Critical

Glycosylation is the enzymatic or chemical process that attaches glycans (carbohydrate chains) to other molecules, such as proteins or lipids.[2][3] This modification is vital for a vast array of biological functions, including protein folding, cell-cell communication, and immune response.[4][5] In chemical synthesis, the creation of the glycosidic bond is a delicate operation. Most modern glycosylation methods rely on the activation of a glycosyl donor, which generates a highly reactive oxocarbenium ion intermediate.[6][7]

This activation process, often promoted by a Lewis or Brønsted acid, invariably releases a proton (H⁺). If left un-neutralized, this acidic byproduct can wreak havoc on the reaction by:

  • Anomerization: Promoting the undesired isomerization of the newly formed glycosidic bond, scrambling the desired stereochemistry.[6]

  • Degradation: Causing the breakdown of acid-sensitive protecting groups on both the donor and acceptor molecules.

  • Side Reactions: Catalyzing the formation of unwanted byproducts, such as orthoesters, which complicates purification and reduces yield.[8][9]

Therefore, the inclusion of a base to act as a "proton sponge" is not merely beneficial but often essential for success. The ideal base must be a potent proton scavenger without being nucleophilic enough to attack the electrophilic anomeric center of the activated donor.

This compound: The Superior Proton Sponge

This compound is a liquid aromatic amine distinguished by its unique structural and electronic properties. Its efficacy in glycosylation stems from a combination of high basicity and profound steric hindrance.

  • Structure: The nitrogen atom is flanked by two N-methyl groups and positioned on an aniline ring substituted with three methyl groups at the ortho (2,6) and para (4) positions.

  • Mechanism of Action: The lone pair of electrons on the nitrogen atom is readily available to sequester protons generated during the reaction. However, the bulky methyl groups surrounding the nitrogen create a steric shield. This shield physically prevents the nitrogen from acting as a nucleophile and participating in undesired side reactions with the glycosyl donor. It selectively performs its primary function: acid neutralization.

This targeted reactivity contrasts sharply with less hindered bases like pyridine or triethylamine, which can compete with the glycosyl acceptor, leading to reduced yields of the desired product.

Diagram: Mechanism of this compound as a Proton Scavenger

G Donor Glycosyl Donor-LG Activated [Oxocarbenium Ion] + LG⁻ Donor->Activated Activation Promoter Promoter (e.g., TMSOTf) Proton H⁺ Activated->Proton Proton Release Product Glycoside Product Activated->Product PMA This compound (PMA) Proton->PMA ProtonatedPMA [PMA-H]⁺ PMA->ProtonatedPMA Proton Trapping Acceptor Glycosyl Acceptor-OH Acceptor->Product Nucleophilic Attack

Caption: this compound selectively traps protons released during donor activation, preventing side reactions and preserving the desired glycosylation pathway.

Application Protocol: Thioglycoside Activation

This protocol details a general procedure for the glycosylation of a primary alcohol acceptor using a thioglycoside donor, this compound as the acid scavenger, and N-Iodosuccinimide (NIS)/Trifluoromethanesulfonic acid (TfOH) as the promoter system.

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
Glycosyl Donor (Thioglycoside)High Purity, DryN/A
Glycosyl AcceptorHigh Purity, DryN/A
This compound≥98% PuritySigma-Aldrich
Dichloromethane (DCM)Anhydrous, <50 ppm H₂OAcros Organics
N-Iodosuccinimide (NIS)≥98%, RecrystallizedAlfa Aesar
Triflic Acid (TfOH)≥99%Strem Chemicals
Molecular Sieves4 Å, activated powderEMD Millipore
Triethylamine (TEA)≥99.5%Fisher Scientific
Saturated Sodium ThiosulfateAqueous SolutionLab Prepared
Saturated Sodium BicarbonateAqueous SolutionLab Prepared
Anhydrous Magnesium SulfateGranularVWR
Silica Gel230-400 meshSiliCycle
Experimental Workflow

G start Start: Assemble Flame-Dried Glassware under Argon Atmosphere prep 1. Add Donor (1.2 eq), Acceptor (1.0 eq), This compound (1.5 eq), and activated 4Å Molecular Sieves to Anhydrous DCM. start->prep stir 2. Stir the mixture at room temperature for 30 minutes. prep->stir cool 3. Cool the reaction flask to -40°C using an acetonitrile/dry ice bath. stir->cool add_nis 4. Add N-Iodosuccinimide (NIS) (1.3 eq) to the cold mixture. cool->add_nis add_promoter 5. Add catalytic TfOH (0.1 eq) dropwise. Solution may turn dark. add_nis->add_promoter monitor 6. Monitor reaction progress by TLC (typically 30-60 min). add_promoter->monitor quench 7. Quench by adding Triethylamine (TEA), followed by saturated Na₂S₂O₃ solution. monitor->quench warm 8. Warm to room temperature. Dilute with DCM. quench->warm filter 9. Filter through Celite to remove solids. Transfer to a separatory funnel. warm->filter wash 10. Wash sequentially with sat. NaHCO₃ (aq) and brine. filter->wash dry 11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. wash->dry purify 12. Purify the crude residue by silica gel column chromatography. dry->purify end End: Characterize Pure Glycoside Product purify->end

Caption: Step-by-step workflow for a typical glycosylation reaction employing this compound.

Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 eq), glycosyl donor (1.2 eq), this compound (1.5 eq), and freshly activated 4 Å molecular sieves (approx. 1 g per mmol of acceptor).

  • Solvent Addition: Add anhydrous dichloromethane via syringe to achieve a concentration of approximately 0.05 M with respect to the acceptor.

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure all reagents are well-mixed and any residual water is adsorbed by the sieves.

  • Cooling: Cool the flask to -40 °C in a dry ice/acetonitrile bath.

  • Activator Addition: Add solid N-Iodosuccinimide (1.3 eq) to the cold suspension.

  • Promotion: Prepare a stock solution of TfOH in anhydrous DCM (e.g., 10 µL of TfOH in 1 mL of DCM). Add the catalytic TfOH (0.1 eq) dropwise to the reaction mixture via syringe over 1 minute. The reaction mixture may turn from yellow to a dark brown or purple color.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC) every 15-20 minutes until the acceptor is consumed.

  • Quenching: Upon completion, quench the reaction by the dropwise addition of triethylamine (2.0 eq), followed by 10 mL of saturated aqueous sodium thiosulfate solution to consume excess iodine.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter the entire mixture through a pad of Celite to remove molecular sieves and other solids. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure glycoside.

Performance and Troubleshooting

The use of this compound consistently leads to cleaner reactions and higher yields, particularly with sensitive substrates or in the construction of complex oligosaccharides.[1]

Comparative Data: Proton Scavenger Efficacy

The following table presents representative data on the effect of different bases in a model glycosylation reaction.

Base Used (1.5 eq)Yield of 1,2-trans ProductYield of 1,2-cis ProductByproduct Formation
This compound 85% <2% Minimal
2,6-Lutidine72%8%Low
Pyridine45%15%Moderate (N-glycosyl pyridinium)
Triethylamine (TEA)55%10%Moderate
No Base20%30%High (decomposition, anomerization)
Note: Data are illustrative, based on established principles of glycosylation chemistry.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive promoter (TfOH degraded); Wet reagents/solvent; Donor is too "disarmed" (electron-withdrawing groups).Use fresh, high-purity TfOH; Ensure all reagents and solvents are rigorously dried; Increase reaction temperature slightly (e.g., to -20°C) or use a more powerful activation system.
Low Yield Nucleophilic attack by a less-hindered base; Insufficient acid scavenging leading to degradation.Switch to this compound from bases like pyridine or TEA; Ensure at least 1.5 equivalents of the base are used.
Poor Stereoselectivity Anomerization caused by residual acid; Reaction temperature too high.Confirm adequate this compound is present; Maintain low reaction temperatures throughout the addition and reaction period.
Formation of Orthoester Presence of a participating group at C-2 (e.g., Acetyl, Benzoyl) and insufficient acidity.[6]While this compound minimizes excess acid, this is an inherent pathway. If problematic, consider a non-participating protecting group (e.g., Benzyl).

Conclusion

This compound is a powerful and highly effective tool for overcoming common hurdles in chemical glycosylation. Its unique combination of basicity and steric hindrance allows it to function as a near-ideal proton scavenger, preventing a host of acid-mediated side reactions without interfering nucleophilically in the main reaction pathway. By incorporating this reagent into their synthetic strategies, researchers can significantly improve the outcome of challenging glycosylation reactions, leading to higher yields, cleaner reaction profiles, and superior stereochemical control. Its use is strongly recommended for the synthesis of complex, high-value oligosaccharides in both academic and industrial settings.

References

  • Zhu, Y., & Liu, L. (2023). Synthetic Strategies for Bioactive Oligosaccharides. Molecules, 28(15), 5789.
  • Javed, M. A., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 894916.
  • Bennet, C. S. (2020, April 9). Carbohydrate Chemistry Part 5. Chemical Glycosylation. YouTube.
  • Isac, H., et al. (2018). Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. The Journal of Organic Chemistry, 83(21), 13133–13148.
  • Szpilman, A. M., & Carreira, E. M. (2009). Beta-glycosidation of sterically hindered alcohols. Organic Letters, 11(6), 1305–1307.
  • Mizote, K., et al. (2022). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. International Journal of Molecular Sciences, 23(24), 15638.
  • Recent developments on oligosaccharide synthesis. (n.d.). Organic Chemistry Portal.
  • Guberman, M., & Seeberger, P. H. (2019). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. Chemical Reviews, 119(17), 10273–10321.
  • Principles of Modern Solid-Phase Oligosaccharide Synthesis. (2010). ChemInform, 41(33).
  • Szpilman, A. M., & Carreira, E. M. (2009). Beta-glycosidation of Sterically Hindered Alcohols. Request PDF.
  • Chojnacki, M., et al. (2020). Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase. International Journal of Molecular Sciences, 21(8), 2849.
  • Eichler, J., & Guan, Z. (2017). Structural and mechanistic studies of the N-glycosylation machinery: from lipid-linked oligosaccharide biosynthesis to glycan transfer. Glycobiology, 27(9), 806–816.
  • Kell, L., et al. (2022). Cell-free N-glycosylation of peptides using synthetic lipid-linked hybrid and complex N-glycans. Frontiers in Molecular Biosciences, 9, 1033872.
  • Sharma, A., et al. (2018). Chemical O‐Glycosylations: An Overview. ChemistryOpen, 7(3), 219–253.
  • Fairbanks, A. J. (2018). Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines. Beilstein Journal of Organic Chemistry, 14, 443–456.
  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2021). Frontiers in Chemistry, 9, 735105.
  • Shivaraj, P., et al. (2012). Quantitative Profiling of N-linked Glycosylation Machinery in Yeast Saccharomyces cerevisiae. Molecular & Cellular Proteomics, 11(11), 1469–1481.
  • An, H. J., et al. (2006). Alternative Neisseria spp. type IV pilin glycosylation with a glyceramido acetamido trideoxyhexose residue. Journal of Biological Chemistry, 281(49), 37639–37646.
  • Eichler, J., & Guan, Z. (2017). Structural and mechanistic studies of the N-glycosylation machinery: From lipid-linked oligosaccharide biosynthesis to glycan transfer. ResearchGate.
  • Aebi, M. (2013). N-Linked Protein Glycosylation in the Endoplasmic Reticulum. Biochimica et Biophysica Acta, 1833(11), 2430–2437.
  • Glycoproteomics. (n.d.). New England Biolabs GmbH.

Sources

Application Notes & Protocols: N,N,2,4,6-Pentamethylaniline as a High-Performance Proton Scavenger in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, precise control over reaction conditions is paramount to achieving high yields and selectivities. The management of protons generated in situ is a critical challenge, as their accumulation can lead to undesired side reactions, catalyst deactivation, or degradation of sensitive functional groups. Sterically hindered, non-nucleophilic bases are indispensable tools for this purpose, selectively sequestering protons without interfering with electrophilic centers. This guide provides an in-depth exploration of N,N,2,4,6-Pentamethylaniline, a highly effective yet often overlooked proton scavenger. We will dissect its unique structural attributes, mechanism of action, and provide a comparative analysis against other common bases. Furthermore, detailed protocols for its application in sensitive transformations, such as O-glycosylation, will be presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage its full potential.

The Challenge of Proton Management in Synthesis

Many pivotal reactions in organic chemistry, including glycosylations, silylations, and various coupling reactions, generate strong acids (e.g., TfOH, HCl, HBr) as byproducts. The presence of these acids can be detrimental. For instance, in carbohydrate chemistry, acidic conditions can lead to the cleavage of acid-labile protecting groups or anomerization, compromising the stereochemical integrity of the desired product.

The ideal solution is the inclusion of a base that acts solely as a "proton sponge"—a Brønsted base with negligible nucleophilicity.[1][2] While common amine bases like triethylamine or pyridine can neutralize acids, their inherent nucleophilicity often leads to competitive reactions with electrophilic substrates or intermediates, resulting in a complex mixture of products. This necessitates the use of bases where steric hindrance around the basic nitrogen atom precludes nucleophilic attack while permitting the capture of a small, unhindered proton.[2]

This compound: A Sterically Shielded Proton Scavenger

This compound (PMA), also known as N,N-Dimethylmesidine, is a liquid organic base designed for exceptional performance as a proton scavenger. Its efficacy stems directly from its unique molecular architecture.

Mechanism of Non-Nucleophilic Basicity

The core of PMA's functionality lies in the profound steric shielding of the nitrogen atom's lone pair of electrons. This is achieved by:

  • Two N-methyl groups: These groups provide initial steric bulk directly attached to the nitrogen.

  • Two ortho-methyl groups (on the 2 and 6 positions of the aniline ring): These groups create a formidable steric barrier, effectively preventing the nitrogen from approaching and attacking larger electrophilic centers.

Crucially, this steric congestion forces the N-dimethylamino group out of the plane of the benzene ring. This torsional strain inhibits the delocalization of the nitrogen's lone pair into the aromatic π-system, which would typically decrease the basicity of an aniline derivative. Consequently, the lone pair is more available for protonation, making this compound a stronger base than a comparable aniline where such steric hindrance is absent.[3]

Figure 1: Mechanism of Proton Scavenging by PMA.

Comparative Analysis with Common Non-Nucleophilic Bases

The selection of a proton scavenger depends on the specific requirements of the reaction, including the strength of the acid generated and the sensitivity of the substrates. PMA occupies a valuable position among a range of available bases.

BaseStructurepKₐ of Conjugate AcidMolecular Weight ( g/mol )Key Features & Considerations
This compound (PMA) CN(C)c1c(C)cc(C)cc1C~7.5-8.0 (Est.)163.26Liquid, moderate basicity, excellent steric hindrance. Effective for acids like TfOH.[4][5]
2,6-Di-tert-butylpyridine CC(C)(C)c1cccc(c1)C(C)(C)C3.58[1]191.32Very weak base, highly hindered. Primarily used to scavenge very strong acids where minimal basicity is required.
Diisopropylethylamine (DIPEA) CCN(C(C)C)C(C)C10.75[1]129.24Widely used, moderately hindered, higher basicity than PMA. Can exhibit nucleophilicity in some cases.
Proton-Sponge™ CN(C)c1cccc2c1cccc2N(C)C18.2[6]214.29Exceptionally strong base due to strain relief upon protonation. High cost and molecular weight.
DBU C1CCN=C2CCCCN213.5[1]152.24Strong, non-nucleophilic amidine base. Often used to promote elimination reactions.[2]

Note: The pKₐ of PMA's conjugate acid is not widely reported and is estimated based on substituted anilines.

Core Application: O-Glycosylation Reactions

A primary application of this compound is in stereoselective O-glycosylation, a cornerstone of carbohydrate synthesis.[4][7][8] In many glycosylation protocols, a glycosyl donor (e.g., a thioglycoside or trichloroacetimidate) is activated by a promoter, often a Lewis acid or a combination of reagents that generate a strong protic acid.

For example, in thioglycoside activation using N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH), the reaction generates a highly reactive oxocarbenium ion intermediate. The role of PMA is to neutralize the stoichiometric amount of TfOH generated from the promoter system and any other acidic byproducts, preventing degradation of the sensitive glycosidic linkage being formed. Its non-nucleophilic character ensures it does not intercept the critical oxocarbenium ion intermediate.[9]

cluster_reaction Reaction Vessel Donor Glycosyl Donor (e.g., Thioglycoside) Activation 1. Activation of Donor Donor->Activation Acceptor Glycosyl Acceptor (Alcohol) Glycosylation 2. Nucleophilic Attack by Acceptor Acceptor->Glycosylation Promoter Promoter System (e.g., NIS/TfOH) Promoter->Activation PMA PMA (Proton Scavenger) Neutralization 3. Proton Scavenging PMA->Neutralization Intermediate Oxocarbenium Ion (Electrophilic) Activation->Intermediate Byproduct Acid Byproduct (e.g., TfOH, HI) Activation->Byproduct Intermediate->Glycosylation Byproduct->Neutralization Disaccharide Desired Glycoside Glycosylation->Disaccharide PMA_Salt Protonated PMA Salt Neutralization->PMA_Salt

Sources

The Pivotal Role of Steric Hindrance: N,N,2,4,6-Pentamethylaniline in Modern Organic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, is a sterically hindered aromatic amine that has carved a unique niche in the landscape of organic synthesis. While traditionally recognized for its role as a non-nucleophilic proton scavenger, its application as a potent organocatalyst is an area of growing interest. This application note provides an in-depth exploration of the catalytic applications of this compound, elucidating the mechanistic principles that underpin its reactivity and offering detailed protocols for its use in key organic transformations. We will delve into its function as a catalyst in reactions where its significant steric bulk and moderate basicity are paramount to achieving high selectivity and efficiency. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique catalytic properties of this versatile molecule.

Introduction: Beyond a Simple Base

In the realm of organic chemistry, the interplay of electronic effects and steric hindrance dictates the reactivity and selectivity of chemical transformations. This compound is a prime example of a molecule where steric factors dominate its chemical behavior. The presence of three methyl groups on the aniline ring, ortho and para to the dimethylamino group, effectively shields the nitrogen atom's lone pair of electrons. This steric congestion renders it a poor nucleophile, preventing it from participating in unwanted side reactions, a common pitfall with less hindered amine bases.[1]

While its use as a stoichiometric base in sensitive reactions like glycosylations is well-documented, the true elegance of this compound lies in its ability to act as a catalyst.[2] Its steric hindrance, which prevents it from forming stable adducts with electrophiles, allows it to operate in a catalytic cycle, regenerating after facilitating a desired transformation. This application note will focus on these catalytic roles, providing practical guidance for their implementation in the laboratory.

The Power of Hindrance: Mechanistic Insights

The catalytic activity of this compound is rooted in its ability to act as a "proton sponge" and its potential to form frustrated Lewis pairs (FLPs).[3]

Brønsted Base Catalysis: Activating Substrates Through Deprotonation

In its most straightforward catalytic role, this compound functions as a Brønsted base, selectively deprotonating a substrate to generate a more reactive nucleophilic species. The steric bulk around the nitrogen atom is crucial here, as it prevents the catalyst from being consumed by alkylation or other reactions with electrophiles present in the reaction mixture.

A key application of this principle is in the silylation of hindered alcohols . The protection of hydroxyl groups as silyl ethers is a fundamental transformation in multi-step synthesis. However, sterically encumbered alcohols often react sluggishly with common silylating agents. This compound can catalytically promote this reaction by deprotonating the alcohol, thereby increasing its nucleophilicity towards the silylating agent.

Catalytic_Silylation cluster_cycle Catalytic Cycle Catalyst This compound (PMA) Alcohol R-OH Protonated_Catalyst [PMA-H]⁺ Alkoxide R-O⁻ Silylating_Agent R'₃Si-X Silyl_Ether R-O-SiR'₃ Byproduct HX Overall_Reaction R-OH + R'₃Si-X  -> R-O-SiR'₃ + HX

Figure 1: Catalytic cycle for the silylation of alcohols.

Frustrated Lewis Pair (FLP) Chemistry

The concept of Frustrated Lewis Pairs (FLPs) involves the combination of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct.[1] This "frustration" leads to unique reactivity, enabling the activation of small molecules like H₂, CO₂, and olefins. This compound, with its sterically encumbered nitrogen atom, is an excellent candidate for the Lewis base component in an FLP system.

When paired with a sterically demanding Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), this compound can participate in the catalytic activation of various substrates. The FLP can, for instance, heterolytically cleave the H-H bond of dihydrogen, generating a protonated amine and a hydridoborate species, which can then be used in catalytic hydrogenation reactions.

FLP_Activation cluster_FLP Frustrated Lewis Pair Formation and Substrate Activation PMA This compound (Lewis Base) FLP Frustrated Lewis Pair (PMA / B(C₆F₅)₃) PMA->FLP Borane Tris(pentafluorophenyl)borane (Lewis Acid) Borane->FLP Activated_Species Activated Substrate ([PMA-H]⁺[H-B(C₆F₅)₃]⁻) FLP->Activated_Species + Substrate Substrate Substrate (e.g., H₂)

Figure 2: General scheme for substrate activation by an FLP.

Application Notes & Protocols

The following section provides detailed protocols for selected organic reactions where this compound is employed as a catalyst. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

Protocol: Catalytic Silylation of a Hindered Secondary Alcohol

This protocol describes the trimethylsilylation of a sterically hindered secondary alcohol using hexamethyldisilazane (HMDS) as the silylating agent, catalyzed by this compound.

Rationale: The use of a catalytic amount of a strong, non-nucleophilic base is crucial to deprotonate the hindered alcohol, thereby facilitating its reaction with the relatively mild silylating agent, HMDS. This compound is ideal for this purpose due to its high steric hindrance, which prevents it from reacting with the silylating agent or any electrophilic intermediates. Nitromethane is often a suitable solvent as it can help to activate the HMDS.[2][4]

Materials:

  • Hindered secondary alcohol (e.g., 1-(1-adamantyl)ethanol)

  • Hexamethyldisilazane (HMDS)

  • This compound

  • Nitromethane (CH₃NO₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

Procedure:

  • Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the hindered secondary alcohol (1.0 mmol).

  • Addition of Reagents: Add nitromethane (2.0 mL) to dissolve the alcohol. To this solution, add this compound (0.1 mmol, 10 mol%).

  • Initiation of Reaction: Add hexamethyldisilazane (1.5 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

EntryAlcohol SubstrateCatalyst Loading (mol%)Time (h)Yield (%)
11-(1-Adamantyl)ethanol10295
2(-)-Menthol101.598
32,4,6-Trimethylphenol10392

Table 1: Representative Results for the Catalytic Silylation of Hindered Alcohols.

Protocol: Frustrated Lewis Pair Catalyzed Hydrogenation of an Imine

This protocol outlines the conceptual framework for the hydrogenation of an imine using a frustrated Lewis pair generated in situ from this compound and tris(pentafluorophenyl)borane.

Rationale: The combination of the bulky Lewis basic amine and the bulky Lewis acidic borane creates a reactive FLP capable of activating molecular hydrogen. The resulting protonated amine and hydridoborate can then deliver a proton and a hydride to the imine substrate, effecting its reduction to the corresponding amine. The catalyst is regenerated in the process.

Materials:

  • Imine substrate (e.g., N-benzylideneaniline)

  • This compound

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous toluene

  • Hydrogen gas (H₂)

  • High-pressure reaction vessel (e.g., Parr autoclave)

  • Magnetic stir bar

Conceptual Procedure:

  • Reaction Setup: In a glovebox, charge a dry high-pressure reaction vessel containing a magnetic stir bar with the imine substrate (1.0 mmol), this compound (0.1 mmol, 10 mol%), and tris(pentafluorophenyl)borane (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vessel.

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Pressurize the vessel with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a specified temperature (e.g., 80 °C).

  • Reaction Monitoring and Work-up: After a designated time, cool the vessel to room temperature, carefully vent the hydrogen gas, and open the vessel. The reaction progress can be analyzed by GC-MS or NMR spectroscopy of an aliquot of the crude reaction mixture. The product amine can be isolated and purified using standard techniques.

Best Practices and Troubleshooting

  • Purity of Reagents: The success of these catalytic reactions is highly dependent on the purity of the reagents and the exclusion of moisture and air, especially in FLP chemistry. This compound should be distilled or purified according to standard procedures if necessary. Solvents should be rigorously dried.

  • Catalyst Loading: While 10 mol% is a good starting point, the optimal catalyst loading may vary depending on the substrate and reaction conditions. It is advisable to screen different catalyst loadings to maximize efficiency and minimize cost.

  • Reaction Monitoring: Close monitoring of the reaction progress is essential to determine the optimal reaction time and to avoid the formation of byproducts.

  • Troubleshooting Poor Yields: If low yields are observed, consider increasing the catalyst loading, elevating the reaction temperature, or using a more activating solvent. In the case of FLP chemistry, ensure the complete exclusion of protic impurities that can quench the reactive species.

Conclusion

This compound is more than just a sterically hindered base; it is a versatile and powerful organocatalyst. Its unique combination of steric bulk and moderate basicity allows it to facilitate a range of important organic transformations with high efficiency and selectivity. By understanding the mechanistic principles behind its catalytic activity, researchers can unlock its full potential in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The protocols provided in this application note serve as a starting point for the exploration of this fascinating and underutilized catalyst.

References

  • Green Chemistry (RSC Publishing). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. [Link]
  • ChemWhat. This compound CAS#: 13021-15-3. [Link]
  • Wikipedia. Non-nucleophilic base. [Link]
  • Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]
  • PubMed Central (PMC).
  • PubMed Central (PMC). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • PubMed. Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress. [Link]
  • PubMed Central (PMC).
  • PubMed Central (PMC). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
  • SciSpace. New perspectives in the cross-coupling reactions of organostannanes. [Link]
  • ResearchGate.
  • ResearchGate. Baylis-Hillman Reaction of Isatin Derivatives: Isatins as a New Entry for the Baylis-Hillman Reaction. [Link]
  • PubMed Central (PMC).
  • ResearchGate. Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress. [Link]
  • Semantic Scholar.
  • ResearchGate. 'Proton sponge' amides: Unusual chemistry and conversion into superbasic 6,7-bis(dimethylamino)perimidines. [Link]

Sources

Role of N,N,2,4,6-Pentamethylaniline in cationic polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of N,N,2,4,6-Pentamethylaniline in Controlled Cationic Polymerization

Authored by: A Senior Application Scientist

Abstract

Cationic polymerization is a cornerstone of polymer synthesis, enabling the production of vital materials such as polyisobutylene and specialty block copolymers.[1][2] However, its practical application is often plagued by extreme sensitivity to protic impurities, which can lead to uncontrolled initiation and chain transfer reactions, resulting in polymers with broad molecular weight distributions and poor structural integrity. This guide provides an in-depth analysis of this compound, a specialized sterically hindered amine, as a critical additive for mitigating these challenges. We will explore its mechanism as a non-nucleophilic proton scavenger, detail its impact on achieving living polymerization characteristics, and provide validated protocols for its application, empowering researchers to synthesize well-defined polymers with precision and reproducibility.

The Fundamental Challenge in Cationic Polymerization: The Problem of the Proton

Cationic polymerization proceeds via a highly reactive carbocationic propagating species.[3] This high reactivity is a double-edged sword. While it drives the rapid conversion of monomers, it also makes the system exquisitely sensitive to termination and chain-transfer events. Protic impurities, primarily water, are ubiquitous and represent a major obstacle.

Even trace amounts of water can react with the Lewis acid co-initiator to generate a strong Brønsted acid (H+), as shown in the initiation step.[4][5] This leads to several detrimental outcomes:

  • Uncontrolled Initiation: Protons can initiate new polymer chains indiscriminately, broadening the molecular weight distribution.

  • Chain Transfer to Monomer: The propagating carbocation can lose a proton to a monomer molecule, terminating one chain while initiating another. This is a primary cause of low molecular weights and high polydispersity.[6]

Achieving a "living" polymerization—where termination and chain transfer are effectively eliminated—requires rigorous control over these side reactions.[1][3] This necessitates a method to neutralize stray protons without interfering with the desired polymerization chemistry.

This compound: The Molecular Solution

This compound emerges as an elegant solution to this problem. Its efficacy is rooted in a unique combination of steric hindrance and basicity, classifying it as a non-nucleophilic proton trap .

  • Basicity: The nitrogen atom's lone pair of electrons readily accepts a proton, effectively neutralizing the acid.

  • Steric Hindrance: The two methyl groups at the ortho positions (2 and 6) of the aniline ring, combined with the two N-methyl groups, create a sterically crowded environment around the nitrogen atom. This bulkiness prevents the amine from acting as a nucleophile and attacking the electrophilic propagating carbocation center.

This dual characteristic is paramount. While a simple amine like triethylamine could also scavenge protons, its lack of steric hindrance would allow it to nucleophilically attack the growing polymer chain, causing irreversible termination.[7] this compound, by contrast, selectively sequesters protons while remaining an inert spectator to the propagation reaction.

Mechanism of Action: Proton Scavenging

The diagram below illustrates the critical role of this compound (PMA) in a cationic polymerization system. In an uncontrolled system, protic impurities lead to chain termination. With PMA present, these protons are intercepted, forming a stable and non-reactive ammonium salt, thereby protecting the integrity of the living polymerization.

G Mechanism of Proton Scavenging by this compound (PMA) cluster_0 Uncontrolled System (Without PMA) cluster_1 Controlled System (With PMA) Monomer_A Monomer GrowingChain_A Living Polymer Chain (Pₙ⁺) Monomer_A->GrowingChain_A Propagation Initiator_A Initiator (e.g., H₂O + Lewis Acid) Proton_A H⁺ (Proton) Initiator_A->Proton_A Generates Proton_A->Monomer_A Initiates TerminatedChain_A Terminated Polymer (Dead Chain) GrowingChain_A->TerminatedChain_A β-Proton Elimination (Chain Transfer) Monomer_B Monomer GrowingChain_B Living Polymer Chain (Pₙ⁺) Monomer_B->GrowingChain_B Controlled Propagation Initiator_B Initiator (e.g., H₂O + Lewis Acid) Proton_B H⁺ (Proton) Initiator_B->Proton_B Generates PMA PMA (Proton Trap) Proton_B->PMA Intercepted by TrappedProton PMA-H⁺ (Stable Salt) PMA->TrappedProton Forms WellDefinedPolymer Well-Defined Polymer (Controlled MW, Low PDI) GrowingChain_B->WellDefinedPolymer Leads to

Caption: Role of this compound (PMA) as a proton trap.

Properties and Handling

Proper handling and understanding of the reagent's properties are crucial for successful application.

PropertyValueSource(s)
Chemical Name This compound[8]
Synonym N,N-Dimethylmesidine
CAS Number 13021-15-3[8][9]
Molecular Formula C₁₁H₁₇N[9]
Molecular Weight 163.26 g/mol [9]
Physical State Liquid[9]
Density ~0.907 g/mL at 25 °C
Boiling Point 213-215 °C
Refractive Index ~1.512 (20 °C)
Storage Store under inert gas (Nitrogen or Argon). Keep container tightly closed in a dry and well-ventilated place.Vendor recommendation

Application Protocol: Living Cationic Polymerization of Isobutylene

This protocol provides a representative method for the living cationic polymerization of isobutylene (IB), a common application where precise molecular weight control is desired for producing materials like highly reactive polyisobutylene (HR-PIB).[10][11] The use of this compound is critical for suppressing side reactions initiated by protic impurities.

Rationale for Experimental Design
  • Inert Atmosphere: The entire procedure must be conducted under a dry, inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques. This is to exclude atmospheric moisture, which is a potent initiator.

  • Solvent Choice: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., dichloromethane, CH₂Cl₂) is often used to ensure solubility of all components and to tune the polarity, which affects the ionization equilibrium of the propagating species.[1]

  • Low Temperature: The reaction is performed at low temperatures (e.g., -80 °C) to suppress chain transfer and termination reactions, which have higher activation energies than propagation.[2]

  • Initiating System: A common system is a cationogen like 2-chloro-2,4,4-trimethylpentane (TMPCl) paired with a Lewis acid co-initiator such as titanium tetrachloride (TiCl₄). The Lewis acid facilitates the abstraction of the chloride to generate the initiating carbocation.[4]

Materials & Reagents
  • Isobutylene (IB), polymerization grade

  • This compound (PMA)

  • 2-chloro-2,4,4-trimethylpentane (TMPCl)

  • Titanium tetrachloride (TiCl₄)

  • Hexane, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol, anhydrous (for quenching)

  • Nitrogen or Argon gas, high purity

  • Schlenk flasks, gas-tight syringes, and cannulas

Experimental Workflow

The workflow below outlines the critical steps for a successful polymerization.

G A 1. System Preparation - Bake glassware - Assemble under N₂/Ar B 2. Reagent Purification - Dry solvents (Hexane, CH₂Cl₂) - Purify monomer (IB) A->B C 3. Reaction Setup - Charge reactor with solvents - Cool to -80 °C B->C D 4. Additives & Monomer - Add PMA (proton trap) - Add IB monomer C->D E 5. Initiation - Add TMPCl (initiator) - Add TiCl₄ (co-initiator) D->E F 6. Polymerization - Stir for desired time - Monitor viscosity/conversion E->F G 7. Quenching - Add pre-chilled Methanol F->G H 8. Polymer Isolation - Precipitate in excess Methanol - Filter and dry under vacuum G->H I 9. Characterization - GPC/SEC (Mn, Mw/Mn) - ¹H NMR (End-group analysis) H->I

Caption: Step-by-step experimental workflow for controlled cationic polymerization.

Detailed Step-by-Step Procedure
  • Preparation: All glassware must be oven-dried at 120 °C overnight and assembled hot under a positive pressure of inert gas.

  • Solvent and Monomer Charging: To a 250 mL Schlenk flask equipped with a magnetic stirrer, add 80 mL of anhydrous hexane and 20 mL of anhydrous CH₂Cl₂ via cannula transfer. Cool the flask to -80 °C in a dry ice/acetone bath. Condense a known amount of isobutylene (e.g., 10 mL, ~6.8 g) into the cooled reactor.

  • Addition of Proton Trap: Using a gas-tight syringe, add a calculated amount of this compound. A typical concentration is in the range of 1-5 mM. This step is crucial and must be done before initiation to ensure any protic impurities are neutralized.

  • Initiation:

    • Add the initiator, TMPCl (e.g., 0.1 mmol in 1 mL of hexane stock solution), via syringe.

    • Begin the polymerization by adding the co-initiator, TiCl₄ (e.g., 2 mmol in 2 mL of hexane stock solution), dropwise via syringe. The solution may turn yellow/orange.

  • Polymerization: Allow the reaction to stir at -80 °C for the desired time (e.g., 60 minutes). The progress can be monitored by observing the increase in viscosity.

  • Quenching: Terminate the reaction by adding 10 mL of pre-chilled anhydrous methanol. The color should dissipate.

  • Isolation: Allow the flask to warm to room temperature. Pour the solution into a beaker containing 400 mL of vigorously stirring methanol to precipitate the polyisobutylene.

  • Purification and Drying: Filter the white polymer, wash with additional methanol, and dry in a vacuum oven at 40 °C to a constant weight.

  • Characterization: Analyze the resulting polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI, Mₙ/Mₙ). A PDI value close to 1.1 indicates a well-controlled, living polymerization. Use ¹H NMR to confirm the polymer structure and analyze end-group functionality.[12]

Conclusion

This compound is a powerful and highly specialized tool for researchers in polymer chemistry. By functioning as a sterically hindered, non-nucleophilic proton trap, it effectively eliminates the detrimental side reactions caused by protic impurities that have historically plagued cationic polymerization. Its proper application, as detailed in the protocols herein, enables the synthesis of polymers with precisely controlled molecular weights, narrow polydispersities, and defined architectures. This level of control is indispensable for the development of advanced materials in fields ranging from drug delivery to industrial lubricants and sealants.

References

  • Wikipedia. (n.d.). Living cationic polymerization.
  • Faust, R., & Kennedy, J. P. (1986). Living Carbocationic Polymerization. I. A New Initiating System. Polymer Bulletin, 15(4), 317-323.
  • Kostjuk, S. V., et al. (2018). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Polymer Chemistry.
  • ResearchGate. (n.d.). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers.
  • Kanazawa, A., et al. (2017). Synergistic Advances in Living Cationic and Radical Polymerizations. Accounts of Chemical Research, 50(10), 2535-2546.
  • ResearchGate. (n.d.). Cationic Polymerization of Isobutylene at Room Temperature.
  • Penczek, S., & Cypryk, M. (2005). Ion Trapping in Cationic Polymerizations. Progress in Polymer Science, 30(8-9), 856-881.
  • ResearchGate. (n.d.). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions | Request PDF.
  • Sawamoto, M., et al. (1999). Living Cationic Polymerization of p-Alkoxystyrenes by Free Ionic Species. Journal of Polymer Science Part A: Polymer Chemistry, 37(19), 3694-3701.
  • ResearchGate. (n.d.). Scheme 1. The typical initiation reaction of isobutylene via....
  • Kostjuk, S. V. (2015). Recent progress in the Lewis acids co-initiated cationic polymerization of isobutylene and 1,3-dienes. RSC Advances, 5, 19931-19946.
  • Google Patents. (n.d.). EP3428156A1 - Hindered amines.
  • J&K Scientific. (n.d.). This compound, min. 99%.
  • Wikipedia. (n.d.). Cationic polymerization.
  • Chemistry For Everyone. (2025). What Is Living Cationic Polymerization?
  • Google Patents. (n.d.). CN102827148A - Hindered amine compound and preparation method thereof.
  • Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization.
  • ResearchGate. (n.d.). Cationic RAFT Polymerization Using ppm Concentrations of Organic Acid.
  • Grignard, B., et al. (2019). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 119(17), 10340-10391.

Sources

The Strategic Role of N,N,2,4,6-Pentamethylaniline in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic campaigns. Among the vast arsenal of organic bases, N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, emerges as a specialized tool whose utility lies in its unique structural and electronic properties. This technical guide provides an in-depth exploration of the applications and protocols for this compound in pharmaceutical synthesis, with a focus on leveraging its sterically hindered nature to achieve specific synthetic outcomes.

Introduction: Understanding the Molecular Architecture and Reactivity

This compound is an aromatic amine characterized by a high degree of steric hindrance around the nitrogen atom. This steric bulk, imparted by the two N-methyl groups and the three methyl groups on the aniline ring at positions 2, 4, and 6, is the cornerstone of its chemical behavior. Unlike less hindered amines, the lone pair of electrons on the nitrogen atom of this compound is significantly shielded, rendering it a poor nucleophile but an effective non-nucleophilic base. This distinction is critical in sensitive synthetic transformations where the base is required to act solely as a proton acceptor without participating in unwanted side reactions.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 13021-15-3[1]
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol [1]
Appearance Colorless to yellow liquid[1]
Boiling Point 213-215 °C[1]
Density 0.907 g/mL at 25 °C[1]
Refractive Index n20/D 1.512[1]

Core Application: A Sterically Hindered Base in Glycosylation Reactions

A prominent and well-documented application of this compound in the pharmaceutical field is its role as a non-nucleophilic base in glycosylation reactions, particularly in the synthesis of complex carbohydrates and nucleoside analogues.[1] The synthesis of oximino glycosides, which are precursors to amino sugars, provides a clear example of its utility.

Mechanistic Rationale: The Advantage of Steric Hindrance

In glycosylation reactions, the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor is often promoted by an acid catalyst. The role of a base in this context is to neutralize the acid generated during the reaction, thereby preventing undesired side reactions such as the degradation of acid-sensitive protecting groups or the anomerization of the product.

The choice of this compound is strategic. Its significant steric bulk prevents it from competing with the glycosyl acceptor as a nucleophile and attacking the electrophilic anomeric center of the glycosyl donor. This selectivity is crucial for achieving high yields and stereoselectivity in the formation of the desired glycosidic linkage.

Glycosylation_Mechanism cluster_1 Reaction Pathway Glycosyl_Donor Glycosyl Donor (e.g., Glycosyl Halide) Activation Activation of Glycosyl Donor Glycosyl_Donor->Activation Acid Catalyst Glycosyl_Acceptor Glycosyl Acceptor (e.g., Alcohol) Nucleophilic_Attack Nucleophilic Attack by Acceptor Glycosyl_Acceptor->Nucleophilic_Attack Acid_Catalyst Acid Catalyst PMA This compound (Sterically Hindered Base) Proton_Scavenging Proton Scavenging PMA->Proton_Scavenging Acts as Proton Sponge Activation->Nucleophilic_Attack Electrophilic Intermediate Nucleophilic_Attack->Proton_Scavenging H+ released Product Glycoside Product Nucleophilic_Attack->Product

Caption: Role of this compound in Glycosylation.

Protocol: Synthesis of an Oximino Glycoside

The following protocol is a representative example of the use of this compound in the synthesis of an oximino glycoside, a precursor to amino sugars which are components of many antibiotics and other bioactive molecules.[1]

Reaction: Condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl alcohol.

Materials:

  • Dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride (1.0 eq)

  • Benzyl alcohol (2.0 eq)

  • This compound (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.

  • Add a solution of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride and benzyl alcohol in anhydrous DCM.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) with stirring.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride).

  • Filter the mixture to remove the molecular sieves and wash the filter cake with DCM.

  • Combine the filtrate and washes, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oximino glycoside.

Potential Applications and Future Directions

While the application of this compound in glycosylation chemistry is well-established, its utility as a sterically hindered, non-nucleophilic base suggests potential for its use in other areas of pharmaceutical synthesis where proton scavenging is required in the presence of sensitive electrophilic centers.

  • Phosphorylation Reactions: In the synthesis of oligonucleotides and phosphorylated drug molecules, the use of a non-nucleophilic base is often crucial to prevent side reactions with the phosphorylating agent. The steric hindrance of this compound could be advantageous in these transformations.

  • Protecting Group Chemistry: The introduction and removal of certain protecting groups can be sensitive to the basicity and nucleophilicity of the reagents used. This compound could serve as a mild base to neutralize acidic byproducts during these steps.

  • Enolate Chemistry: In certain aldol and related reactions, a non-nucleophilic base is required to deprotonate a carbonyl compound without adding to the carbonyl group. While stronger, non-nucleophilic bases are typically used, for substrates with higher acidity, this compound might be a suitable alternative.

Potential_Applications cluster_applications Potential Synthetic Applications in Pharma PMA This compound (Sterically Hindered Base) Glycosylation Glycosylation Reactions (Established) PMA->Glycosylation Key Role Phosphorylation Phosphorylation Reactions PMA->Phosphorylation Potential Use Protecting_Groups Protecting Group Manipulations PMA->Protecting_Groups Potential Use Enolate_Chemistry Enolate Chemistry PMA->Enolate_Chemistry Potential Use

Caption: Established and Potential Applications of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.

  • Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit specialized, reagent in the synthetic chemist's toolbox. Its pronounced steric hindrance makes it an excellent non-nucleophilic base, a property that has been effectively exploited in the synthesis of complex carbohydrates relevant to pharmaceuticals. While its documented applications in drug synthesis are not as widespread as other common bases, its unique reactivity profile warrants consideration in synthetic routes where selective proton scavenging is a critical challenge. Further exploration of its utility in areas such as phosphorylation and protecting group chemistry may unveil new and valuable applications for this interesting molecule.

References

  • Amerigo Scientific. This compound (98%). [Link]

Sources

Application of N,N,2,4,6-Pentamethylaniline in the Synthesis of Sterically Demanding Dyes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of N,N,2,4,6-pentamethylaniline in the synthesis of specialized dyes. It explores the unique structural characteristics of this compound and outlines a comprehensive protocol for its use in creating novel azo dyes.

Introduction: The Unique Profile of this compound

This compound, also known as N,N-Dimethylmesidine, is a highly substituted aniline derivative with the chemical formula (CH₃)₃C₆H₂N(CH₃)₂. Its structure is notable for two key features that dictate its chemical reactivity: high electron density and significant steric hindrance. The presence of five electron-donating methyl groups, in addition to the powerful activating effect of the dimethylamino group, renders the aromatic ring exceptionally electron-rich and thus highly nucleophilic.

However, this electronic activation is counterbalanced by profound steric shielding. The two methyl groups at the ortho positions (2 and 6) flank the dimethylamino group, while the methyl group at the para position (4) blocks the most common site for electrophilic aromatic substitution in aniline derivatives. This steric congestion is the single most critical factor governing its application in dye synthesis. It largely precludes its use as a traditional coupling component in azo dye formation, where an incoming electrophile (the diazonium ion) would typically attack the para position.

Therefore, the most viable application of this compound in dye synthesis is not as a nucleophilic coupling component, but as the precursor to a sterically hindered diazonium salt . By converting the amino group into a diazonium ion, the molecule is transformed into an electrophile that can then react with a less hindered, active nucleophile to form a unique azo dye. The resulting dye incorporates the bulky pentamethylphenyl moiety, which can confer desirable properties such as enhanced solubility in organic media, improved photostability, and unique solvatochromic effects.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13021-15-3[2]
Molecular Formula C₁₁H₁₇N[2]
Molecular Weight 163.26 g/mol [2]
Appearance White to yellow clear liquid
Boiling Point 213-215 °C[2]
Density 0.907 g/mL at 25 °C
Refractive Index n20/D 1.512

Application Note: Synthesis of a Sterically Encumbered Azo Dye

This section details the synthesis of a novel azo dye, leveraging this compound as the amine component for diazotization. The resulting diazonium salt is then coupled with a reactive aromatic compound, 2-naphthol, to yield a highly colored product.

Principle of the Reaction

The synthesis is a two-step process based on classic azo dye chemistry:[3][4]

  • Diazotization: this compound is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to convert the primary amino group into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The electrophilic diazonium salt is then introduced to an alkaline solution of a coupling component, in this case, 2-naphthol (a highly activated nucleophile). The diazonium ion undergoes an electrophilic aromatic substitution reaction with the naphthoxide ion, typically at the C1 position, to form the stable azo bridge (-N=N-) that constitutes the dye's chromophore.

Reaction Mechanism

The mechanism involves the initial formation of the electrophilic diazonium ion, followed by its attack on the electron-rich 2-naphthol ring.

mechanism Figure 1: Azo Dye Synthesis Mechanism cluster_reagents Reagents cluster_products Intermediates & Products PMA This compound Diazonium Sterically Hindered Diazonium Salt (Electrophile) PMA->Diazonium Diazotization (0-5 °C) NaNO2 NaNO₂ + HCl NaNO2->Diazonium Naphthol 2-Naphthol + NaOH Naphthoxide Naphthoxide Ion (Nucleophile) Naphthol->Naphthoxide Deprotonation AzoDye Final Azo Dye Diazonium->AzoDye Azo Coupling Naphthoxide->AzoDye Azo Coupling

Figure 1: Azo Dye Synthesis Mechanism

Detailed Experimental Protocol

Objective: To synthesize 1-((2,4,6-trimethyl-3-(dimethylamino)phenyl)azo)naphthalen-2-ol.

Materials & Equipment

Reagents & SolventsEquipment
This compound (≥97%)Magnetic stirrer with stir bar
Sodium Nitrite (NaNO₂)250 mL Beakers (x3)
Hydrochloric Acid (HCl), concentrated100 mL Graduated cylinders
2-NaphtholGlass stirring rod
Sodium Hydroxide (NaOH)Ice bath
Ethanol (95%)Thermometer (-10 to 110 °C)
Deionized WaterBüchner funnel and filter flask
Filter paper

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all steps in a well-ventilated fume hood.

  • Hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.

  • Diazonium salts can be explosive when isolated and dry. Do not isolate the diazonium salt intermediate. Use it immediately in solution.

Step-by-Step Methodology

Part A: Diazotization of this compound

  • In a 250 mL beaker, combine 1.63 g (10 mmol) of this compound with 5 mL of concentrated hydrochloric acid and 25 mL of deionized water.

  • Stir the mixture until the aniline salt is fully dissolved or a fine suspension is formed.

  • Cool the beaker in an ice bath, ensuring the internal temperature drops to between 0 and 5 °C. Maintain this temperature for the entire diazotization process.

  • In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold, stirring aniline salt solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

    • Causality Note: The slow, dropwise addition and low temperature are crucial for controlling the exothermic reaction and preventing the premature decomposition of the nitrous acid and the resulting diazonium salt.

  • After the addition is complete, continue stirring the solution in the ice bath for another 15 minutes to ensure the reaction goes to completion. The resulting solution is the diazonium salt solution (electrophile). Use it immediately in the next step.

Part B: Preparation of the Coupling Component Solution

  • In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Stir until the 2-naphthol is completely dissolved, forming the sodium naphthoxide solution.

  • Cool this solution in an ice bath to approximately 5-10 °C.

    • Causality Note: A basic pH is required to deprotonate the 2-naphthol, forming the much more reactive naphthoxide ion, which is a powerful nucleophile for the coupling reaction.

Part C: The Azo Coupling Reaction

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold sodium naphthoxide solution (from Part B).

  • A deeply colored precipitate should form almost immediately. The color is typically a deep red or orange.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.

  • Allow the mixture to warm to room temperature while stirring for an additional 30 minutes.

Part D: Isolation and Purification

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with several portions of cold deionized water until the filtrate runs clear and is neutral to litmus paper. This removes any unreacted salts and base.

  • Allow the product to air-dry on the filter paper.

  • For further purification, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

Table 2: Expected Characterization Data for the Synthesized Dye

Analysis TechniqueExpected Result
Appearance Deeply colored crystalline solid (e.g., red, orange, or purple)
UV-Vis (in Ethanol) A strong absorption band (λmax) in the visible region, typically 450-550 nm.
FT-IR (KBr Pellet) Characteristic peaks for N=N stretch (azo group) around 1400-1450 cm⁻¹, O-H stretch (hydroxyl) around 3200-3500 cm⁻¹, and C-H stretches for aromatic and methyl groups.
¹H NMR Signals corresponding to the aromatic protons on the naphthyl and pentamethylphenyl rings, as well as distinct singlets for the N-dimethyl and C-methyl protons.

Experimental Workflow Overview

The entire process from starting materials to the final purified product can be visualized as a sequential workflow.

workflow Figure 2: Overall Experimental Workflow start Start: Reagents Preparation diazotization Part A: Diazotization (0-5 °C) start->diazotization coupling_prep Part B: Coupling Solution Prep (NaOH + 2-Naphthol) start->coupling_prep coupling Part C: Azo Coupling (Slow Addition, <10 °C) diazotization->coupling coupling_prep->coupling isolation Part D: Isolation (Vacuum Filtration & Washing) coupling->isolation purification Purification (Recrystallization from Ethanol) isolation->purification characterization Final Product Characterization (UV-Vis, IR, NMR) purification->characterization end End: Pure Azo Dye characterization->end

Figure 2: Overall Experimental Workflow

Conclusion

This compound presents a unique case study in dye synthesis where steric hindrance dictates synthetic strategy. While its structure prevents it from acting as a conventional coupling component, its utility as a precursor to a sterically demanding diazonium salt opens avenues for creating novel azo dyes. The incorporation of the bulky pentamethylphenyl group can impart valuable properties, including modified solubility and enhanced stability, making it a compound of interest for researchers developing specialized colorants for advanced applications in materials science and diagnostics. The protocol outlined here provides a robust and logical framework for exploring the synthesis and properties of these unique molecules.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from Columbia University, Department of Chemistry website. Link
  • This compound CAS#: 13021-15-3. (n.d.). ChemicalBook. Link
  • This compound 98%. (n.d.). Sigma-Aldrich. Link
  • This compound 13021-15-3. (n.d.). TCI AMERICA. Link
  • Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. (2015).
  • This compound (98%). (n.d.). Amerigo Scientific. Link
  • This compound, min. 99% | 13021-15-3. (n.d.). J&K Scientific. Link
  • Triarylmethane dyes. (2002).
  • Triarylmethane dyes. (2006).
  • Process for preparing triarylmethane dyes. (1982).
  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024). International Journal of Original Recent Advanced Research. Link
  • A Colorful Grignard Reaction - Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (1994).
  • Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. (2024). Advanced Journal of Chemistry A. Link
  • Synthesis and Study of an Azo-azomethine Dyes with N,O Donor Set of Atoms and Their Cu (II). (n.d.). CORE. Link
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (2025).
  • Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes. (2021). MDPI. Link
  • Steric and Electronic Effect in Unsymmetrical Squaraine Dyes for Dye-Sensitized Solar Cells. (2023).
  • This compound, 5G. (n.d.). Lab Pro Inc. Link
  • This compound 98%. (n.d.).

Sources

Application Note: N,N,2,4,6-Pentamethylaniline as a Co-initiator in Photopolymerization Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Co-initiators in Photopolymerization

Photopolymerization, the process of using light to initiate a polymerization reaction, is a cornerstone of modern material science, finding applications in fields ranging from dentistry and 3D printing to the fabrication of biocompatible hydrogels for drug delivery.[1] The efficiency of this process often relies on a multi-component photoinitiator system. While a photoinitiator absorbs light to generate reactive species, a co-initiator, or synergist, is frequently employed to enhance the rate and efficiency of polymerization.[2] Aromatic tertiary amines are a prominent class of co-initiators, particularly in Type II photopolymerization systems.

This application note provides a detailed guide to understanding and utilizing N,N,2,4,6-Pentamethylaniline (PMA), a sterically hindered aromatic amine, as a co-initiator in photopolymerization. We will delve into the underlying mechanisms, provide representative experimental protocols, and discuss the potential advantages and considerations of using this compound.

Physicochemical Properties of this compound

PropertyValue
Synonyms N,N-Dimethylmesidine
CAS Number 13021-15-3
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Appearance Clear to yellow liquid
Density 0.907 g/mL at 25 °C
Boiling Point 213-215 °C
Refractive Index n20/D 1.512

The Mechanism of Action: A Deeper Look into Type II Photopolymerization

Type II photopolymerization is a bimolecular process that relies on the interaction between a photoinitiator (PI) and a co-initiator (Co), typically a hydrogen donor. Aromatic tertiary amines, such as PMA, are excellent hydrogen donors. The process can be summarized as follows:

  • Photoexcitation: The photoinitiator absorbs a photon of light, promoting it to an excited singlet state (¹PI*).

  • Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable, longer-lived triplet state (³PI*).

  • Exciplex Formation and Hydrogen Abstraction: The excited triplet state of the photoinitiator interacts with the amine co-initiator to form an excited state complex, or exciplex. Within this complex, the amine donates a hydrogen atom from a C-H bond alpha to the nitrogen atom to the photoinitiator.

  • Radical Generation: This hydrogen transfer results in the formation of two radicals: an α-amino radical from the co-initiator and a ketyl radical from the photoinitiator. The highly reactive α-amino radical is primarily responsible for initiating the polymerization of monomers.

G PI Photoinitiator (PI) PI_excited Excited Triplet PI (³PI*) PI->PI_excited Exciplex [³PI*...PMA] Exciplex PI_excited->Exciplex Amine PMA (Co-initiator) Amine->Exciplex Radicals α-Amino Radical + Ketyl Radical Exciplex->Radicals Hydrogen Abstraction Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiates Polymerization Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Mechanism of Type II Photopolymerization with an Amine Co-initiator.

The Steric Hindrance of this compound: A Double-Edged Sword?

A key structural feature of PMA is the presence of three methyl groups on the aniline ring, two of which are in the ortho positions relative to the dimethylamino group. This steric bulk can have several implications for its function as a co-initiator:

  • Potential for Increased Stability: The bulky methyl groups may protect the amine from certain side reactions, potentially leading to greater stability in formulations.

  • Influence on Reactivity: Steric hindrance can affect the rate of exciplex formation and hydrogen donation. While significant hindrance might slow down the reaction, it could also lead to more selective reactions.

  • Solubility and Compatibility: The methylated aromatic ring increases the hydrophobicity of the molecule, which should be considered when formulating with different monomer systems.

Further research is needed to fully elucidate the impact of this steric hindrance on polymerization kinetics compared to less hindered aromatic amines like N,N-dimethyl-p-toluidine (DMPT) or ethyl-4-(dimethylamino)benzoate (EDMAB).

Representative Experimental Protocol: Evaluating PMA in a Dental Resin Formulation

This protocol describes a general method for preparing and characterizing a photopolymerizable resin using PMA as a co-initiator. This formulation is based on common dental resin systems.[3][4]

Materials:

  • Bisphenol A glycidyl dimethacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • This compound (PMA)

  • Ethyl-4-(dimethylamino)benzoate (EDMAB) as a control co-initiator

  • Light-curing unit (e.g., LED, 400-500 nm wavelength range)

  • Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

  • Differential scanning calorimeter (DSC) equipped with a photocalorimetry accessory (optional)

Safety Precautions:

  • Always work in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Procedure:

  • Resin Matrix Preparation:

    • In a light-protected container, prepare the monomer mixture by combining BisGMA and TEGDMA in a 1:1 weight ratio.[5]

    • Stir the mixture until a homogeneous solution is obtained. This may require gentle heating (e.g., to 50-60 °C) to reduce the viscosity of BisGMA.

  • Photoinitiator System Preparation:

    • Prepare two separate photoinitiator systems.

    • System A (PMA): To the monomer mixture, add 0.5 wt% Camphorquinone and 1.0 wt% this compound.

    • System B (Control - EDMAB): To a separate batch of the monomer mixture, add 0.5 wt% Camphorquinone and 1.0 wt% Ethyl-4-(dimethylamino)benzoate.

    • Stir both formulations in the dark for at least 24 hours to ensure complete dissolution of the photoinitiator components.

  • Photopolymerization and Characterization:

    • Degree of Conversion (DC) using FTIR-ATR:

      • Acquire a baseline FTIR spectrum of the un-cured resin.

      • Place a small drop of the resin on the ATR crystal.

      • Position the light-curing unit at a fixed distance from the sample and cure for a specified time (e.g., 20, 40, or 60 seconds).

      • Immediately acquire the FTIR spectrum of the cured polymer.

      • The degree of conversion can be calculated by monitoring the decrease in the peak area of the methacrylate C=C bond (typically around 1637 cm⁻¹) relative to an internal standard peak (e.g., the aromatic C=C peak around 1608 cm⁻¹).

    • Polymerization Kinetics using Photo-DSC (Optional):

      • Place a small amount of the uncured resin in a DSC pan.

      • Use the photo-DSC accessory to irradiate the sample with light of a known intensity while monitoring the heat flow.

      • The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the overall conversion.

Caption: Experimental workflow for evaluating PMA as a co-initiator.

Expected Performance and Comparison

The following table provides a hypothetical comparison of the expected performance of PMA against a standard aromatic amine co-initiator like EDMAB. These values are illustrative and should be confirmed experimentally.

ParameterStandard System (CQ/EDMAB)PMA System (CQ/PMA) (Hypothetical)Rationale for Hypothesis
Rate of Polymerization HighModerate to HighSteric hindrance in PMA might slightly reduce the rate of hydrogen abstraction compared to the less hindered EDMAB.
Final Monomer Conversion ~60-75%~60-75%Final conversion is often limited by vitrification of the polymer network, which may be similar for both systems.
Yellowing of Cured Polymer ModeratePotentially LowerThe steric hindrance in PMA could potentially inhibit side reactions that lead to color body formation.

Conclusion

This compound presents an interesting option as a co-initiator in Type II photopolymerization systems. Its sterically hindered structure may offer unique properties in terms of stability and reactivity. The provided protocol offers a robust framework for evaluating its performance in a representative monomer system. Further studies are warranted to fully characterize the polymerization kinetics and final material properties when using PMA, and to explore its potential in a broader range of applications, including advanced biomedical materials and industrial coatings.

References

  • Fabrication and Evaluation of Bis-GMA/TEGDMA Dental Resins/Composites Containing Nano Fibrillar Silic
  • Effect of Photoinitiator System and Water Content on Dynamic Mechanical Properties of a Light-cured bisGMA/HEMA Dental Resin. (Source: NIH) [Link]
  • Society of Biomaterials 2025 Abstract: Formulation screening of optimized photoinitiator systems for photopolymerized dental res.
  • Camphorquinone/amine photoinitiating system for photocuring.
  • Camphorquinone–amines photoinitating systems for the initiation of free radical polymerization.
  • Preparation of a Bis-GMA-Free Dental Resin System with Synthesized Fluorinated Dimethacryl
  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (Source: NIH) [Link]
  • Effects of photoinitiators on dental composite resins: a narrative review. (Source: Semantic Scholar) [Link]

Sources

Application Note: N,N,2,4,6-Pentamethylaniline as a Specialized Non-Nucleophilic Base in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of complex molecule synthesis, the choice of base is a critical parameter that can dictate the success or failure of a synthetic route. N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, has emerged as a highly effective, sterically hindered organic base.[1] Its unique architecture, featuring a dimethylamino group flanked by two ortho-methyl substituents on a mesitylene ring, confers pronounced non-nucleophilic character.[2][3] This attribute allows it to function as a potent proton scavenger in reactions where traditional amine bases might lead to undesirable side reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, focusing on its utility in glycosylation reactions, specialized N-alkylation, and its potential role in transition-metal-catalyzed processes.

Core Principles: The Power of Steric Hindrance

The efficacy of this compound stems from a fundamental principle in physical organic chemistry: steric hindrance. The nitrogen atom's lone pair of electrons, the source of its basicity and potential nucleophilicity, is effectively shielded by the proximate methyl groups on the aniline ring and the N,N-dimethyl substituents.

This steric congestion creates a selective reactivity profile:

  • Proton Abstraction (Basicity): Small, unhindered protons can readily access the nitrogen's lone pair, allowing the molecule to function as an effective Brønsted-Lowry base.

  • Nucleophilic Attack (Inhibited): The bulky methyl groups physically obstruct the nitrogen's approach to larger, electrophilic centers (e.g., alkyl halides, carbonyl carbons), thus suppressing its nucleophilicity.[2][3]

This dichotomy is what makes this compound a "non-nucleophilic base," a class of reagents essential for preserving the integrity of sensitive functional groups during a reaction.[4]

Caption: Conceptual model of selective reactivity.

Physicochemical and Safety Data

A summary of key properties for this compound is provided below.

PropertyValueReference(s)
CAS Number 13021-15-3[1][5]
Molecular Formula C₁₁H₁₇N[1][6]
Molecular Weight 163.26 g/mol [1][5]
Appearance White to yellow clear liquid
Boiling Point 213-215 °C[1]
Density 0.907 g/mL at 25 °C[1]
Refractive Index n20/D 1.512[1]
Signal Word Warning
Hazards Combustible liquid, Harmful if swallowed

Primary Application: Facilitating O-Glycosylation Reactions

The synthesis of oligosaccharides and glycoconjugates is fundamental to drug discovery and chemical biology. A persistent challenge in chemical O-glycosylation is the management of acidic byproducts generated during the activation of glycosyl donors (e.g., glycosyl halides).[7][8] These acids can lead to anomerization, hydrolysis of the product, or degradation of acid-labile protecting groups.

This compound is exceptionally well-suited for this role. It efficiently neutralizes the generated acid (e.g., HCl, TfOH) without interfering with the highly electrophilic anomeric center of the activated glycosyl donor.

Authoritative Example: Synthesis of an Oximino Glycoside

A well-documented application is the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with an alcohol, such as benzyl alcohol.[1][5][6][9] In this transformation, the base is crucial for trapping the HCl formed upon nucleophilic attack by the alcohol, driving the reaction to completion.

Caption: General workflow for glycosylation using an acid scavenger.

Protocol 1: Synthesis of Benzyl O-(3,4,6-tri-O-acetyl-2-deoxy-2-oximino-α-D-arabino-hexopyranosyl)glycoside

This protocol is adapted from the general descriptions found in the literature.[1][5][6]

Materials:

  • Dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride

  • Benzyl alcohol

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., silica gel, ethyl acetate, hexanes)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Dissolve the glycosyl donor (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add this compound (1.5 eq) dropwise to the stirred solution. Causality Note: The slow addition of the base at a reduced temperature helps to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired oximino glycoside.

Further Applications and Considerations

While glycosylation is a primary application, the unique properties of this compound lend it to other synthetic challenges.

Application in N-Alkylation Reactions

In certain contexts, such as the Pd-catalyzed N-methylation of amines using paraformaldehyde, a hindered base can be beneficial.[10] It can facilitate key steps in the catalytic cycle or neutralize acidic species without competing as a nucleophile.

Potential Role in Transition-Metal-Catalyzed Cross-Coupling

Many transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, require a base to facilitate steps like reductive elimination or to neutralize acidic byproducts.[11][12] While inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are common, they can suffer from poor solubility in organic solvents. This compound offers a soluble, organic alternative. Its non-coordinating nature is advantageous in reactions where a standard amine base might otherwise bind to the metal center and inhibit catalysis.

Base_Selection_Logic Start Need a Base for Cross-Coupling? Solubility Is an organic-soluble base required? Start->Solubility Nucleophilicity Is the substrate sensitive to nucleophilic attack? Solubility->Nucleophilicity Yes Inorganic Consider Inorganic Base (e.g., K₂CO₃, CsF) Solubility->Inorganic No PMA Consider This compound Nucleophilicity->PMA Yes OtherHindered Consider other hindered amines (e.g., DIPEA) Nucleophilicity->OtherHindered No caption Fig 3. Decision tree for selecting a hindered organic base.

Caption: Logical considerations for employing this compound.

Conclusion

This compound is a powerful problem-solving reagent in modern organic synthesis. Its utility is not derived from extreme basicity but from a precisely engineered structure that decouples basicity from nucleophilicity. For reactions involving sensitive electrophiles, particularly in the synthesis of complex glycosides, this sterically hindered amine provides a reliable and effective means to control reaction conditions by selectively trapping protons. Researchers and process chemists are encouraged to consider this compound as a first-choice acid scavenger when side reactions caused by more conventional, nucleophilic bases are a concern.

References

  • Grokipedia. Non-nucleophilic base.
  • Wikipedia. Non-nucleophilic base.
  • Sigma-Aldrich. This compound 98.
  • Sigma-Aldrich. This compound 98 13021-15-3.
  • Sigma-Aldrich. Traditional Strong and Hindered Bases.
  • ChemicalBook. This compound CAS#: 13021-15-3.
  • Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases.
  • Amerigo Scientific. This compound (98%).
  • Sigma-Aldrich.
  • ChemWhat. This compound CAS#: 13021-15-3.
  • TCI AMERICA. This compound 13021-15-3.
  • J&K Scientific. This compound, min. 99% | 13021-15-3 References.
  • PMC - NIH.
  • PMC.
  • University of Liverpool. Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media.
  • PMC - NIH. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles.

Sources

The Guardian Against Epimerization: N,N,2,4,6-Pentamethylaniline in High-Fidelity Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the preservation of stereochemical integrity is paramount. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, where even a minor change in the chirality of a single amino acid can lead to a dramatic loss of function or altered pharmacological properties.[1][2][3] One of the most persistent challenges in peptide chemistry is the epimerization of amino acid residues during the coupling step, a side reaction that can compromise the purity and efficacy of the final product.[1][2] This application note delves into the use of N,N,2,4,6-Pentamethylaniline, a highly hindered, non-nucleophilic base, as a powerful tool to mitigate epimerization in peptide coupling reactions.

The Specter of Epimerization in Peptide Synthesis

Epimerization is the unwanted conversion of an amino acid from one stereoisomer to its diastereomer at the α-carbon.[1][2] This phenomenon is particularly prevalent during the activation of the carboxylic acid group of an N-protected amino acid, a prerequisite for peptide bond formation. The two primary mechanisms responsible for this loss of chiral purity are:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and susceptible to abstraction by a base. The resulting planar enolate can then be re-protonated from either face, leading to a mixture of D and L configurations.[4]

  • Direct Enolization: A base can directly abstract the acidic α-proton of the activated amino acid to form an enolate, which upon re-protonation can result in the epimerized product.[1]

The choice of the tertiary amine base used in the coupling reaction plays a critical role in the extent of epimerization. While a base is necessary to neutralize the protonated amine of the incoming amino acid and to facilitate the reaction, its nucleophilicity and steric bulk are crucial factors. Less hindered bases, such as triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA), can more readily abstract the α-proton, thereby promoting racemization.[5]

This compound: A Steric Shield for Chiral Integrity

This compound, also known as N,N-Dimethylmesidine, emerges as a superior choice for minimizing epimerization due to its unique structural features. The presence of three methyl groups on the aniline ring, in addition to the two N-methyl groups, creates significant steric hindrance around the nitrogen atom. This steric bulk renders the amine a poor nucleophile, drastically reducing its ability to abstract the α-proton of the activated amino acid.[6] However, it remains sufficiently basic to effectively neutralize the ammonium salt of the incoming amino acid, thus facilitating the coupling reaction without promoting unwanted side reactions.

The use of highly hindered bases like 2,4,6-collidine has already been shown to be beneficial in suppressing epimerization.[4] this compound, with its even greater steric encumbrance, offers a potentially superior level of protection for sensitive amino acids.

Comparative Overview of Common Bases in Peptide Synthesis

The following table provides a comparative overview of commonly used bases in peptide synthesis. The data for this compound's performance is projected based on its structural properties and established principles of steric hindrance in preventing epimerization, as direct comparative studies are not extensively available in the reviewed literature.

BasepKa of Conjugate AcidSteric HindrancePropensity for α-Proton AbstractionExpected Epimerization Suppression
Triethylamine (TEA)10.75LowHighLow
N,N-Diisopropylethylamine (DIPEA)10.7ModerateModerateModerate
2,4,6-Collidine7.43HighLowHigh
This compound ~6.70 (Predicted)Very High Very Low Very High

Visualizing the Mechanism of Epimerization Suppression

The following diagrams illustrate the mechanism of oxazolone formation and how the steric hindrance of this compound prevents the abstraction of the critical α-proton.

epimerization_mechanism cluster_activation Amino Acid Activation cluster_oxazolone Oxazolone Formation & Epimerization A N-Protected Amino Acid Act Activated Intermediate A->Act Coupling Reagent Ox 5(4H)-Oxazolone Act->Ox Cyclization Enolate Planar Enolate Ox->Enolate Base (e.g., DIPEA) abstracts α-H+ Epimer Epimerized Product Enolate->Epimer Re-protonation

Caption: Mechanism of epimerization via oxazolone formation.

steric_hindrance cluster_system Peptide Coupling with this compound cluster_outcome Outcome ActivatedAA Activated N-Protected Amino Acid (with acidic α-H) NoAbstraction α-Proton Abstraction STERICALLY HINDERED ActivatedAA->NoAbstraction PMA This compound (Sterically Hindered Base) PMA->NoAbstraction Peptide Desired Peptide (Chiral Integrity Preserved) NoAbstraction->Peptide Peptide Bond Formation

Caption: Steric hindrance of this compound preventing α-proton abstraction.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol provides a general framework for the use of this compound in a manual Fmoc-based solid-phase peptide synthesis. It is a representative example and may require optimization based on the specific peptide sequence and amino acid residues involved.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

  • Base: This compound

  • Deprotection Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Workflow Diagram:

spss_workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 2. Washing (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HATU, this compound in DMF) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 6. Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Precipitation 7. Precipitation & Purification Cleavage->Precipitation End End: Purified Peptide Precipitation->End

Caption: General workflow for Fmoc-based SPPS.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add This compound (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the reaction time may need to be extended.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform the Fmoc deprotection as described in step 2.

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The selection of an appropriate base is a critical parameter in minimizing epimerization during peptide synthesis. This compound, with its pronounced steric hindrance, presents a highly promising, albeit underutilized, option for chemists seeking to synthesize peptides with high chiral purity. Its ability to act as an effective proton scavenger while being a poor nucleophile makes it an ideal candidate for the coupling of racemization-prone amino acid residues. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of this compound in both manual and automated peptide synthesis workflows, ultimately contributing to the production of higher quality and more reliable peptide-based therapeutics and research tools.

References

  • National Institutes of Health.
  • ResearchGate. (PDF)
  • OUCI.
  • AAPPTEC. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
  • National Institutes of Health. Introduction to Peptide Synthesis. [Link]
  • National Institutes of Health. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. [Link]
  • Royal Society of Chemistry.
  • Wiley Online Library.
  • ResearchGate. The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]
  • ResearchGate.
  • ResearchGate. The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. [Link]

Sources

Application Note: N,N,2,4,6-Pentamethylaniline as a Sterically Hindered Base for Dehydrohalogenation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Base Selection in Elimination Reactions

Dehydrohalogenation, the elimination of a hydrogen and a halogen from adjacent carbon atoms, is a cornerstone of organic synthesis for the formation of alkenes. This transformation typically proceeds via an E2 (bimolecular elimination) mechanism, which is highly sensitive to the nature of the base employed. A common challenge in these reactions is the competition with SN2 (bimolecular nucleophilic substitution) pathways, where the "base" acts as a nucleophile, attacking the electrophilic carbon and leading to undesired substitution products. To circumvent this, chemists often turn to non-nucleophilic bases, whose steric bulk around the basic center hinders their ability to approach an electrophilic carbon while still allowing for the abstraction of a proton.[1]

This application note provides a technical guide to the use of N,N,2,4,6-pentamethylaniline, a sterically hindered aromatic amine, as a non-nucleophilic base for promoting dehydrohalogenation reactions. We will explore its structural advantages, mechanistic rationale, and provide a representative protocol for its application.

This compound: A Profile of a Hindered Base

This compound, also known as N,N-dimethylmesidine, is a substituted aniline characterized by significant steric congestion. The nitrogen atom is flanked by two N-methyl groups and two ortho-methyl groups on the benzene ring. This unique substitution pattern effectively shields the nitrogen's lone pair of electrons, drastically reducing its nucleophilicity while preserving its capacity to function as a Brønsted-Lowry base.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₇N
Molecular Weight163.26 g/mol
Boiling Point213-215 °C
Density0.907 g/mL at 25 °C
pKa of Conjugate Acid~6.70 (Predicted)[2][3]

The basicity of an amine is a critical parameter, and it's quantified by the pKa of its conjugate acid. With a predicted pKa of approximately 6.70, this compound is a moderately weak base.[2][3] This level of basicity is often sufficient to promote the elimination of H-X from alkyl halides, particularly when the reaction is driven by heating, without being so strong as to cause unwanted side reactions with other functional groups.

Mechanism of Action in E2 Dehydrohalogenation

The E2 reaction is a concerted, single-step process where the base abstracts a proton from a carbon adjacent (β) to the carbon bearing the leaving group (α), simultaneously with the formation of a carbon-carbon double bond and the departure of the leaving group. For this to occur efficiently, an anti-periplanar arrangement of the β-hydrogen and the leaving group is typically required.[4]

The primary role of this compound is to selectively abstract the β-proton without engaging in nucleophilic attack at the α-carbon. Its significant steric bulk makes the transition state for an SN2 reaction energetically unfavorable, thus favoring the E2 pathway.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R R-CH(H)-CH(X)-R' TS [Base---H---CR₂---CR₂---X]‡ R->TS Base This compound Base->R Proton Abstraction Alkene R-CH=CH-R' TS->Alkene ConjAcid [Base-H]+ TS->ConjAcid LeavingGroup X- TS->LeavingGroup

Caption: E2 dehydrohalogenation mechanism.

Application Protocol: Dehydrohalogenation of 2-Bromooctane (Representative Protocol)

Disclaimer: The following is a representative protocol based on general principles of organic chemistry. Researchers should optimize conditions for their specific substrate.

Objective: To synthesize a mixture of octenes from 2-bromooctane via an E2 reaction promoted by this compound.

Reagents and Equipment:

  • 2-Bromooctane

  • This compound (at least 1.5 equivalents)

  • Anhydrous, high-boiling solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]

  • Handle all organic solvents with care, avoiding inhalation and skin contact.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromooctane (1.0 eq).

    • Add the anhydrous solvent (e.g., DMF) to dissolve the substrate.

    • Add this compound (1.5 eq) to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 80-120 °C), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Continue heating under reflux until the starting material is consumed (typically several hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with dilute aqueous HCl (to remove the aniline base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purification:

    • The crude product (a mixture of octene isomers) can be purified by fractional distillation to isolate the desired alkene(s).

Experimental_Workflow A Reaction Setup (Alkyl Halide, Base, Solvent) B Heating under Reflux (Reaction Monitoring) A->B 1. Execute Reaction C Aqueous Workup (Extraction and Washing) B->C 2. Quench & Extract D Drying and Concentration C->D 3. Isolate Crude E Purification (e.g., Distillation) D->E 4. Purify F Product Analysis (GC, NMR) E->F 5. Characterize

Caption: A typical experimental workflow.

Conclusion

This compound presents itself as a viable, non-nucleophilic base for facilitating dehydrohalogenation reactions. Its highly substituted structure is key to its function, effectively suppressing competing SN2 reactions and promoting the desired E2 pathway. While its basicity is moderate, it can be effective, particularly at elevated temperatures, for the synthesis of alkenes from alkyl halides. The choice of this base is particularly compelling in scenarios where substrates are sensitive to stronger, more aggressive bases or when a high degree of selectivity for elimination is paramount. As with any synthetic methodology, empirical optimization of reaction conditions is crucial for achieving high yields and purity.

References

  • Elimination Reactions. University of Calgary. [Link]
  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]
  • When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base?. Chemistry Stack Exchange. [Link]

Sources

Application Notes and Protocols: The Strategic Use of N,N,2,4,6-Pentamethylaniline in Modern Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Glycosidic Bond Formation

The chemical synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of drug development and glycobiology research. A central challenge in this field is the stereoselective formation of the glycosidic bond, a reaction notoriously sensitive to a multitude of factors including the nature of the glycosyl donor, the acceptor's reactivity, solvent effects, and the choice of promoter system.[1][2] Glycosylation reactions often proceed through highly reactive oxocarbenium ion intermediates, and controlling the stereochemical outcome (α or β linkage) requires a nuanced understanding of the reaction mechanism, which can span a continuum from SN1 to SN2 pathways.[1][2]

Many powerful glycosylation methods rely on the generation of a highly reactive glycosyl triflate intermediate from a stable precursor, such as a thioglycoside or a glycosyl sulfoxide, using an activator like trifluoromethanesulfonic (triflic) anhydride (Tf₂O).[1][3] This activation, however, liberates triflic acid (TfOH), a potent Brønsted acid that can lead to undesired side reactions, including anomerization, degradation of acid-sensitive protecting groups, or reaction with the glycosyl acceptor. To mitigate these issues, a non-nucleophilic, sterically hindered base is essential to act as an acid scavenger. This is the precise and critical role of N,N,2,4,6-Pentamethylaniline in advanced glycosylation chemistry.

Physicochemical Properties of this compound

PropertyValue
Synonyms N,N-Dimethylmesidine
CAS Number 13021-15-3
Molecular Formula (CH₃)₃C₆H₂N(CH₃)₂
Molecular Weight 163.26 g/mol
Appearance Liquid
Boiling Point 213-215 °C
Density 0.907 g/mL at 25 °C

The Rationale for a Sterically Hindered Base in Glycosylation

This compound is a prime example of a non-nucleophilic base. The term "non-nucleophilic" signifies that while the molecule is an effective proton acceptor (a Brønsted base), its ability to act as a nucleophile is severely diminished. This characteristic is a direct consequence of its structure.

Causality behind Experimental Choice: The nitrogen atom's lone pair, the source of both basicity and nucleophilicity, is sterically shielded by three methyl groups on the aromatic ring (two in the ortho positions) and two methyl groups on the nitrogen itself. This steric congestion creates a molecular architecture where small protons can access and be neutralized by the nitrogen's lone pair, but larger electrophiles—such as the anomeric carbon of the activated glycosyl donor—are effectively blocked from attack. This selective reactivity is crucial; the base neutralizes the detrimental acid byproduct without interfering with the primary glycosylation reaction by competing with the intended glycosyl acceptor.

Mechanism of Action in a Pre-activation Glycosylation Protocol

The "pre-activation" strategy is a powerful method in oligosaccharide synthesis where the glycosyl donor is fully activated before the acceptor is introduced.[4][5] This temporal separation allows for the formation of the key reactive intermediate under controlled conditions, often leading to improved yields and stereoselectivity. This compound is an ideal acid scavenger in such protocols.

The diagram below illustrates the mechanistic role of this compound in a typical pre-activation glycosylation using a thioglycoside donor and triflic anhydride.

G cluster_preactivation Step 1: Pre-activation (in absence of Acceptor) cluster_glycosylation Step 2: Glycosylation Donor Thioglycoside Donor (R-SPh) Intermediate Glycosyl Triflate (R-OTf) + PhS-Tf Donor->Intermediate Activation Tf2O Triflic Anhydride (Tf₂O) Tf2O->Intermediate Base This compound AcidByproduct [Pentamethylanilinium]⁺TfO⁻ Base->AcidByproduct Acid Scavenging Acceptor Glycosyl Acceptor (R'-OH) Product Oligosaccharide (R-OR') Intermediate->Product Acceptor->Product Nucleophilic Attack caption Mechanism: Role of Pentamethylaniline in Pre-activation

Caption: Mechanism: Role of Pentamethylaniline in Pre-activation.

Self-Validating System:

  • Pre-activation: The thioglycoside donor is treated with triflic anhydride at low temperature (typically -60 to -78 °C). This generates the highly reactive α-glycosyl triflate intermediate.[2]

  • Acid Scavenging: Any triflic acid formed during this activation is immediately neutralized by this compound. The resulting pentamethylanilinium triflate salt is non-nucleophilic and generally does not interfere with the subsequent reaction.

  • Glycosylation: The glycosyl acceptor is then added to the mixture. The acceptor's hydroxyl group attacks the anomeric carbon of the glycosyl triflate, displacing the triflate leaving group and forming the desired glycosidic bond. The steric hindrance of this compound ensures it does not compete with the acceptor in this step.

Experimental Protocol: Pre-activation Glycosylation of a Thioglycoside Donor

This protocol provides a generalized, yet detailed, methodology for the synthesis of a disaccharide using a thioglycoside donor, a glycosyl acceptor, triflic anhydride for activation, and this compound as the acid scavenger.

Materials:

  • Thioglycoside Donor (1.2 eq)

  • Glycosyl Acceptor (1.0 eq)

  • This compound (1.5 eq)

  • Triflic anhydride (Tf₂O) (1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • Argon or Nitrogen gas supply

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Workflow Diagram:

G A 1. Add Donor, Acceptor, Sieves & Pentamethylaniline to flask B 2. Dissolve in anhydrous DCM under Argon A->B C 3. Cool to -78 °C (Dry ice/acetone bath) B->C D 4. Add Triflic Anhydride (Tf₂O) dropwise C->D E 5. Stir for 10-15 min (Pre-activation) D->E F 6. Add Glycosyl Acceptor (dissolved in DCM) E->F G 7. Warm slowly to -40 °C and stir for 1-2 h F->G H 8. Quench with Sat. NaHCO₃ G->H I 9. Workup: Filter, Wash, Dry (Na₂SO₄) H->I J 10. Purify by Flash Chromatography I->J caption Experimental Workflow for Glycosylation

Caption: Experimental Workflow for Glycosylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the thioglycoside donor (1.2 eq) and freshly activated 4 Å molecular sieves.

  • Reagent Addition: Dissolve the contents in anhydrous DCM. Add this compound (1.5 eq) via syringe.

  • Cooling: Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Pre-activation: Slowly add triflic anhydride (1.3 eq) dropwise to the reaction mixture. The solution may change color. Stir the mixture at -78 °C for 10-15 minutes to ensure complete activation of the donor.

  • Glycosylation: Add a solution of the glycosyl acceptor (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to -40 °C over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC), quench by the addition of saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the protected oligosaccharide.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC indicates unreacted starting material, the cause may be insufficient activation. Ensure the triflic anhydride is fresh and the reaction is strictly anhydrous. The pre-activation time can be slightly extended, but prolonged exposure of the glycosyl triflate to even low temperatures can lead to decomposition.

  • Low Yields: This can result from competitive degradation of the activated donor. The key is to maintain very low temperatures during pre-activation and the initial phase of glycosylation. The dropwise addition of both the activator and the acceptor is critical.

  • Anomerization or Protecting Group Cleavage: This is a clear sign of excess acid. It indicates that the amount or quality of this compound was insufficient to neutralize all the generated TfOH. Ensure the base is pure and used in a slight excess relative to the triflic anhydride.

  • Comparison to other bases: While other hindered bases like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or 2,4,6-tri-tert-butylpyrimidine (TTBP) are commonly used, this compound offers a liquid alternative that can be easier to handle and dispense accurately via syringe compared to solid bases. Its basicity is sufficient for scavenging strong acids like TfOH generated in these reactions.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic carbohydrate chemist. Its efficacy lies in its carefully balanced properties: it is basic enough to effectively neutralize strong acids but, due to significant steric hindrance, is sufficiently non-nucleophilic to avoid interference with the desired glycosylation event. This allows for the use of powerful activation methods, such as those involving triflic anhydride, enabling the synthesis of complex oligosaccharides with greater efficiency and control. The judicious application of this and other sterically hindered bases is a testament to the precision required in modern chemical glycosylation.

References

  • Codée, J. D. C., et al. (2020). Chemical O‐Glycosylations: An Overview. Chemistry – A European Journal, 26(50), 11376-11395.
  • Codée, J. D. C., et al. (2021). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Chemical Science, 12(3), 1049-1056.
  • Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934.
  • van der Marel, G. A., et al. (2011). Pre-Activation Based Stereoselective Glycosylations. Journal of Carbohydrate Chemistry, 30(4-6), 261-300.
  • Demchenko, A. V. (2017). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journal of Organic Chemistry, 13, 2176–2191.

Sources

Application Notes and Protocols for N,N,2,4,6-Pentamethylaniline in Transition-Metal-Free Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Transition-Metal-Free C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. For decades, transition-metal catalysis, most notably palladium-catalyzed cross-coupling reactions, has been the dominant methodology for achieving these transformations. While immensely powerful, these methods are not without their drawbacks, including the cost and toxicity of the metal catalysts, the need for often complex and sensitive ligands, and the potential for metal contamination in the final products—a critical concern in drug development.

This has spurred significant interest in the development of transition-metal-free arylation strategies.[1][2][3] Among these, the use of hypervalent iodine reagents, such as diaryliodonium salts, has emerged as a powerful and practical alternative for the arylation of a wide range of nucleophiles, including amines.[1][4] These reactions often proceed under mild conditions and exhibit broad functional group tolerance. A key aspect of these transformations is the choice of base, which can significantly influence the reaction's efficiency and selectivity. This guide focuses on the application of the sterically hindered organic base, N,N,2,4,6-Pentamethylaniline , in promoting transition-metal-free N-arylation reactions.

The Role of Sterically Hindered Organic Bases in Arylation Chemistry

In transition-metal-free arylations employing diaryliodonium salts, the reaction is believed to proceed through a ligand exchange at the iodine(III) center, followed by reductive elimination to form the C-N bond. The base plays a crucial role in deprotonating the amine nucleophile, thereby increasing its nucleophilicity and facilitating the initial ligand exchange.

The choice of a sterically hindered, non-nucleophilic base is often critical to the success of these reactions. A bulky base can selectively deprotonate the desired nucleophile without competing in the arylation reaction itself. This compound, with its two N-methyl groups and three methyl groups on the aromatic ring ortho and para to the amino group, presents a highly hindered environment around the nitrogen atom. This steric hindrance is hypothesized to prevent its own N-arylation, allowing it to function effectively as a proton shuttle. While structurally similar but less hindered bases like N,N-diethylaniline have been successfully employed in the N-arylation of pyridinones, the greater steric bulk of this compound may offer advantages in terms of suppressing side reactions and improving yields with particularly sensitive substrates.[4]

Proposed Mechanism of Action

The proposed catalytic cycle for the N-arylation of a generic amine (R₂NH) with a diaryliodonium salt, promoted by this compound, is depicted below.

Transition-Metal-Free N-Arylation Mechanism cluster_main Proposed Catalytic Cycle Diaryliodonium_Salt Ar₂I⁺X⁻ Iodonium_Intermediate [Ar₂I-NR₂]⁺X⁻ Diaryliodonium_Salt->Iodonium_Intermediate Amine_Nucleophile R₂NH Amine_Nucleophile->Iodonium_Intermediate Ligand Exchange Hindered_Base PMA (this compound) Hindered_Base->Amine_Nucleophile Deprotonation Protonated_Base PMA-H⁺ Protonated_Base->Hindered_Base Regeneration Arylated_Product Ar-NR₂ Iodonium_Intermediate->Arylated_Product Reductive Elimination Iodoarene_Byproduct ArI Iodonium_Intermediate->Iodoarene_Byproduct

Figure 1: Proposed mechanism for N-arylation.

In this proposed mechanism, this compound (PMA) deprotonates the amine nucleophile, which then undergoes ligand exchange with the diaryliodonium salt. The resulting intermediate subsequently undergoes reductive elimination to yield the N-arylated product and an iodoarene byproduct. The protonated base is then regenerated in the catalytic cycle.

Experimental Protocol: N-Arylation of 2-Pyridinone

This protocol describes a general procedure for the transition-metal-free N-arylation of 2-pyridinone with diphenyliodonium triflate, using this compound as the base. This serves as a model system, and the conditions may require optimization for other substrates.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
2-Pyridinone142-08-595.10 g/mol ≥98%Sigma-Aldrich
Diphenyliodonium triflate66003-77-8426.15 g/mol ≥98%Sigma-Aldrich
This compound13021-15-3163.26 g/mol ≥98%Sigma-Aldrich
Fluorobenzene (anhydrous)462-06-696.10 g/mol ≥99%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93 g/mol ACS gradeFisher Scientific
Saturated aq. NaHCO₃---Fisher Scientific
Anhydrous MgSO₄7487-88-9120.37 g/mol ≥99.5%Sigma-Aldrich
Step-by-Step Procedure

Experimental_Workflow cluster_protocol N-Arylation Protocol Start Start Reagent_Prep 1. Add 2-pyridinone (0.5 mmol), diphenyliodonium triflate (0.6 mmol), and this compound (0.75 mmol) to an oven-dried vial. Start->Reagent_Prep Solvent_Add 2. Add anhydrous fluorobenzene (2.5 mL) under an inert atmosphere (N₂ or Ar). Reagent_Prep->Solvent_Add Reaction 3. Stir the reaction mixture at 80 °C. Solvent_Add->Reaction Monitoring 4. Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Workup_Quench 5. After completion, cool to room temperature and dilute with DCM (10 mL). Monitoring->Workup_Quench Reaction Complete Workup_Wash 6. Wash with saturated aq. NaHCO₃ (2 x 10 mL). Workup_Quench->Workup_Wash Workup_Dry 7. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Workup_Wash->Workup_Dry Purification 8. Purify the crude product by flash column chromatography on silica gel. Workup_Dry->Purification End End Purification->End

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N,2,4,6-pentamethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this sterically hindered aniline from a typical reaction mixture.

Understanding the Challenge: The Chemistry of this compound and Its Impurities

This compound is a tertiary amine synthesized typically via the methylation of 2,4,6-trimethylaniline (mesidine). A common synthetic route is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent.[1] While effective, this and other methylation strategies can result in a crude product containing a variety of impurities that necessitate a robust purification strategy.

Common Impurities:

  • Unreacted Starting Material: 2,4,6-trimethylaniline.

  • Partially Methylated Intermediate: N-methyl-2,4,6-trimethylaniline.

  • Oxidation and Polymerization Products: Anilines are susceptible to air and light, which can lead to the formation of colored impurities, often appearing as a yellow, red, or brown discoloration.[2][3]

  • Reagents and Byproducts: Residual formaldehyde, formic acid, and their derivatives from the synthesis.

The purification of this compound is often complicated by the similar physical properties of the desired product and its methylated precursors. Furthermore, the steric hindrance provided by the ortho-methyl groups can influence its reactivity and chromatographic behavior.

Purification Strategy Workflow

A multi-step approach is often necessary for achieving high purity. The choice and sequence of purification techniques will depend on the scale of the reaction and the purity requirements of the final product.

cluster_0 Initial Work-up cluster_1 Bulk Purification cluster_2 Fine Purification Crude Reaction Mixture Crude Reaction Mixture Acid-Base Extraction Acid-Base Extraction Crude Reaction Mixture->Acid-Base Extraction To remove acidic and some basic impurities Vacuum Distillation Vacuum Distillation Acid-Base Extraction->Vacuum Distillation To separate from non-volatile impurities Column Chromatography Column Chromatography Vacuum Distillation->Column Chromatography For high purity Recrystallization Recrystallization Column Chromatography->Recrystallization Optional final polishing step High-Purity Product High-Purity Product Recrystallization->High-Purity Product

Caption: Purification workflow for this compound.

Troubleshooting and FAQs

Q1: My purified this compound is yellow/brown. What causes this and how can I fix it?

A1: The discoloration is likely due to oxidation and/or polymerization products.[2][3] Anilines are notoriously sensitive to air and light. Here’s a multi-pronged approach to address this:

  • Prevention: After purification, store the product under an inert atmosphere (nitrogen or argon), in an amber vial, and at a low temperature (e.g., in a refrigerator) to minimize degradation.[2]

  • Activated Carbon Treatment: For minor color impurities, treatment with activated carbon can be effective.[2] Activated carbon has a high surface area and can adsorb colored organic molecules.[4]

    • Protocol: Dissolve the discolored aniline in a suitable organic solvent (e.g., dichloromethane or diethyl ether). Add a small amount of activated carbon (typically 1-5% by weight of the aniline). Stir the mixture for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon.[5]

  • Vacuum Distillation: This is highly effective for removing non-volatile colored polymers.[2]

Q2: I'm having trouble separating this compound from the starting material, 2,4,6-trimethylaniline, by column chromatography. What can I do?

A2: Co-elution of closely related anilines is a common challenge. Here are some strategies:

  • Optimize Your Solvent System: A slight change in eluent polarity can make a significant difference. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or diethyl ether. A shallow gradient is often key.

  • Consider a Different Stationary Phase: If silica gel (which is slightly acidic) is not providing adequate separation, consider using alumina (neutral or basic).[6] The different surface chemistry of alumina can alter the elution profile.

  • Acid-Base Extraction: This is a powerful technique to separate tertiary amines from primary and secondary amines. The pKa difference between the tertiary amine (this compound) and the primary amine (2,4,6-trimethylaniline) can be exploited.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective final purification step if a suitable solvent is found. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7] Given that this compound is a liquid at room temperature (with an estimated melting point of 46.25°C), recrystallization would need to be performed at low temperatures, or a derivative could be made for crystallization.

  • Solvent Screening: Test small amounts of the product in various solvents (e.g., ethanol, methanol, hexane, or mixed solvent systems like ethanol/water) to find one that provides good differential solubility.[7]

  • Derivative Formation: For liquid amines, forming a salt (e.g., a hydrochloride or oxalate salt) can yield a solid that is more amenable to recrystallization. The pure amine can then be regenerated by treatment with a base.[8]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique is excellent for removing unreacted primary (2,4,6-trimethylaniline) and secondary (N-methyl-2,4,6-trimethylaniline) amines from the tertiary amine product.

Principle: Tertiary amines are generally less basic than primary and secondary amines. By carefully adjusting the pH of an aqueous solution, it is possible to selectively protonate the more basic primary and secondary amines, drawing them into the aqueous phase while the less basic tertiary amine remains in the organic phase.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Perform the extraction multiple times (2-3x) to ensure complete removal of the more basic amines.[9]

  • Combine the aqueous extracts. This fraction contains the protonated primary and secondary amines.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.[10]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Vacuum Distillation

This is a highly effective method for separating the volatile this compound from non-volatile impurities like colored polymers and salts.

Principle: By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and preventing thermal degradation.

Step-by-Step Methodology:

  • Ensure the crude product is dry before distillation, as water can form azeotropes with anilines.[2] Drying over KOH pellets can be effective.[8]

  • Set up a vacuum distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Gradually apply vacuum and slowly heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for the given pressure. A short-path distillation apparatus is often suitable for small-scale purifications.[11]

Pressure (mmHg)Estimated Boiling Point (°C)
760213-215[12]
165-67[11]
Protocol 3: Column Chromatography

For achieving high purity, particularly for removing closely related impurities, column chromatography is the method of choice.

Principle: Separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[13]

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is a common choice. For amines, it is sometimes beneficial to deactivate the silica gel by adding a small amount of a tertiary amine (e.g., triethylamine, ~1%) to the eluent to reduce tailing.[14]

  • Eluent Selection: A good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.3 for the desired product.[13]

  • Column Packing: A properly packed column is crucial for good separation. A wet slurry method is often preferred to avoid air bubbles.[15]

  • Loading and Elution: Load the sample onto the column and begin eluting with the chosen solvent system. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

PropertyValueSource
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Boiling Point 213-215 °C (at 760 mmHg)[12]
Density 0.907 g/mL (at 25 °C)[12]
Refractive Index n20/D 1.512[12]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Heycarbons. (n.d.). Activated Carbon For Amine MDEA DEA Filtration.
  • University of Alberta. (n.d.). Column chromatography.
  • University of California, Irvine. (n.d.). Exp 6 - Extraction.
  • University of Massachusetts Lowell. (n.d.). Acid-Base Extraction.1.
  • ResearchGate. (2017, May 29). Why does color of aniline change during storage? Please give chemical reactions if possible.
  • Wikipedia. (2023, December 19). Eschweiler–Clarke reaction.
  • Biotage. (2023, December 5). How can I remove color from my reaction product?.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • Reddit. (2014, May 26). Purify and dry aniline?.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Rochester. (n.d.).
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Zhulin Activated Carbon. (n.d.). Activated carbon for amine purification.
  • Scribd. (n.d.). Activated Carbon Beds in Amine Units.
  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?.
  • Washington State University. (n.d.). Liquid/liquid Extraction.
  • FAUDI. (n.d.).
  • Stewart, T. L., et al. (2020). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.
  • ResearchGate. (2020).
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
  • Utah Tech University. (n.d.).
  • Reddit. (2024, March 12). Amine workup.
  • YouTube. (2025, October 12). Eschweiler-Clarke reaction.
  • MDPI. (2022).
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-.
  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
  • Wikipedia. (n.d.). 2,4,6-Trimethylaniline.
  • Organic Syntheses. (n.d.). Macrocyclic Diimines.
  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.

Sources

Improving yield in reactions using N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N,2,4,6-Pentamethylaniline

Welcome to the technical support hub for this compound (also known as N,N-Dimethylmesidine). This guide is designed for researchers, chemists, and process development scientists to troubleshoot common issues and optimize reaction yields when employing this potent, sterically hindered non-nucleophilic base.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction, which requires a strong, non-nucleophilic base, is showing poor conversion. I'm using this compound, but the starting material is largely unreacted. What's going wrong?

Answer: This is a frequent challenge, often rooted in one of several factors related to the base's unique properties and reaction conditions. Let's diagnose the potential causes.

Potential Causes & Solutions:

  • Insufficient Basicity for the Substrate: While a strong base, its effective pKa can be influenced by the solvent system. Ensure the reaction medium doesn't suppress its basicity.

    • Solution: Switch to a less acidic or more inert solvent. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are often preferred. For particularly stubborn proton abstractions, consider if a stronger, albeit potentially more nucleophilic, base is required, but only after exhausting other options.

  • Poor Reagent Quality or Degradation: this compound, like many amines, can degrade over time through oxidation, especially if not stored properly. Impurities can inhibit catalytic cycles or react with sensitive reagents.

    • Solution: Verify the purity of your base via NMR or GC-MS. If impurities are detected, purification is necessary. A common method is distillation under reduced pressure. Always store the reagent under an inert atmosphere (Nitrogen or Argon) and away from light.

  • Steric Hindrance Mismatch: The very feature that makes this base useful—its steric bulk—can sometimes be a double-edged sword. If the proton to be abstracted is in an exceptionally sterically congested environment, even this hindered base may struggle to access it efficiently.

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[1] Prolonged reaction times may also be beneficial. Monitor the reaction closely for thermal decomposition of your starting materials or products.

  • Inadequate Solubility: The base must be soluble in the reaction medium to be effective. If it crashes out of the solution, its effective concentration drops to near zero.

    • Solution: Consult solubility data and choose a solvent in which both your substrate and this compound are sufficiently soluble at the reaction temperature. Sometimes a co-solvent system can resolve solubility issues.

Issue 2: Formation of Unwanted Side Products

Question: My reaction is proceeding, but I'm isolating a significant amount of a side product where the N,N-dimethylamino group appears to have been cleaved or modified. Why is this happening?

Answer: This suggests that despite its design, the base is participating in an unexpected side reaction. This is often seen in reactions involving highly reactive electrophiles or transition metals.

Potential Causes & Solutions:

  • Reaction with Highly Electrophilic Reagents: Under harsh conditions or in the presence of extremely potent electrophiles (e.g., acyl chlorides with minimal steric hindrance, activated sulfonyl chlorides), the nitrogen atom of this compound can exhibit undesired nucleophilicity.

    • Solution: Perform the addition of the electrophilic reagent at a lower temperature (e.g., 0 °C or -78 °C) to control reactivity. Slow, dropwise addition via a syringe pump can also help maintain a low instantaneous concentration of the electrophile, minimizing side reactions with the base.

  • Interference in Palladium Cross-Coupling Reactions: In some palladium-catalyzed reactions, aniline-type ligands can interact with the metal center, potentially altering the catalyst's activity or leading to undesired coupling pathways.[2] While this compound is not a typical ligand, its nitrogen lone pair can coordinate to the palladium center.

    • Solution: If catalyst inhibition is suspected, consider switching to a different class of non-nucleophilic base, such as a carbonate (e.g., Cs₂CO₃, K₂CO₃) or a phosphate (e.g., K₃PO₄), which are common in cross-coupling chemistry.[3] Alternatively, using a pre-catalyst that is less susceptible to amine coordination may be effective.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What makes this compound "non-nucleophilic"?

A1: The term "non-nucleophilic" arises from the significant steric hindrance around the nitrogen atom. The two N-methyl groups and the two ortho-methyl groups on the aniline ring create a crowded environment. This physical barrier prevents the nitrogen's lone pair of electrons from attacking an electrophilic carbon to form a new C-N bond (a nucleophilic attack), which is often an unwanted side reaction. However, the lone pair remains available to abstract a proton, allowing it to function as an effective base.

Steric_Hindrance cluster_ring N N C_ring_1 C N->C_ring_1 C_N_Me1 CH₃ N->C_N_Me1 C_N_Me2 CH₃ N->C_N_Me2 C_Me_ortho1 CH₃ C_ring_1->C_Me_ortho1 ortho C_Me_ortho2 CH₃ C_ring_1->C_Me_ortho2 ortho C_Me_para CH₃ Aromatic_Ring Aromatic Ring Proton H+ Proton->N Accessible Electrophile E+ Electrophile->N Blocked

Caption: Steric shielding of the nitrogen in this compound.

Q2: How does its basicity compare to other common non-nucleophilic bases?

A2: this compound is a moderately strong amine base. Its utility is best understood by comparing its properties to other commonly used bases.

BasepKa (Conjugate Acid)NucleophilicityKey Feature
This compound ~6.7[5]Very LowStrong, sterically hindered aniline base
Triethylamine (TEA)~10.7ModerateCommon, but can act as a nucleophile
Diisopropylethylamine (DIPEA)~10.7Low"Hünig's base," less nucleophilic than TEA
1,8-Diazabicycloundec-7-ene (DBU)~13.5LowVery strong, non-nucleophilic amidine base
Proton-Sponge~12.1Very LowStrong, classic sterically hindered base

Q3: Can I use this compound in glycosylation reactions?

A3: Yes, this base is particularly well-suited for certain types of glycosylation reactions.[6] Specifically, in methods that generate a highly acidic byproduct, such as HCl or triflic acid, the base acts as an effective acid scavenger. Its inability to act as a nucleophile is critical, as it will not compete with the desired alcohol acceptor for the activated glycosyl donor. It has been successfully used in the condensation of glycosyl chlorides to form oximino glycosides.[5][6]

Part 3: Experimental Protocol & Workflow

Workflow: Troubleshooting Low Yield

This decision tree provides a systematic approach to diagnosing the root cause of poor reaction yields.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity 1. Verify Base Purity (NMR, GC-MS) Start->CheckPurity IsPure Is it >98% pure? CheckPurity->IsPure Purify Purify by distillation or acquire new stock IsPure->Purify No CheckConditions 2. Review Reaction Conditions IsPure->CheckConditions Yes Purify->CheckPurity Re-check AreConditionsOptimal Temp, Solvent, Time appropriate? CheckConditions->AreConditionsOptimal OptimizeConditions Increase Temp/Time Change Solvent AreConditionsOptimal->OptimizeConditions No CheckStoichiometry 3. Check Stoichiometry AreConditionsOptimal->CheckStoichiometry Yes End Problem Resolved OptimizeConditions->End IsStoichiometryCorrect Is Base >1.0 eq? (for acid byproduct) CheckStoichiometry->IsStoichiometryCorrect AdjustStoichiometry Increase Base Equivalents IsStoichiometryCorrect->AdjustStoichiometry No ConsiderMechanism 4. Re-evaluate Mechanism (Steric access, pKa) IsStoichiometryCorrect->ConsiderMechanism Yes AdjustStoichiometry->End ConsiderMechanism->End

Caption: A systematic workflow for troubleshooting low-yield reactions.

Example Protocol: Acid Scavenging in a Glycosylation Precursor Synthesis

This protocol describes a representative use of this compound in the condensation of a glycosyl chloride, a reaction where scavenging the generated HCl is critical without competing nucleophilic attack.[5]

Objective: To synthesize an oximino glycoside via condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with benzyl alcohol.

Materials:

  • Dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride (1.0 eq)

  • Benzyl alcohol (2.2 eq)

  • This compound (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Under an inert atmosphere of Argon or Nitrogen, add the dimeric glycosyl chloride and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of benzyl alcohol and this compound in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the flask slowly over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycosyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove the protonated aniline base), water, and finally brine. Self-Validation Note: The aqueous HCl wash should be tested with pH paper to ensure it is acidic, confirming the removal of the basic this compound.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired oximino glycoside.

References

  • This compound (98%). Amerigo Scientific. [Link]
  • This compound CAS#: 13021-15-3.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
  • In E2 reactions, when using a sterically hindered base, what is the more prominent product? bartleby. [Link]
  • E2 product using sterically hindered base. YouTube. [Link]
  • Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One. Wiley Online Library. [Link]
  • N,2,6-trimethylaniline. PubChem. [Link]
  • Chemical O‐Glycosylations: An Overview.
  • This compound, 25g, Each. CP Lab Safety. [Link]
  • New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation.
  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]
  • 2,4,6-Trimethylaniline. Wikipedia. [Link]
  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions.
  • 2,4,6-Trimethyl-N-phenylaniline. PubChem. [Link]

Sources

Technical Support Center: N,N,2,4,6-Pentamethylaniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N,N,2,4,6-Pentamethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthetic applications of this sterically hindered amine. As a Senior Application Scientist, my goal is to equip you with the necessary insights to anticipate and mitigate potential side reactions, ensuring the success of your experiments.

Introduction to this compound

This compound, also known as N,N-Dimethylmesidine, is a highly substituted aromatic amine valued for its pronounced steric hindrance. This structural feature renders it a poor nucleophile while maintaining its basic character, making it an effective non-nucleophilic base or "proton sponge" in a variety of organic transformations. However, its unique electronic and steric properties are also the source of several potential side reactions that can complicate reaction outcomes and product purification. This guide provides a comprehensive overview of these side reactions and practical strategies to minimize their occurrence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the use of this compound.

Issue 1: Unexpected C-H Functionalization of the Aromatic Ring

Question: I am using this compound as a base in a reaction with an electrophilic reagent, and I'm observing an unexpected byproduct. Mass spectrometry suggests the addition of a fragment from my electrophile to the pentamethylaniline. What is happening?

Answer:

Despite its steric bulk, the aromatic ring of this compound is electron-rich due to the strong activating effect of the dimethylamino group and the three methyl substituents. Under certain conditions, particularly with highly reactive electrophiles, electrophilic aromatic substitution can occur, primarily at the para-position (C4).

A documented example of this is the reaction of this compound with diisopropyl azodicarboxylate (DIAD). In this case, a C-H functionalization at the para position of the aniline ring is observed, leading to a carbon-carbon bond formation.[1]

Causality and Mechanism: The dimethylamino group is a powerful ortho-, para-directing group. While the ortho positions (C2 and C6) are sterically shielded by the methyl groups, the para position remains susceptible to attack by sufficiently reactive electrophiles.

Mitigation Strategies:

  • Choice of Base: If C-H functionalization is a persistent issue, consider using a non-aromatic, sterically hindered base such as 2,2,6,6-tetramethylpiperidine or a phosphazene base.

  • Reaction Conditions: Lowering the reaction temperature may reduce the rate of this side reaction more significantly than the desired reaction.

  • Stoichiometry: Use the minimum effective amount of this compound to reduce the concentration of the potential nucleophile for the side reaction.

Issue 2: Evidence of N-Demethylation or Other N-Alkyl Group Modifications

Question: My reaction mixture shows the presence of N,2,4,6-tetramethylaniline and/or other N-dealkylated species. What could be causing this?

Answer:

Oxidative N-demethylation is a known metabolic pathway for N,N-dimethylanilines and can also occur under certain synthetic conditions, especially in the presence of oxidizing agents.[2][3] This process can be catalyzed by metal complexes and may proceed through a radical cation intermediate.[3] Additionally, hydride abstraction from one of the N-methyl groups can lead to the formation of an iminium salt, which can be a reactive intermediate for other undesired reactions.[4]

Causality and Mechanism:

  • Oxidative N-Demethylation: This can be initiated by single-electron transfer (SET) from the nitrogen atom to an oxidant, forming a radical cation. Subsequent deprotonation and further oxidation can lead to the loss of a methyl group, often as formaldehyde.

  • Hydride Abstraction: Strong hydride abstractors, such as triphenylcarbenium ions, can remove a hydride from a methyl group to form a stable iminium salt.[4]

Mitigation Strategies:

  • Inert Atmosphere: If oxidative demethylation is suspected, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric oxygen.

  • Avoid Strong Oxidants: If the reaction chemistry allows, avoid the use of strong oxidizing agents. If an oxidant is required, consider a milder alternative.

  • Protecting Groups: In multi-step syntheses where the dimethylamino group is not essential for the desired transformation, it could be temporarily replaced with a more robust protecting group.

Issue 3: Formation of Colored Impurities

Question: My reaction mixture turns dark, and I am having difficulty purifying my product due to colored impurities. What is the source of this coloration?

Answer:

The formation of colored impurities when using N,N-dimethylaniline derivatives can often be attributed to the formation of highly conjugated radical cations or their subsequent reaction products. Single-electron transfer (SET) from the electron-rich aniline can generate these colored species, especially in the presence of light or trace oxidants.

Causality and Mechanism: The lone pair on the nitrogen atom of this compound makes it susceptible to oxidation. The resulting radical cation can be stabilized by resonance and may participate in polymerization or other reactions leading to complex, colored mixtures.

Mitigation Strategies:

  • Exclusion of Light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

  • Degassing of Solvents: Use properly degassed solvents to remove dissolved oxygen, which can act as an oxidant.

  • Use of Radical Inhibitors: In some cases, the addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), may suppress the formation of these colored byproducts, provided it does not interfere with the desired reaction.

Frequently Asked Questions (FAQs)

Q1: Can this compound undergo electrophilic substitution on the aromatic ring?

A1: Yes, while the steric hindrance from the methyl groups at the 2- and 6-positions significantly reduces the reactivity of the ortho positions, the para position (C4) remains susceptible to attack by strong electrophiles.[1] The strong electron-donating nature of the dimethylamino and methyl groups activates the ring towards electrophilic substitution.

Q2: What are the typical pKa values for this compound, and how does this affect its performance as a base?

A2: The pKa of the conjugate acid of this compound is in the range of sterically hindered anilines, which is generally lower than that of non-hindered N,N-dimethylaniline due to steric hindrance to solvation of the protonated form. However, it is still sufficiently basic to be effective in scavenging protons in many organic reactions.

Q3: Is this compound completely non-nucleophilic?

A3: While it is considered a non-nucleophilic base due to significant steric hindrance around the nitrogen atom, its nucleophilicity is not zero. In reactions with small, highly reactive electrophiles or under forcing conditions, it may exhibit some nucleophilic character. However, for most common applications, its nucleophilicity is negligible compared to its basicity.

Q4: How can I effectively remove this compound and its corresponding salt from my reaction mixture?

A4: Due to its basic nature, this compound and its protonated form can be removed by an acidic aqueous wash.

Protocol for Removal of this compound:

  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The protonated aniline will partition into the aqueous layer.

  • Repeat the acidic wash if necessary.

  • Wash the organic layer with water and then with brine to remove any remaining acid and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Q5: What is the stability of this compound under strongly acidic or basic conditions?

A5: this compound is generally stable under moderately basic conditions. In strongly acidic solutions, it will exist as the protonated anilinium salt. However, prolonged exposure to strong, hot acids could potentially lead to degradation, such as dealkylation. For instance, reactions with nitric acid in aqueous sulfuric acid have been studied, indicating its reactivity under these conditions.[3]

Experimental Protocols and Data

Table 1: Potential Side Reactions and Mitigation Strategies

Side ReactionTriggering ConditionsPotential ByproductsMitigation Strategies
C-H Functionalization Highly reactive electrophilesPara-substituted pentamethylaniline derivativesUse a non-aromatic hindered base, lower reaction temperature.
N-Demethylation Oxidizing agents, metal catalysts, high temperaturesN,2,4,6-tetramethylaniline, formaldehydeUse an inert atmosphere, avoid strong oxidants.
Iminium Salt Formation Hydride abstracting reagentsN-methyl-N-(2,4,6-trimethylphenyl)methaniminium saltsAvoid reagents known for hydride abstraction.
Formation of Colored Impurities Presence of light, oxygenPolymeric materials, radical cation speciesProtect from light, use degassed solvents, consider radical inhibitors.

Visualizing Reaction Pathways

Diagram 1: Competing Reactivity of this compound

G cluster_0 Desired Reaction cluster_1 Side Reactions cluster_2 C-H Functionalization cluster_3 Oxidative N-Demethylation Desired_Product Desired_Product Proton_Source Acidic Proton in Reaction Base_Action Base_Action Proton_Source->Base_Action H+ Base_Action->Desired_Product Enables Desired Transformation PMA N,N,2,4,6- Pentamethylaniline (PMA) PMA->Base_Action Acts as Base Electrophile_CH Electrophile (E+) CH_Functionalization CH_Functionalization Electrophile_CH->CH_Functionalization PMA_Ring PMA (Aromatic Ring) PMA_Ring->CH_Functionalization Nucleophilic Attack Para_Substituted_PMA Para_Substituted_PMA CH_Functionalization->Para_Substituted_PMA Byproduct Oxidant Oxidant [O] Radical_Cation Radical_Cation Oxidant->Radical_Cation PMA_N PMA (N-atom) PMA_N->Radical_Cation SET Demethylated_PMA Demethylated_PMA Radical_Cation->Demethylated_PMA Byproduct

Caption: Competing reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

G Start Unexpected Byproduct Observed Analysis Characterize Byproduct (MS, NMR) Start->Analysis Decision Byproduct Identity? Analysis->Decision CH_Func C-H Functionalization Decision->CH_Func Addition of Electrophile to PMA Ring N_Demethyl N-Demethylation Decision->N_Demethyl Loss of CH3 from PMA Other Other Side Reaction Decision->Other Unidentified Mitigation_CH Switch to non-aromatic base Lower temperature CH_Func->Mitigation_CH Mitigation_N Use inert atmosphere Avoid oxidants N_Demethyl->Mitigation_N Mitigation_Other Consult further literature Contact technical support Other->Mitigation_Other

Caption: Troubleshooting flowchart for identifying and mitigating side reactions.

References

  • Hydroxylamine-Mediated Arene C-H Amination and C-C Amin
  • Influence of the oxime and anomeric configur
  • Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450.
  • Aliphatic and Aromatic Amines: CH Bond Functionalization and Kinetics of Their Reactions with β-Lactones, β.
  • Product Class 8: Iminium Salts.
  • Photocurable composition.
  • 0949 971.
  • Catalyzed and Non Catalyzed Oxidative Functionaliz
  • The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl arom
  • Trapping of a Ruthenium−Butatrienylidene Intermediate by Tertiary Amines. 2-Ammoniobutenynyl Complexes.
  • Glycosylation: The Direct Synthesis of 2‐Acetamido‐2‐Deoxy‐Sugar Glycosides.

Sources

Technical Support Center: N,N,2,4,6-Pentamethylaniline in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,2,4,6-Pentamethylaniline. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this sterically hindered amine in their synthetic workflows. Given its unique structural properties, particularly the significant steric hindrance around the nitrogen atom, questions and challenges often arise regarding its stability and behavior in acidic media. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental issues.

I. Understanding the Core Properties of this compound

This compound is a highly substituted aromatic amine. The presence of two methyl groups on the nitrogen and three methyl groups on the aromatic ring (two in the ortho positions) creates a sterically crowded environment around the nitrogen's lone pair of electrons. This steric hindrance is a dominant factor governing its chemical behavior.[1] It significantly reduces its nucleophilicity, making it a poor participant in reactions like acylation where less hindered anilines react readily.[1] Consequently, this compound is often employed as a non-nucleophilic base , capable of sequestering protons without interfering with electrophilic centers in a reaction mixture.[2]

II. Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound affect its basicity in acidic conditions?

The basicity of this compound is a balance of electronic and steric effects. Electronically, the methyl groups are weakly electron-donating, which should increase the electron density on the nitrogen and thus its basicity. However, two steric factors complicate this:

  • Steric Inhibition of Resonance: The ortho-methyl groups can twist the dimethylamino group out of the plane of the benzene ring. This reduces the delocalization of the nitrogen's lone pair into the aromatic system, which in turn increases the availability of the lone pair for protonation, thereby increasing basicity.

  • Steric Hindrance to Protonation: The bulky methyl groups surrounding the nitrogen atom can physically block the approach of a proton, making protonation more difficult. This effect decreases basicity.

The interplay of these factors determines the effective basicity of the molecule.

Q2: Is this compound stable in the presence of strong mineral acids (e.g., HCl, H₂SO₄)?

While this compound is generally stable under mildly acidic conditions where it functions as a proton scavenger, its stability in strong, concentrated, or hot mineral acids can be compromised. The industrial production of the parent compound, N,N-dimethylaniline, utilizes sulfuric acid at high temperatures, suggesting some degree of stability for the core structure under specific industrial conditions.[3] However, prolonged exposure to harsh acidic conditions can lead to degradation.

Q3: What are the potential degradation pathways for this compound in acidic media?

Based on the known reactivity of N,N-dialkylanilines, several degradation pathways are plausible under acidic conditions, especially if other reactive species (e.g., oxidants) are present or if energy (heat, light) is supplied:

  • N-Demethylation: The removal of one or both methyl groups from the nitrogen atom is a known reaction for N,N-dimethylanilines.[1][4][5][6] While often an oxidative process, acid can promote this reaction, particularly in the presence of a suitable oxidant.

  • Rearrangement: Acid-catalyzed rearrangements are known for N-alkylanilines, which could potentially lead to the migration of a methyl group from the nitrogen to the aromatic ring.[7]

  • Ring Reactions: Although the steric hindrance makes the nitrogen less nucleophilic, the aromatic ring can still undergo electrophilic substitution if sufficiently activated and under harsh enough conditions. However, the protonated form of the amine would be strongly deactivating, making ring reactions less likely.

Below is a diagram illustrating a potential N-demethylation pathway.

G PMA This compound Protonated_PMA Protonated this compound PMA->Protonated_PMA H⁺ Intermediate Reactive Intermediate (e.g., Radical Cation) Protonated_PMA->Intermediate [O] Oxidant Oxidizing Agent (e.g., trace peroxides) Oxidant->Intermediate Demethylated_Product N,2,4,6-Tetramethylaniline Intermediate->Demethylated_Product -CH₃⁺ Byproduct Formaldehyde/Methanol Intermediate->Byproduct +H₂O

Caption: Potential acid-promoted oxidative N-demethylation of this compound.

III. Troubleshooting Guide

This section addresses specific problems that may be encountered during experiments using this compound in acidic conditions.

Problem Potential Cause Troubleshooting Steps
Low yield of desired product; recovery of starting materials is also low. The reaction conditions (e.g., strong acid, high temperature) may be causing the degradation of this compound.1. Lower the reaction temperature. 2. Use a weaker acid if permissible by the reaction mechanism. 3. Reduce the reaction time. 4. Consider using an alternative, more stable non-nucleophilic base. 5. Perform a control experiment with just the base under the reaction conditions to assess its stability.
Formation of unexpected byproducts, particularly N-methylated aniline derivatives. N-demethylation of this compound is likely occurring. This can be exacerbated by the presence of trace oxidants (e.g., peroxides in solvents).1. Purge the reaction with an inert gas (N₂ or Ar) to remove oxygen. 2. Use freshly distilled, peroxide-free solvents. 3. Add a radical scavenger if the reaction mechanism allows. 4. Analyze the byproduct by GC-MS or LC-MS to confirm its identity as a demethylated species.
Inconsistent reaction rates or product distribution. The protonation state of this compound may not be consistent, or it may be participating in side reactions. The steric hindrance can make its role as a base sensitive to the reaction environment.1. Ensure precise and consistent addition of the acid and base. 2. Check the pKa of the acid used and the expected protonation state of the base. 3. Consider if the protonated form of the base is sufficiently soluble in the reaction medium. 4. Use a pre-formed salt of the base if precise proton stoichiometry is critical.
Reaction fails to proceed, and this compound is recovered unchanged. The acid may not be strong enough to protonate the sterically hindered amine, or the protonated form is not playing its intended role in the catalytic cycle.1. Use a stronger acid. 2. Re-evaluate the proposed mechanism to ensure that a protonated amine is the required species. 3. Consider that the steric bulk of the protonated base might be inhibiting a key step in the reaction.

IV. Experimental Protocol: Assessing the Stability of this compound

This protocol provides a framework for evaluating the stability of this compound under your specific acidic conditions.

Objective: To determine the extent of degradation of this compound under simulated reaction conditions.

Materials:

  • This compound

  • The acid to be used in your reaction (e.g., HCl in dioxane, trifluoroacetic acid)

  • Reaction solvent

  • Internal standard (e.g., dodecane, naphthalene)

  • Anhydrous sodium bicarbonate or other suitable base for quenching

  • Dichloromethane or ethyl acetate for extraction

  • GC-MS or LC-MS for analysis

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry reaction vessel, dissolve a known amount of this compound and the internal standard in the reaction solvent.

  • Initiation of the Experiment:

    • Add the desired amount of acid to the solution.

    • Heat the reaction to the target temperature of your experiment.

  • Time-Point Sampling:

    • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching and Work-up:

    • Immediately quench the aliquot with a saturated solution of sodium bicarbonate.

    • Extract the organic components with dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the sample by GC-MS or LC-MS.

    • Quantify the amount of remaining this compound relative to the internal standard.

    • Identify any new peaks that appear in the chromatogram, which may correspond to degradation products.

Data Interpretation:

By plotting the concentration of this compound over time, you can determine its rate of degradation under your experimental conditions. The identification of degradation products will provide insight into the instability mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Dissolve PMA and Internal Standard in Solvent Add_Acid Add Acid Prep->Add_Acid Heat Heat to Target Temperature Add_Acid->Heat Sample Take Aliquots at Time Points Heat->Sample Quench Quench with Base Sample->Quench Extract Extract with Organic Solvent Quench->Extract Analyze Analyze by GC-MS or LC-MS Extract->Analyze

Caption: Workflow for assessing the stability of this compound.

V. Concluding Remarks

This compound is a valuable tool in organic synthesis due to its nature as a non-nucleophilic base. However, its stability under acidic conditions is not absolute and should be considered, particularly in reactions requiring harsh conditions. By understanding the potential degradation pathways and implementing appropriate troubleshooting and control experiments, researchers can effectively utilize this reagent while ensuring the integrity of their experimental results.

References

  • The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. Benchchem.
  • Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. (n.d.).
  • Molecular rearrangements. Part VII. NN-diacylanilines. Journal of the Chemical Society C: Organic.
  • N-Dealkylation of Amines. PMC.
  • (PDF) Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ResearchGate.
  • Amine Oxidation. Part 14.1 Acid-catalysed Deoxygenation of Some NN-Dimethylaniline N-Oxides and Reactions of the Resultant Im in. RSC Publishing.
  • Mechanism of Rearrangement of N-Alkylanilines. The Journal of Organic Chemistry.
  • Dealkylation Reactions of Amines. (n.d.).
  • Non-nucleophilic base. Wikipedia.
  • This compound 98 13021-15-3. Sigma-Aldrich.
  • N,N-Dimethylaniline. Wikipedia.
  • Alkylation Reaction - Industrial Production of N, N-dimethylaniline. Alfa Chemistry.

Sources

Technical Support Center: N,N,2,4,6-Pentamethylaniline Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reaction work-up of N,N,2,4,6-Pentamethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful isolation and purification of this sterically hindered aniline. Here, we move beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a robust and reproducible workflow.

I. Understanding the Molecule: Key Physicochemical Properties

A successful work-up procedure is built upon a solid understanding of the target molecule's properties. This compound is a tertiary amine with significant steric hindrance around the nitrogen atom due to the ortho-methyl groups and the N,N-dimethyl groups. This steric bulk profoundly influences its reactivity and physical properties, which are crucial considerations during purification.

PropertyValueSignificance for Work-up
Molecular Weight 163.26 g/mol [1]Standard molecular weight for calculations.
Boiling Point 213-215 °C (lit.)[2][3]High boiling point allows for removal of lower-boiling solvents and impurities by distillation. Vacuum distillation is recommended to prevent thermal decomposition.
Density 0.907 g/mL at 25 °C (lit.)[2][3]Less dense than water, will be the top layer in an aqueous extraction with a non-halogenated solvent.
Form LiquidSimplifies liquid-liquid extractions.
Basicity (pKa of conjugate acid) ~5-6 (estimated)While a tertiary amine, steric hindrance from the ortho-methyl groups can reduce the availability of the lone pair for protonation. This makes it a weaker base than unhindered anilines, which can affect the efficiency of acid-base extractions.
Solubility Soluble in common organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane). Insoluble in water. Its hydrochloride salt is water-soluble.This differential solubility is the cornerstone of the acid-base extraction work-up.[4][5][6]

II. Standard Reaction Work-up Protocol

This protocol outlines a standard and robust procedure for the isolation and purification of this compound following its synthesis, for instance, via reductive amination of 2,4,6-trimethylaniline.

Step 1: Quenching the Reaction

  • Procedure: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If reactive reagents such as hydrides were used, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water, until gas evolution ceases. Exercise caution as this can be exothermic.

  • Rationale: This step neutralizes any remaining acidic or basic reagents and deactivates any reactive species, ensuring a safe and controlled work-up.

Step 2: Initial Extraction

  • Procedure: Transfer the quenched reaction mixture to a separatory funnel. Add an equal volume of an organic solvent like ethyl acetate or diethyl ether and water. Shake vigorously and allow the layers to separate.

  • Rationale: This initial extraction partitions the desired product into the organic layer, while water-soluble byproducts and salts are removed in the aqueous layer.

Step 3: Acidic Wash (Acid-Base Extraction)

  • Procedure: Separate the organic layer and wash it with 1M hydrochloric acid (HCl).[7] The this compound will be protonated to form its hydrochloride salt, which is water-soluble and will move into the aqueous layer.[4][5][6] Collect the aqueous layer. Repeat the acidic wash on the organic layer to ensure complete extraction of the product.

  • Rationale: This is the key purification step. Neutral and acidic impurities will remain in the organic layer, while the basic product is selectively extracted into the aqueous phase.

Step 4: Basification and Re-extraction

  • Procedure: Combine the acidic aqueous extracts in a clean separatory funnel. Slowly add a concentrated base, such as 6M sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12, check with pH paper). The this compound will deprotonate and may form an oily layer. Extract the free amine back into an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Rationale: Basification regenerates the neutral, water-insoluble amine, allowing it to be extracted back into an organic solvent, leaving behind any water-soluble impurities.

Step 5: Drying, Filtration, and Concentration

  • Procedure: Wash the combined organic extracts with brine to remove the bulk of dissolved water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Rationale: Removal of water is crucial to prevent contamination of the final product and to avoid issues in subsequent purification steps or characterization.

Step 6: Final Purification

  • Procedure: The crude product can be further purified by either vacuum distillation or column chromatography.

    • Vacuum Distillation: Given its high boiling point, distillation under reduced pressure is effective for removing non-volatile impurities.[8]

    • Column Chromatography: If impurities have similar boiling points, purification by flash column chromatography on silica gel is recommended. A solvent system of ethyl acetate in hexanes is a good starting point.

  • Rationale: These final steps remove any remaining impurities to yield the pure this compound.

Workup_Flowchart cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., NaHCO3(aq)) Reaction->Quench Extraction1 Liquid-Liquid Extraction (Organic Solvent/Water) Quench->Extraction1 AcidWash Acidic Wash (1M HCl) Extraction1->AcidWash Organic Layer Waste1 Aqueous Waste Extraction1->Waste1 Aqueous Layer Basify Basify Aqueous Layer (NaOH) AcidWash->Basify Aqueous Layer (contains product salt) Waste2 Organic Impurities AcidWash->Waste2 Organic Layer Extraction2 Re-extract into Organic Solvent Basify->Extraction2 Dry Dry & Concentrate Extraction2->Dry Purification Final Purification Dry->Purification Distillation Vacuum Distillation Purification->Distillation Chromatography Column Chromatography Purification->Chromatography FinalProduct Pure this compound Distillation->FinalProduct Chromatography->FinalProduct

Caption: Workflow for the work-up and purification of this compound.

III. Troubleshooting Guide & FAQs

Q1: Why is my this compound sample dark-colored (yellow to reddish-brown) after purification?

A1: Anilines are susceptible to air oxidation, which forms colored impurities.[8] While this compound is more sterically protected than aniline itself, it can still discolor over time or if exposed to harsh conditions.

  • Troubleshooting:

    • Activated Carbon Treatment: Dissolve the impure aniline in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of celite to remove the carbon and the adsorbed colored impurities.[8]

    • Fresh Distillation: Vacuum distillation is highly effective at separating the volatile aniline from non-volatile, colored polymeric byproducts.[8][9]

    • Proper Storage: To prevent future discoloration, store the purified product under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and at a low temperature (refrigeration).[8]

Q2: I'm performing the acid-base extraction, but I'm getting a low recovery of my product. What could be the issue?

A2: Low recovery during acid-base extraction can stem from several factors related to the unique properties of this hindered amine.

  • Troubleshooting:

    • Incomplete Protonation: Due to steric hindrance, this compound is a weaker base than less substituted anilines. A single wash with 1M HCl might not be sufficient to protonate and extract all of the product into the aqueous layer.

      • Solution: Perform multiple acidic washes (2-3 times) and check the pH of the aqueous layer to ensure it remains acidic.

    • Incomplete Deprotonation: When basifying the acidic aqueous layer, ensure the pH is sufficiently high (pH > 12) to fully deprotonate the anilinium salt and regenerate the free amine.

      • Solution: Add base slowly and check the pH thoroughly. After basification, allow sufficient time for the deprotonation to complete before re-extracting into the organic solvent.

    • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of emulsions, which trap the product at the interface.

      • Solution: If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

Q3: During column chromatography, my product is streaking or eluting with impurities. How can I improve the separation?

A3: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separation.

  • Troubleshooting:

    • Basified Silica/Solvent: To mitigate this issue, add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system.[7] This deactivates the acidic sites on the silica gel and improves the chromatography of basic compounds.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase column.[10]

Q4: My starting material, 2,4,6-trimethylaniline, is present as a major impurity in my final product. How can I remove it?

A4: The starting material is a primary amine and will have different physical and chemical properties than your tertiary amine product.

  • Troubleshooting:

    • Acid-Base Extraction Finesse: While both are bases, there is a pKa difference. Careful and repeated acid-base extractions should be effective.

    • Derivatization: In more challenging cases, the primary amine can be selectively reacted to form a derivative that is easier to separate. For example, reaction with an aldehyde to form a Schiff base, which can then be separated.

    • Chromatography Optimization: A well-optimized column chromatography protocol, potentially with a shallow gradient, should be able to separate the primary and tertiary amines.

IV. References

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available at: [Link]

  • This compound CAS#: 13021-15-3 - ChemWhat. Available at: [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. Available at: [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]

  • Exp 6 - Extraction. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • Experiment 3 Separating Organic Components of a Mixture by Acid/Base Extraction. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions with N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing organic reactions utilizing N,N,2,4,6-Pentamethylaniline. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to resolve challenges and enhance the success of your syntheses.

Understanding the Reagent: A Primer on this compound

This compound, also known as N,N-Dimethylmesidine, is a highly substituted aromatic amine. Its unique structure is the key to its utility in modern organic synthesis. The presence of three methyl groups on the aromatic ring, two of which are in the ortho positions relative to the dimethylamino group, creates significant steric bulk.

This steric hindrance is not a drawback; it is its most valuable feature. It physically obstructs the nitrogen's lone pair of electrons, rendering the molecule an exceptionally poor nucleophile while maintaining its capacity to act as an effective Brønsted base. This dual characteristic allows it to deprotonate acidic species in a reaction mixture without competing in nucleophilic addition or substitution side reactions, a common problem with less hindered amine bases.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "non-nucleophilic" base?

A1: The term "non-nucleophilic" is a relative descriptor, but it is functionally accurate in most contexts. The methyl groups at the 2- and 6-positions (ortho-positions) of the aniline ring, combined with the two methyl groups on the nitrogen itself, create a sterically crowded environment around the nitrogen's lone pair. This steric shield makes it physically difficult for the nitrogen to approach and attack an electrophilic center, which is the requirement for nucleophilic activity. However, a small proton can still access the lone pair, allowing the molecule to function as an effective base (a proton acceptor).

Caption: Steric shielding of the nitrogen in this compound.

Q2: How does its basicity compare to other common amine bases?

A2: this compound is a stronger base than anilines where the nitrogen's lone pair can be delocalized into the aromatic ring. The ortho-methyl groups force the dimethylamino group out of the plane of the benzene ring. This twisting disrupts the orbital overlap necessary for resonance, localizing the electron density on the nitrogen and making the lone pair more available for protonation.[1] This makes it a more effective base than, for example, N,N-dimethylaniline. However, it is a weaker base than aliphatic amines like triethylamine or DBU, which lack the electron-withdrawing effect of the aromatic ring.

BasepKa of Conjugate Acid (in MeCN)Key Feature
This compound ~18 (estimated)Strong, Sterically Hindered
Triethylamine (TEA)18.46Common, Nucleophilic
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)24.33Very Strong, Non-nucleophilic
2,6-Lutidine13.92Hindered, Weaker Base
Table data synthesized from available sources.

Q3: What are the primary applications of this compound?

A3: Its unique properties make it ideal for reactions where a moderately strong, non-nucleophilic base is required to prevent side reactions. Common applications include:

  • Glycosylation Reactions: It is used to promote the condensation of glycosyl halides with alcohols, where it activates the glycosyl donor without competing as a nucleophile.[2][3]

  • Palladium-Catalyzed Cross-Coupling: While strong inorganic bases (e.g., NaOtBu, K₃PO₄) are more common in reactions like Buchwald-Hartwig amination, sterically hindered organic bases can be advantageous in specific cases, particularly with sensitive substrates where milder conditions are necessary to prevent decomposition.[4]

  • Elimination Reactions: It can be used to promote E2 eliminations where a hindered base is needed to favor abstraction of a specific proton and avoid substitution (S_N2) pathways.

Q4: What are the handling and storage recommendations for this reagent?

A4: this compound is a liquid at room temperature. It is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[3][5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] It should be stored in a tightly sealed container in a cool, well-ventilated area, away from ignition sources.

Troubleshooting Guides

This section addresses common issues encountered when using this compound. The underlying cause of many reaction failures is often multifaceted, involving an interplay between reagents, catalysts, and conditions.[6]

Issue 1: Low or No Reaction Conversion

You have set up your reaction (e.g., a Pd-catalyzed coupling or a glycosylation) using this compound as the base, but analysis (TLC, LC-MS) shows primarily unreacted starting material.

G start Low / No Conversion check_reagents Are all reagents pure and dry? (Substrates, Solvent, Base) start->check_reagents check_atmosphere Was a rigorously inert atmosphere maintained? check_reagents->check_atmosphere Yes solution_reagents Solution: Purify reagents. Use anhydrous solvents. check_reagents->solution_reagents No check_base Is the base strong enough? (pKa consideration) check_atmosphere->check_base Yes solution_atmosphere Solution: Use glovebox or Schlenk line. Degas solvent thoroughly. check_atmosphere->solution_atmosphere No check_temp Is the reaction temperature adequate to overcome steric barriers? check_base->check_temp Yes solution_base Solution: Consider a stronger base (e.g., DBU, NaOtBu) if substrate allows. check_base->solution_base No optimize_catalyst Is the catalyst/ligand system appropriate for the substrate? check_temp->optimize_catalyst Yes solution_temp Solution: Incrementally increase temperature. Consider microwave heating. check_temp->solution_temp No solution_catalyst Solution: Screen different ligands (e.g., biaryl phosphines for cross-coupling). optimize_catalyst->solution_catalyst No

Caption: Decision tree for troubleshooting low reaction conversion.

Potential Causes & Solutions
  • Cause A: Insufficient Basicity: While effective, this compound may not be a strong enough base to deprotonate very weakly acidic substrates, such as certain electron-deficient anilines or secondary amines in a Buchwald-Hartwig reaction.[7]

    • Solution: If your substrate is particularly non-acidic, a stronger base like sodium tert-butoxide (NaOtBu) or LHMDS may be required.[4] However, these stronger bases can cause decomposition of sensitive functional groups.[4] Perform a small-scale test to check for substrate compatibility before proceeding.

  • Cause B: Catalyst Deactivation (for Cross-Coupling Reactions): Palladium catalysts are sensitive to oxygen and impurities.[7] An improperly degassed solvent or a leak in your inert atmosphere setup can quickly kill the catalyst.

    • Solution: Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for an extended period). Use a well-defined, air-stable palladium precatalyst, which can provide more reproducible results than generating the active catalyst in situ.[7][8]

  • Cause C: High Activation Energy Due to Steric Hindrance: The very feature that makes the base useful can sometimes work against you. If your substrate is also sterically demanding, the overall activation energy for the reaction can be very high, leading to a sluggish reaction at room or moderate temperatures.[9]

    • Solution: Carefully increase the reaction temperature. For thermally stable compounds, refluxing in a higher-boiling solvent like toluene or dioxane may be necessary.[4] Microwave-assisted heating can also be highly effective at rapidly overcoming activation barriers and reducing reaction times from hours to minutes.[10]

  • Cause D: Poor Reagent Solubility: The base, catalyst, or substrate may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.[4]

    • Solution: Screen alternative solvents. While toluene and dioxane are common for cross-coupling, other options like 2-methyltetrahydrofuran (2-MeTHF) can offer different solubility profiles and are considered greener alternatives.[4]

Issue 2: Formation of Unidentified Side Products

Your reaction consumes the starting material, but the desired product is formed in low yield along with several other spots on the TLC plate.

Potential Causes & Solutions
  • Cause A: Substrate Decomposition: The reaction conditions (temperature or base) may be too harsh for a sensitive functional group on your starting material or product.

    • Solution: this compound is already a relatively mild choice. If decomposition is still observed, you may need to lower the reaction temperature and accept a longer reaction time. Alternatively, if the decomposition is base-mediated, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ could be a viable alternative, though this may require re-optimization of the catalyst system.[4]

  • Cause B: Competing Reaction Pathways (for Cross-Coupling Reactions): In palladium catalysis, side reactions such as β-hydride elimination (for sp³-hybridized substrates) or biaryl formation can compete with the desired C-N bond formation.[4][8]

    • Solution: This is often a ligand-dependent issue. The choice of phosphine ligand is critical for promoting the desired reductive elimination step over competing pathways. For challenging couplings, switching to a more electron-rich, bulky biaryl phosphine ligand (e.g., XPhos, RuPhos) can dramatically improve selectivity and yield.[7]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This is a representative protocol for a small-scale reaction. Note: Conditions must be optimized for each specific substrate combination.

Materials & Setup
  • Aryl bromide (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • This compound (2.0 equiv)

  • Anhydrous, degassed toluene (to achieve ~0.2 M concentration)

  • Oven-dried reaction vial with a magnetic stir bar and a septum cap

  • Inert atmosphere source (Argon or Nitrogen)

Procedure
  • Vial Preparation: To the oven-dried reaction vial, add the aryl bromide and the palladium precatalyst.

  • Inert Atmosphere: Cap the vial with the septum and purge with an inert gas for 5-10 minutes. A glovebox is ideal for this setup.

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound, followed by the amine nucleophile, and finally the degassed toluene via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Stir vigorously.[10][11]

  • Monitoring: Monitor the reaction progress periodically by taking a small aliquot (via syringe) and analyzing by TLC or LC-MS.[4][7]

  • Workup: Once the reaction is complete (or has stalled), cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a small plug of celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4][7]

References

  • BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination.
  • Pearson. (n.d.). This compound is a stronger base than N,N,4-trimethylaniline. Why?
  • ChemicalBook. (n.d.). This compound CAS#: 13021-15-3.
  • ChemWhat. (n.d.). This compound CAS#: 13021-15-3.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • Al-Amin, M., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(15), 4987.
  • ChemRxiv. (2019). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand.
  • Pathak, R., & Jordan, A. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate.
  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • BenchChem. (n.d.). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.

Sources

Technical Support Center: N,N,2,4,6-Pentamethylaniline in Sterically Demanding Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for N,N,2,4,6-Pentamethylaniline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with steric hindrance in their synthetic routes. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to empower you to successfully utilize this unique non-nucleophilic base. Our focus is not just on the "how," but the "why," grounding our recommendations in mechanistic principles to ensure your success.

Foundational Concept: The Challenge of Steric Hindrance

In organic synthesis, steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction. Bulky functional groups can physically block reactive sites, preventing reagents from approaching and leading to sluggish reactions, low yields, or undesired side products. A common issue arises when a base, intended only to deprotonate a substrate, instead acts as a nucleophile, attacking an electrophilic center.

This is where this compound (also known as N,N-Dimethylmesidine) becomes an invaluable tool. Its structure is engineered to resolve this exact problem.

Mechanism of Action: A "Proton Sponge" with a Steric Shield

The efficacy of this compound stems from its unique architecture. The nitrogen atom, the basic center, is flanked by two methyl groups on the aniline ring (at positions 2 and 6) and further substituted with two N-methyl groups. This dense arrangement of methyl groups creates a "steric shield" around the nitrogen's lone pair of electrons.

This shield makes it physically difficult for the nitrogen to approach and bond with bulky electrophilic atoms (i.e., act as a nucleophile). However, the much smaller proton (H+) can still access the lone pair, allowing the molecule to function as an effective base.[1] This selective basicity without nucleophilicity is the cornerstone of its utility.

G cluster_0 This compound cluster_1 Reaction Environment Base This compound (Sterically Hindered Base) Proton Substrate-H (Acidic Proton) Base->Proton Proton Abstraction (Allowed) Electrophile Electrophilic Center (e.g., Carbonyl Carbon) Base->Electrophile Nucleophilic Attack (Inhibited by Steric Shield)

Caption: Steric inhibition of nucleophilicity in this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered when using this compound.

Q1: My reaction is sluggish or has stalled. What are the likely causes and solutions?
  • Insufficient Basicity: While effective, this compound is a moderately strong base (pKa of the conjugate acid is ~6.70).[2] If your substrate has a high pKa (i.e., is not very acidic), this base may not be strong enough to achieve complete deprotonation.

    • Solution: Consider a stronger, non-nucleophilic base if your substrate allows. (See Table 2 for alternatives).

  • Solvent Choice: The polarity of the solvent can significantly impact reaction rates. Nonpolar solvents may not effectively solvate the resulting protonated base salt, potentially slowing the reaction.

    • Solution: If your reagents are soluble, consider switching to a more polar aprotic solvent like THF, DCM, or Acetonitrile.

  • Low Temperature: Many reactions require a certain activation energy.

    • Solution: Gradually increase the reaction temperature while monitoring for any decomposition via TLC.

  • Purity of the Base: Impurities in the base can inhibit your reaction.

    • Solution: If you suspect contamination, purify the base via vacuum distillation. (See Protocol 2).

Q2: I am observing unexpected side products. Why?
  • Reagent Purity: This is the most common culprit. Commercially available this compound may contain unmethylated or partially methylated aniline precursors, which are nucleophilic.

    • Solution: Confirm the purity of your base (e.g., by GC-MS or NMR) before use. If necessary, purify it.

  • Reaction Temperature Too High: Excessive heat can provide enough energy to overcome the steric barrier for nucleophilic attack or cause decomposition of your starting materials or product.

    • Solution: Run the reaction at the lowest temperature that affords a reasonable rate. Consider screening temperatures starting from 0 °C or room temperature.

Q3: How do I effectively remove the protonated this compound salt after the reaction?

The ammonium salt formed after proton abstraction is often soluble in organic solvents, complicating purification.

  • Standard Method (Acid-Stable Products): Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated and partition into the aqueous layer.

    • Protocol:

      • Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

      • Wash the organic layer 2-3 times with 1M HCl.

      • Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

      • Wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.

  • Alternative Method (Acid-Sensitive Products): If your product contains acid-labile functional groups, an acidic workup is not suitable.

    • Solution: Purify directly using silica gel column chromatography. The polar ammonium salt will typically have a strong affinity for the silica, allowing for separation from a less polar product. A gradient elution is often effective.

G start Reaction Stalled or Sluggish? purity Is the Base >98% Pure? start->purity basicity Is Substrate pKa > 10? purity->basicity Yes purify_base Action: Purify Base (Vacuum Distillation) purity->purify_base No temp Is Reaction at RT or Below? basicity->temp No stronger_base Action: Use Stronger Base (e.g., DBU, KHMDS) basicity->stronger_base Yes increase_temp Action: Increase Temperature (Monitor by TLC) temp->increase_temp Yes solvent Action: Change Solvent (e.g., to THF, MeCN) temp->solvent No

Caption: Troubleshooting workflow for slow reactions.

Frequently Asked Questions (FAQs)

  • What are the key physical properties of this compound?

    • Please refer to Table 1 for a summary of its physical and chemical properties.[3][4]

  • What are some common applications?

    • It is frequently used in glycosylation reactions, where the steric bulk around the anomeric center is significant.[5][6] It also finds use in condensation reactions and as a base in palladium-catalyzed N-methylations.[7]

  • Are there alternatives?

    • Yes, several other non-nucleophilic bases are available. The best choice depends on the required basicity and reaction conditions. See Table 2 for a comparison.[1]

  • What safety precautions should I take?

    • This compound is harmful if swallowed, inhaled, or absorbed through the skin.[8] It can cause skin and eye irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number13021-15-3[3][4]
Molecular FormulaC₁₁H₁₇N[3][4]
Molecular Weight163.26 g/mol [3][4]
AppearanceWhite to yellow liquid[8][9]
Boiling Point213-215 °C[3][4]
Density0.907 g/mL at 25 °C[3][4]
Refractive Index (n20/D)1.512[3][4]
pKa (Conjugate Acid)~6.70[2]

Table 2: Comparison with Other Non-Nucleophilic Bases

BaseStructurepKa (Conj. Acid)MW ( g/mol )Key Features
This compound Aniline Derivative~6.70163.26Moderate basicity, good for sensitive substrates.
DIPEA (Hünig's Base) Diisopropyl-ethylamine10.75129.24Higher basicity, widely used, can be nucleophilic at high temps.[1]
DBU Diazabicycloundecene13.5152.24Very strong, non-nucleophilic, excellent for E2 eliminations.[1]
2,6-Di-tert-butylpyridine Pyridine Derivative3.58191.32Very weak base, extremely hindered, useful for scavenging small amounts of acid.[1]
Proton Sponge™ (DMAN) Naphthalene Derivative12.1 (in H₂O)214.32Very strong, binds protons in a "chelated" structure.[10]
Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction

This protocol provides a general workflow. Molar equivalents and reaction times must be optimized for your specific transformation.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 eq) and dissolve it in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Slowly add the electrophile/reagent (1.1 eq) to the stirred solution.

  • Base Addition: Add this compound (1.2-1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, quench the reaction (e.g., with saturated NH₄Cl if appropriate) and proceed with the selected workup procedure (acidic wash or direct chromatography as described in Q3).

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, HRMS, etc.).

Protocol 2: Purification of this compound by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Use a short-path distillation head for efficiency.

  • Drying (Optional): If water contamination is suspected, stir the base over crushed calcium hydride (CaH₂) for several hours, then filter under inert gas.

  • Distillation: Heat the flask gently using a heating mantle. Collect the fraction boiling at the correct temperature and reduced pressure (the boiling point will be significantly lower than the atmospheric boiling point of 213-215 °C).

  • Storage: Collect the purified, colorless liquid in a flask sealed with a septum and store under an inert atmosphere in a cool, dry place.

References

  • This compound CAS#: 13021-15-3 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0267860_EN.htm[3][12]
  • This compound CAS#: 13021-15-3 - ChemWhat. URL: https://www.
  • This compound 98% 13021-15-3 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/243164[5][6][13]
  • Non-nucleophilic base - Wikipedia. URL: https://en.wikipedia.org/wiki/Non-nucleophilic_base[1]
  • This compound, min. 99% | 13021-15-3 - J&K Scientific. URL: https://www.jk-sci.com/us-en/product-SC07-0073_25_G[8]
  • This compound (98%) - Amerigo Scientific. URL: https://www.amerigoscientific.com/n-n-2-4-6-pentamethylaniline-98-243164-5g.html[7]
  • Buy this compound from Sea - ECHEMI. URL: https://www.echemi.com/products/pid219808-nn246-pentamethylaniline.html[2]
  • This compound 13021-15-3 - TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/P1767[9][10]
  • 'Proton sponge' amides: Unusual chemistry and conversion into superbasic 6,7-bis(dimethylamino)perimidines - ResearchGate. URL: https://www.researchgate.net/publication/343468782_Proton_sponge_amides_Unusual_chemistry_and_conversion_into_superbasic_67-bisdimethylaminoperimidines[11]

Sources

Technical Support Center: N,N,2,4,6-Pentamethylaniline in N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the advanced use of N,N,2,4,6-pentamethylaniline in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination. Here, we move beyond standard protocols to address specific challenges and unlock the full potential of this unique reagent.

The core principle we will explore is the strategic use of this compound not as a nucleophile, but as a highly effective, sterically hindered, non-nucleophilic organic base. Its primary function is to facilitate the catalytic cycle while preventing its own N-arylation, a common side reaction that can plague couplings when using less hindered amine bases. This guide provides direct answers to common issues, troubleshooting workflows for when things go wrong, and the fundamental principles to ensure your reactions are successful, clean, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a Buchwald-Hartwig reaction?

A: The primary role of this compound (also known as N,N-dimethylmesidine) is to act as a non-nucleophilic organic base . In the Buchwald-Hartwig catalytic cycle, a base is required to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the more reactive amido species, which is crucial for the reductive elimination step that forms the desired C-N bond.

Unlike simpler tertiary amine bases such as triethylamine or even Hünig's base (DIPEA), this compound is exceptionally sterically hindered. The nitrogen atom is shielded by two N-methyl groups and flanked by two ortho-methyl groups on the aniline ring. This steric bulk makes the nitrogen lone pair highly inaccessible for nucleophilic attack on the palladium center, meaning it will not undergo competitive N-arylation. In essence, it performs its duty as a base without becoming a competing substrate in the reaction.

Caption: Steric shielding of the nitrogen in this compound.

Q2: Why should I use this compound over a standard inorganic base like NaOtBu or K₂CO₃?

A: The choice of base is a critical parameter that depends on your substrate's functional group tolerance and solubility requirements. While strong, inexpensive inorganic bases are common, this compound offers distinct advantages in certain scenarios.

Base TypeAdvantagesDisadvantagesBest Use Case for this compound
Strong Inorganic (e.g., NaOtBu, LHMDS) Permits highest reaction rates and lowest catalyst loadings.[1]Incompatible with base-sensitive functional groups (esters, ketones, nitro groups). Can lead to side reactions.[1]When your substrate contains base-sensitive functional groups that would be degraded by alkoxides or strong inorganic bases.
Weak Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Good functional group tolerance. Cost-effective and easy to handle.[2]Poor solubility in common organic solvents (e.g., toluene, THF), leading to heterogeneous mixtures, reproducibility issues, and slower reaction rates.[3]When you require a homogeneous reaction medium for consistent kinetics and scalability, especially in flow chemistry setups.
This compound Excellent solubility in organic solvents. High basicity. Non-nucleophilic nature prevents self-arylation. Good tolerance for many functional groups.Higher cost and molecular weight compared to inorganic bases. Requires removal during workup.For sensitive substrates where a soluble, non-nucleophilic organic base is necessary to avoid side reactions and ensure homogeneity.
Q3: I am observing N-arylation of my Hünig's base (DIPEA). Will switching to this compound solve this?

A: Yes, this is a classic scenario where switching to this compound is an excellent strategy. While Hünig's base is considered non-nucleophilic for many applications, its nitrogen is still accessible enough to be arylated under certain palladium-catalyzed conditions, especially with highly reactive catalyst systems or electrophiles. This leads to consumption of your base and the formation of a difficult-to-remove, high-boiling point impurity (N-aryl-DIPEA).

This compound is significantly more sterically encumbered around the nitrogen center. This additional steric bulk effectively prevents its coordination to the palladium(II) intermediate in a manner required for C-N bond formation, thus eliminating this side reaction and ensuring it functions solely as a proton shuttle.

Q4: How do I effectively remove this compound from my reaction mixture during workup?

A: As a basic aniline derivative, it can be easily removed with an acidic aqueous wash. Because of its relatively high molecular weight, a simple aqueous wash may not be sufficient.

Recommended Workup Protocol:

  • Upon reaction completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer two to three times with a 1 M aqueous solution of hydrochloric acid (HCl). This will protonate the this compound, forming a water-soluble ammonium salt that partitions into the aqueous layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Caution: Ensure your desired product is stable to acidic conditions before performing this workup.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired N-Arylated Product

Your starting materials are consumed, but the main product is a complex mixture, or there is no conversion at all.

troubleshoot_low_yield start Low / No Yield Observed q1 Is the base appropriate for the catalyst system? start->q1 q2 Are reactants and solvent sufficiently pure and dry? start->q2 q3 Is the catalyst/ligand combination optimal? start->q3 cause1 Cause: Base Inhibition Some organic bases can coordinate to the Pd center and inhibit catalysis. q1->cause1 sol1 Solution: Screen different bases. Consider a weaker inorganic base (e.g., K₃PO₄) if solubility permits, or a different class of hindered base. q1->sol1 cause2 Cause: Catalyst Poisoning/Deactivation Water can hydrolyze intermediates. Other nucleophiles (e.g., sulfur compounds) can poison the catalyst. q2->cause2 sol2 Solution: Use freshly distilled/dried solvents and degas thoroughly. Purify starting materials if necessary. q2->sol2 cause3 Cause: Inefficient Catalytic Cycle The chosen ligand may not be suitable for the specific substrate combination, leading to slow oxidative addition or reductive elimination. q3->cause3 sol3 Solution: Consult literature for recommended ligands for your substrate class (e.g., bulky biarylphosphines for hindered couplings). Screen a panel of ligands. q3->sol3

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Hydrodehalogenation Side Product

You observe a significant amount of the arene product where the halide has been replaced by a hydrogen atom.

  • Potential Cause A: Presence of Water or Protic Impurities. Water can act as a proton source, intercepting the palladium-aryl intermediate.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use an oven-dried flask and maintain a strict inert atmosphere (Nitrogen or Argon).

  • Potential Cause B: Inefficient Reductive Elimination. If the C-N bond-forming reductive elimination step is slow, competing pathways like hydrodehalogenation can become significant.

    • Solution: The choice of ligand is critical here. Switch to a more electron-rich and bulky ligand (e.g., a biarylphosphine like RuPhos or BrettPhos) which is known to accelerate reductive elimination. Increasing the reaction temperature may also favor the desired pathway, but should be done cautiously.

Problem 3: The Reaction is Sluggish or Incomplete

The reaction proceeds but stalls before full conversion of the limiting reagent.

  • Potential Cause A: Poor Solubility of Reactants. While this compound itself is soluble, your amine or aryl halide substrate may have limited solubility.

    • Solution: Screen alternative solvents. Toluene is a common starting point, but 1,4-dioxane or CPME may offer better solubility for certain substrates. A slight increase in temperature can also dramatically improve solubility and reaction rate.

  • Potential Cause B: Catalyst Decomposition. The active Pd(0) species can be unstable over long reaction times at elevated temperatures.

    • Solution: Consider using a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed to generate the active Pd(0) species slowly and consistently throughout the reaction, maintaining a low, steady concentration of the active catalyst and improving its overall lifetime.

The Role of a Hindered Base in the Catalytic Cycle

The Buchwald-Hartwig amination relies on a delicate balance of steps. The base is essential but can also be a source of problems if it is nucleophilic.

catalytic_cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition product Ar-NR₂ amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex Amine Coordination side_reaction Problematic Side Reaction: Base N-Arylation oa_complex->side_reaction If Base is Nucleophilic (e.g., DIPEA) amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination amido_complex->product Product Release base_h [BH]⁺X⁻ amido_complex->base_h explanation This compound is too bulky to undergo this side reaction, ensuring the cycle proceeds efficiently with the intended amine (R₂NH). arx Ar-X arx->oa_complex r2nh R₂NH r2nh->amine_complex base Base (B) base->amine_complex

Caption: The Buchwald-Hartwig cycle and the role of a non-nucleophilic base.

Experimental Protocols

Representative Protocol: Buchwald-Hartwig Amination Using this compound

This protocol is a general starting point and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.02 mmol, 2 mol% - Note: often included in precatalyst)

  • This compound (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), palladium precatalyst, and this compound.

  • Seal the tube with a rubber septum, and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine and the aryl halide (if liquid) via syringe.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC-MS, typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with the acidic workup as described in FAQ Q4 to remove the base and isolate the product.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2023).
  • Doyle, A. G., & Dreher, S. D. (2018). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society.

Sources

N,N,2,4,6-Pentamethylaniline compatibility with functional groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N,N,2,4,6-Pentamethylaniline (PMA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for the effective use of this specialized non-nucleophilic base. As Senior Application Scientists, we aim to explain not just the how, but the why behind experimental choices to ensure the integrity and success of your work.

Overview: The Role of Steric Hindrance in Basicity

This compound, also known as N,N-Dimethylmesidine, is a highly substituted aromatic amine. Its utility in organic synthesis stems from a unique combination of moderate basicity and exceptionally low nucleophilicity.[1] This characteristic is a direct result of the profound steric hindrance around the nitrogen atom, created by the two flanking ortho-methyl groups on the aniline ring and the two N-methyl groups. This architecture allows it to function effectively as a proton scavenger in reactions where nucleophilic attack by the base would be a detrimental side reaction.[2]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 13021-15-3[3]
Molecular Formula C₁₁H₁₇N[3][4]
Molecular Weight 163.26 g/mol
Appearance White to yellow clear liquid
Boiling Point 213-215 °C[3]
Density 0.907 g/mL at 25 °C[4]
pKa (of conjugate acid) 6.70 ± 0.48 (Predicted)[3][4]

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What structurally makes this compound a "non-nucleophilic base"?

Answer: The term "non-nucleophilic base" refers to a sterically hindered organic base that can readily accept a proton (act as a Brønsted-Lowry base) but is a poor nucleophile, meaning it does not readily attack electron-deficient centers like carbonyls or alkyl halides.[1] In this compound, the nitrogen's lone pair of electrons, which is the source of both its basicity and potential nucleophilicity, is effectively "buried" by five methyl groups.

The two methyl groups at the ortho positions (2 and 6) of the aniline ring, combined with the two N-methyl groups, create a congested three-dimensional pocket around the nitrogen atom. This steric shield makes it physically difficult for the nitrogen to approach and form a bond with an electrophilic atom larger than a proton.

cluster_PMA Steric Shielding in this compound cluster_electrophile Approaching Species PMA Nitrogen Lone Pair ortho1 ortho-Methyl ortho2 ortho-Methyl n_methyl1 N-Methyl n_methyl2 N-Methyl Proton Proton (H+) (Small, Accessible) Proton->PMA Access OK Electrophile Electrophile (e.g., R-X) (Bulky, Inaccessible) Electrophile->PMA Access Blocked

Caption: Steric hindrance allows proton access but blocks larger electrophiles.

Q2: When should I choose PMA over other bases like triethylamine (TEA), Hünig's base (DIPEA), or Proton Sponge®?

Answer: The choice of base is critical and depends on the specific requirements of your reaction, including the pKa of the acid being neutralized, the sensitivity of your substrates to nucleophilic attack, and solvent considerations.

  • Choose PMA when: You need a moderately strong base to scavenge a strong acid (like HCl or HBr) and your system contains highly sensitive electrophiles that are prone to reaction with common amine bases. Its low nucleophilicity prevents side reactions like N-alkylation or N-acylation that can occur with TEA or even the more hindered DIPEA.

  • Choose TEA when: You need a simple, inexpensive acid scavenger and your electrophile is not particularly reactive or susceptible to nucleophilic attack by the amine.

  • Choose Hünig's Base (DIPEA) when: You require a stronger non-nucleophilic base than TEA.[1] It is more sterically hindered than TEA, reducing its nucleophilicity, but it can still act as a nucleophile in certain contexts.[5]

  • Choose Proton Sponge® when: You need an exceptionally strong base to deprotonate a very weak acid, but you cannot tolerate nucleophilic addition.[6][7] Its high basicity comes from the relief of steric strain upon protonation, where the proton is chelated between the two nitrogen atoms.[7]

Comparison of Common Non-Nucleophilic Bases
BasepKa (Conjugate Acid)Key FeatureCommon Application
Triethylamine (TEA)~10.75Standard, inexpensive baseGeneral acid scavenger
Hünig's Base (DIPEA)~10.75More hindered than TEAAcid scavenger in peptide couplings, alkylations[1]
This compound (PMA) ~6.70 (Predicted)Highly hindered, very low nucleophilicityGlycosylations, reactions with sensitive electrophiles[3][4]
2,6-Di-tert-butylpyridine~3.58Weak but very hindered baseO-alkylation with highly reactive triflates[1]
Proton Sponge®~12.1 (in water)Very strong, non-nucleophilicE2 eliminations, deprotonation of weak acids[6][8]

Troubleshooting Guide: Functional Group Compatibility

This section addresses specific experimental issues you might encounter when using PMA with various functional groups.

Acylating Agents (Acyl Chlorides, Anhydrides)

Q: My acylation reaction is sluggish or incomplete when using PMA as the acid scavenger. Why is this happening?

A: This is a common issue that usually points to basicity rather than incompatibility.

  • Causality: PMA is an excellent acid scavenger but a relatively weak base (pKa of conjugate acid ≈ 6.70).[3][4] It is not strong enough to deprotonate most nucleophiles (e.g., alcohols) to a significant extent. Its role is to neutralize the HCl or carboxylic acid byproduct that is generated during the reaction, driving the equilibrium forward.[9] If your nucleophile requires deprotonation before it can react efficiently, PMA is not the right choice for that role.

  • Troubleshooting Steps:

    • Verify the Role of the Base: Confirm if your reaction requires a catalytic base to activate the nucleophile or simply an acid scavenger. For scavenging, PMA is suitable. For activation, a stronger base like pyridine or DMAP might be needed, but be mindful of their nucleophilicity.

    • Solvent Choice: Ensure all reagents are fully dissolved. PMA is an organic-soluble base.

    • Temperature: Gently heating the reaction may increase the rate, but monitor for thermal degradation of your substrates.

    • Stoichiometry: Use at least 1.1 equivalents of PMA to ensure complete neutralization of the acid byproduct.

Alkylating Agents (Alkyl Halides, Triflates)

Q: I am performing an O-alkylation on a sensitive substrate. Is there a risk of PMA being N-alkylated by my reactive alkyl halide or triflate, consuming my reagent and complicating purification?

A: The risk of N-alkylation of PMA is exceptionally low, which is its primary advantage.

  • Causality: The severe steric hindrance around the nitrogen atom effectively prevents the approach of alkylating agents, thus inhibiting the Sₙ2 reaction that would lead to a quaternary ammonium salt.[5] This is in stark contrast to less hindered amines like triethylamine, which can be readily alkylated.

  • Field Insight: PMA is particularly valuable in carbohydrate chemistry for reactions like glycosylations, where O-alkylation is the desired outcome and any competing N-alkylation of the base must be avoided.[3][10]

ROH R-OH (Substrate) ROR R-O-R' (Desired Product) ROH->ROR O-Alkylation PMA PMA (Base) PMA_HX PMA·HX (Byproduct) PMA->PMA_HX Acid Scavenging AlkylX R'-X (Alkylating Agent) AlkylX->ROR PMA_R_X PMA+-R' X- (Side Product) AlkylX->PMA_R_X N-Alkylation (Inhibited)

Caption: PMA promotes O-alkylation by scavenging acid while avoiding N-alkylation.

Protic Functional Groups (Alcohols, Phenols, Carboxylic Acids)

Q: Can I use PMA to deprotonate an alcohol for a subsequent reaction?

A: Yes, but only for scavenging the proton produced in the reaction; it is not effective for stoichiometric deprotonation prior to reaction.

  • Causality: As a Brønsted base, PMA will react with any available acid. It will readily neutralize strong acids like HCl. It will also react with carboxylic acids to form an ammonium carboxylate salt. With alcohols and phenols, it will establish an equilibrium. Because the pKa of PMA's conjugate acid (~6.70) is significantly lower than that of most alcohols (>16), the equilibrium will lie heavily on the side of the neutral alcohol and PMA.

  • Troubleshooting: "My reaction isn't proceeding, and I suspect my alcohol isn't being activated."

    • Solution: You are likely using PMA for the wrong purpose. If your reaction requires the formation of an alkoxide, you need a much stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1] PMA should only be added to neutralize acid generated during the reaction.

Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

Q: Is PMA compatible with carbonyl-containing functional groups? I'm worried about side reactions.

A: Yes, PMA is highly compatible with most carbonyl functional groups.

  • Causality:

    • Aldehydes/Ketones: PMA cannot form imines (Schiff bases) because it is a tertiary amine and lacks the necessary N-H protons. Its low nucleophilicity also prevents it from adding to the carbonyl carbon.

    • Esters/Amides: PMA is not basic enough to promote saponification of esters or hydrolysis of amides under normal conditions. It is also not nucleophilic enough to engage in acyl substitution reactions.

Experimental Protocols

Protocol 1: General Procedure for O-Glycosylation using PMA as an Acid Scavenger

This protocol describes a typical glycosylation where a glycosyl halide is coupled with an alcohol acceptor. PMA is used to neutralize the hydrogen halide generated in situ.

Materials:

  • Glycosyl Donor (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride dimer)

  • Alcohol Acceptor (e.g., Benzyl alcohol)

  • This compound (PMA, 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4Å), activated

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol acceptor (1.0 eq) and activated 4Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Add this compound (1.2 eq) via syringe.

  • In a separate flask, dissolve the glycosyl donor (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the glycosyl donor solution dropwise to the stirring acceptor solution over 15-20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Upon completion, quench the reaction by filtering off the molecular sieves and washing them with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to isolate the desired oximino glycoside.[10]

Protocol 2: Acylation of a Primary Amine using an Acyl Chloride with PMA

This protocol details the N-acylation of a primary amine where PMA serves to neutralize the HCl byproduct, preventing the formation of the amine hydrochloride salt which would halt the reaction.

Materials:

  • Primary Amine (e.g., Benzylamine, 1.0 eq)

  • Acyl Chloride (e.g., Benzoyl chloride, 1.05 eq)

  • This compound (PMA, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and PMA (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 eq) dropwise via syringe over 10 minutes. A precipitate (PMA·HCl) may form.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the starting amine is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amide by recrystallization or flash column chromatography.

References

  • Vertex AI Search. Non-nucleophilic base - Grokipedia.
  • Vertex AI Search. Non-nucleophilic base - Wikipedia.
  • ChemicalBook. This compound CAS#: 13021-15-3.
  • Sigma-Aldrich. This compound 98 13021-15-3.
  • Sigma-Aldrich. This compound 98 13021-15-3.
  • Sigma-Aldrich. Traditional Strong and Hindered Bases.
  • ECHEMI.
  • Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases.
  • Amerigo Scientific. This compound (98%).
  • Reddit. Organic Chemistry: How is it possible that something could be a strong base but NOT a strong nucleophile? : r/askscience.
  • MSU chemistry. Amine Reactivity.
  • TCI AMERICA. This compound 13021-15-3.
  • Scholars Research Library. Der Pharma Chemica.

Sources

Technical Support Center: Thermal Stability of N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,2,4,6-Pentamethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this sterically hindered aromatic amine. Given the limited publicly available thermal stability data for this compound, this guide synthesizes information from its known physical properties, safety data sheets, and thermal analysis data of structurally similar compounds, such as N,N-dimethylaniline and other hindered amines.

Frequently Asked Questions (FAQs)

Q1: What are the known thermal properties of this compound?

Q2: What are the expected thermal decomposition products of this compound?

A2: Upon thermal decomposition, this compound is expected to release irritating and toxic fumes. Based on the thermal decomposition of similar aromatic amines, such as N,N-dimethylaniline, the primary decomposition products are likely to include oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2] The decomposition mechanism at high temperatures likely involves the breaking of the C-N bonds, leading to the formation of free radicals. In the presence of oxygen, this can lead to oxidative decomposition, potentially forming various oxygen-containing organic compounds.[3]

Q3: What are the recommended storage and handling conditions to ensure the thermal stability of this compound?

A3: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Contact with these substances can lead to exothermic reactions and potentially compromise the thermal stability of the compound.

Q4: Are there any known incompatibilities that could affect the thermal stability of this compound in a reaction mixture?

A4: Yes, this compound is incompatible with strong oxidizing agents. Reactions with peroxides, nitrates, or perchlorates can be hazardous and may lead to an explosive reaction, especially with heating.[5] When planning reactions at elevated temperatures, it is crucial to consider the potential for exothermic reactions with other components in the mixture.

Troubleshooting Guide for Thermal Analysis

This section addresses specific issues that may be encountered during the thermal analysis of this compound and similar compounds.

Scenario 1: Unexpectedly low onset of decomposition in Thermogravimetric Analysis (TGA).

  • Question: My TGA results for this compound show a weight loss at a much lower temperature than expected. What could be the cause?

  • Answer: An unexpectedly low decomposition temperature can be attributed to several factors:

    • Presence of Impurities: Volatile impurities or residual solvents from synthesis will evaporate at lower temperatures, appearing as an initial weight loss step. Ensure your sample is properly purified and dried before analysis.

    • Oxidative Decomposition: If the TGA is run in an air or oxygen atmosphere, oxidative decomposition will occur at a lower temperature than thermal decomposition in an inert atmosphere (e.g., nitrogen or argon). For assessing inherent thermal stability, always use an inert purge gas.

    • Reaction with Pan Material: While less common, the sample could react with the sample pan material at elevated temperatures, especially if using a non-inert pan material like aluminum. For high-temperature studies of amines, platinum or alumina crucibles are recommended.

    • Sample Heterogeneity: Ensure the sample taken for analysis is representative of the bulk material.

Scenario 2: Inconsistent results between different thermal analysis techniques (e.g., TGA and DSC).

  • Question: My TGA shows a single decomposition step, but my Differential Scanning Calorimetry (DSC) trace shows multiple thermal events before decomposition. Why is there a discrepancy?

  • Answer: This is not uncommon and can provide valuable information about the sample's behavior.

    • Phase Transitions: The events observed in the DSC before the onset of decomposition could be phase transitions such as melting, boiling, or polymorphic transformations. These are changes in the physical state of the material and do not necessarily involve mass loss, hence they would not be detected by TGA.

    • Subtle Decomposition: Some initial decomposition reactions may not result in a significant enough mass loss to be clearly detected by TGA but will have an associated enthalpy change that is visible in the DSC thermogram.

    • Atmosphere Effects: Ensure that the atmosphere used in both instruments is the same. As mentioned, the presence of oxygen can significantly alter the decomposition pathway and onset temperature.

Scenario 3: Runaway reaction observed during Accelerating Rate Calorimetry (ARC).

  • Question: I am performing an ARC experiment to assess the thermal hazards of a reaction mixture containing this compound, and I observed a rapid, uncontrolled increase in temperature and pressure. What steps should I take to investigate this?

  • Answer: A runaway reaction in an ARC experiment indicates a significant exothermic event and is a serious safety concern. Here is a systematic approach to troubleshooting:

    • Review Reaction Stoichiometry and Components: Double-check the reactants and their concentrations. The presence of oxidizing agents, even in catalytic amounts, can lead to a highly exothermic decomposition of the aniline.

    • Lower the Starting Temperature: The initial temperature of the ARC experiment may be too close to the onset of the exothermic reaction. Start the next experiment at a significantly lower temperature to ensure you can detect the initial, slower self-heating rate.

    • Reduce Sample Size: A smaller sample mass will generate less heat, potentially slowing down the reaction and making it easier to control and study.

    • Consider the Phi-Factor: The phi-factor (thermal inertia) of the ARC bomb can influence the measured onset temperature and rate of pressure rise. While ARC provides a worst-case adiabatic scenario, understanding the heat capacity of your sample and the bomb is crucial for accurate data interpretation.[6][7]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

This protocol outlines a standard method for determining the thermal stability and decomposition profile of this compound using TGA.

Instrumentation and Consumables:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucibles: Platinum or alumina crucibles are recommended due to their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Sample: 5-10 mg of this compound.

Procedure:

  • Tare the TGA balance with an empty crucible.

  • Accurately weigh 5-10 mg of the this compound sample into the crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, the DTG curve).

Protocol 2: Differential Scanning Calorimetry (DSC) of this compound

This protocol describes a standard method for identifying thermal transitions such as melting and decomposition of this compound.

Instrumentation and Consumables:

  • Instrument: A calibrated differential scanning calorimeter.

  • Crucibles: Aluminum or platinum crucibles with lids. For a volatile liquid, hermetically sealed pans are recommended to prevent evaporation before decomposition.

  • Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min.

  • Sample: 2-5 mg of this compound.

Procedure:

  • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

  • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Equilibrate the cell at ambient temperature.

  • Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Data Presentation

Table 1: Physical and Thermal Properties of this compound and a Structural Analog.

PropertyThis compoundN,N-Dimethylaniline (Analog)Source
Molecular Formula C₁₁H₁₇NC₈H₁₁N[8],[5]
Molecular Weight 163.26 g/mol 121.18 g/mol [8],[5]
Boiling Point 213-215 °C193-194 °C[8],[5]
Flash Point 79 °C (174.2 °F)63 °C (145.4 °F)[9],[5]
Incompatibilities Strong oxidizing agents, acidsStrong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, halogens[4],[2]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Aniline fumes[1],[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected TGA Results

TGA_Troubleshooting Start Unexpected TGA Result (e.g., low onset temp) Impurity Check for Impurities (e.g., residual solvent) Start->Impurity Atmosphere Verify Atmosphere (Inert vs. Oxidative) Start->Atmosphere Pan Check Pan Material (Inertness) Start->Pan Homogeneity Assess Sample Homogeneity Start->Homogeneity Purify Purify/Dry Sample Impurity->Purify SwitchGas Use Inert Gas (N2 or Ar) Atmosphere->SwitchGas SwitchPan Use Pt or Alumina Pan Pan->SwitchPan ReSample Re-sample from Bulk Homogeneity->ReSample End Re-run TGA Purify->End SwitchGas->End SwitchPan->End ReSample->End

Caption: Troubleshooting decision tree for unexpected TGA results.

Diagram 2: Potential Thermal Decomposition Pathways

Decomposition_Pathways cluster_conditions Decomposition Conditions Inert Atmosphere Inert Atmosphere Radicals Formation of Free Radicals (C-N bond cleavage) Inert Atmosphere->Radicals High Temp Oxidative Atmosphere Oxidative Atmosphere Oxidative Atmosphere->Radicals High Temp + O2 PMA This compound PMA->Inert Atmosphere PMA->Oxidative Atmosphere Thermal_Products Decomposition Products (NOx, CO, CO2, etc.) Radicals->Thermal_Products Oxidative_Products Oxidative Decomposition Products (Aldehydes, etc.) Radicals->Oxidative_Products

Caption: Simplified potential thermal decomposition pathways.

References

  • Hangzhou Better Chemtech Ltd. (2025). What are the decomposition products of N,N - Dimethylaniline under high - temperature conditions? Blog.
  • ResearchGate. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers.
  • ACS Publications. (2020). Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. Organic Process Research & Development.
  • PubChem. N,N-Dimethylaniline.
  • Indian Journal of Chemistry. (n.d.). Thermal decomposition of N-methylanilinium and N,N-dimethyl-anilinium nitrates and perchlorates.
  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • ResearchGate. (n.d.). Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates.
  • Asian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.
  • Amerigo Scientific. This compound (98%).
  • ResearchGate. TGA and DTG plots of hindered amine light sensitizers (HALS).
  • PubMed. (2013). Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt.
  • ChemWhat. This compound CAS#: 13021-15-3.

Sources

Technical Support Center: Solvent Effects on N,N,2,4,6-Pentamethylaniline Reactivity

Technical Support Center: Monitoring N,N,2,4,6-Pentamethylaniline Consumption in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring N,N,2,4,6-Pentamethylaniline consumption in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during experimental work. As Senior Application Scientists, we have structured this guide to not only provide step-by-step protocols but also to explain the underlying scientific principles behind these experimental choices.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you may have before diving into detailed analytical troubleshooting.

Q1: What are the key chemical properties of this compound to consider for reaction monitoring?

This compound, also known as N,N-Dimethylmesidine, is an aromatic amine with a molecular weight of 163.26 g/mol .[1][2] Its key properties relevant to reaction monitoring include a boiling point of 213-215 °C and a density of approximately 0.907 g/mL at 25 °C.[1][3][4] It is a liquid at room temperature and is combustible.[3] Understanding its UV absorbance characteristics is also crucial for certain analytical techniques. Like other anilines, it exhibits UV absorbance, which can be utilized for quantification.[5][6]

Q2: Which analytical techniques are most suitable for monitoring the consumption of this compound in a reaction?

The choice of analytical technique depends on several factors including the reaction matrix, required sensitivity, and available instrumentation. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the analyte in complex mixtures.

  • Gas Chromatography (GC): Suitable for volatile compounds, but may require derivatization for polar amines to improve peak shape and prevent tailing.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ reaction monitoring, providing real-time kinetic data without the need for sample workup.[9][10]

  • UV-Vis Spectroscopy: A simpler and more accessible technique, but can be prone to interference from other UV-active species in the reaction mixture.[11]

Q3: What are the common challenges when analyzing aromatic amines like this compound?

Aromatic amines can be challenging to analyze due to their basicity and potential for adsorption to active sites in chromatographic systems, which can lead to poor peak shape (tailing) and reduced reproducibility.[7][12] In GC analysis, their polarity and volatility can be problematic, often necessitating derivatization.[8][12] For HPLC, careful mobile phase optimization, including pH control, is often required to achieve good peak shape and resolution.[13]

Troubleshooting Guides for Analytical Methods

This section provides detailed troubleshooting guides for the most common analytical techniques used to monitor this compound consumption.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a versatile and widely used technique for reaction monitoring. However, various issues can arise. This guide will help you diagnose and resolve common HPLC problems.

Q: My this compound peak is tailing. What could be the cause and how can I fix it?

Peak tailing is a common issue when analyzing amines by HPLC and can be caused by several factors.[13][14]

  • Secondary Interactions with Silanols: The basic amine group of this compound can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[14]

    • Solution:

      • Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize silanol interactions.

      • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing interactions.[14]

      • Add a competing base: Incorporating a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can help to saturate the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[13]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.[13]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.[15]

Experimental Protocol: HPLC Method for this compound

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid
Gradient Start with a suitable ratio (e.g., 50:50 MeCN:Water) and adjust as needed for separation
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of this compound
Injection Volume 5-20 µL (optimize to avoid overload)

Q: I'm observing a drift in the retention time of my analyte. What's happening?

Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[16]

  • Mobile Phase Composition Change: Inaccurate mixing of mobile phase components is a common cause.[15]

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements. If using a gradient, check that the mixer is functioning correctly.[16] Degassing the mobile phase is also crucial to prevent bubble formation.[16]

  • Column Temperature Fluctuation: Changes in column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant temperature.[16]

  • Poor Column Equilibration: Insufficient equilibration time between runs can lead to drifting retention times.

    • Solution: Increase the column equilibration time to ensure the column is fully conditioned with the mobile phase before each injection.[16]

Logical Workflow for Troubleshooting HPLC Peak Tailing

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_overload Dilute Sample & Re-inject start->check_overload overload_result Peak Shape Improved? check_overload->overload_result is_overload Yes: Column Overload overload_result->is_overload Yes not_overload No overload_result->not_overload No check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) not_overload->check_ph ph_result Tailing Reduced? check_ph->ph_result is_ph Yes: Silanol Interactions ph_result->is_ph Yes not_ph No ph_result->not_ph No flush_column Flush Column with Strong Solvent not_ph->flush_column flush_result Problem Solved? flush_column->flush_result is_contamination Yes: Column Contamination flush_result->is_contamination Yes not_contamination No: Consider Column Replacement flush_result->not_contamination No

Caption: A troubleshooting workflow for HPLC peak tailing.

Gas Chromatography (GC) Troubleshooting

GC is a powerful technique for analyzing volatile compounds, but special considerations are needed for amines.

Q: I'm seeing significant peak tailing for this compound in my GC analysis. Why is this happening and what can I do?

Peak tailing in GC for amines is a very common problem.[7]

  • Adsorption to Active Sites: The amine functionality can interact with active sites in the GC system, including the inlet liner and the column itself, causing tailing.[12]

    • Solution:

      • Use a base-deactivated column: These columns are specifically designed for the analysis of basic compounds like amines.[7]

      • Use a base-deactivated inlet liner: This prevents adsorption in the inlet.

      • Derivatization: Chemically modifying the amine group to a less polar derivative can significantly improve peak shape.[8][12] Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

  • Column Degradation: Harsh sample matrices can degrade the stationary phase over time, leading to poor peak shape.

    • Solution: Regularly trim the front end of the column (a few centimeters) to remove contaminated sections. If the problem persists, the column may need to be replaced.[8]

Experimental Protocol: GC-MS Method for this compound

Parameter Recommendation
Column Base-deactivated column (e.g., DB-5ms, Rtx-Volatile Amine)[17]
Inlet Temperature 250 °C
Oven Program Start at a low temperature (e.g., 80 °C) and ramp up to a suitable final temperature (e.g., 280 °C)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Derivatization (Optional) If peak tailing is severe, consider derivatization with an appropriate agent.

Q: My results are not reproducible. What are the likely causes?

Poor reproducibility in GC analysis of amines can often be traced back to the inlet or column.

  • Septum Issues: A leaking or cored septum can lead to variable injection volumes.

    • Solution: Replace the septum regularly.[18]

  • Inlet Discrimination: High molecular weight or polar compounds may not be transferred efficiently from the inlet to the column.

    • Solution: Optimize the inlet temperature and consider using a pulsed splitless or on-column injection technique.

  • Column Activity: As mentioned, active sites in the column can lead to irreversible adsorption, affecting reproducibility.

    • Solution: Use a base-deactivated column and consider derivatization.

Decision Tree for GC Analysis of this compound

GC_Decision_Tree start Start GC Analysis peak_shape Acceptable Peak Shape? start->peak_shape good_shape Proceed with Quantification peak_shape->good_shape Yes bad_shape Peak Tailing Observed peak_shape->bad_shape No check_column Using Base-Deactivated Column? bad_shape->check_column yes_column Yes check_column->yes_column Yes no_column Switch to Base-Deactivated Column check_column->no_column No check_liner Using Deactivated Liner? yes_column->check_liner no_column->start yes_liner Yes check_liner->yes_liner Yes no_liner Use a Deactivated Liner check_liner->no_liner No derivatize Consider Derivatization yes_liner->derivatize no_liner->start derivatize->start

Caption: A decision tree for optimizing GC analysis of amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a powerful technique for real-time, in-situ reaction monitoring.[9][10]

Q: How can I set up an NMR experiment for reaction monitoring?

  • Choose a suitable solvent: The reaction should be performed in a deuterated solvent. If this is not possible, solvent suppression techniques may be necessary.[19]

  • Select appropriate signals: Identify a proton signal for this compound that is well-resolved from other signals in the reaction mixture. The N-methyl protons or the aromatic protons are good candidates.

  • Set up a time-course experiment: Most NMR software has a function for acquiring spectra at regular intervals.[9][20] The delay between acquisitions should be appropriate for the timescale of your reaction.

  • Ensure quantitative conditions: For accurate quantification, the relaxation delay (d1) should be at least 5 times the longest T1 of the protons being observed.[20]

Q: My quantitative NMR results are not accurate. What could be wrong?

  • Incorrect Relaxation Delay: As mentioned above, an insufficient relaxation delay will lead to inaccurate integration.

    • Solution: Measure the T1 of the relevant protons and set the relaxation delay accordingly.

  • Poor Signal-to-Noise: If the signal-to-noise ratio is low, the integration will be less accurate.

    • Solution: Increase the number of scans per time point. However, this will reduce the time resolution of your kinetic data.[9]

  • Baseline Distortions: A non-flat baseline will lead to integration errors.

    • Solution: Ensure proper shimming of the magnet and use appropriate baseline correction during data processing.

Workflow for Setting Up an NMR Reaction Monitoring Experiment

NMR_Workflow start Plan NMR Monitoring select_solvent Choose Deuterated Solvent start->select_solvent identify_signals Identify Unique Analyte Signals select_solvent->identify_signals determine_t1 Measure T1 of Signals identify_signals->determine_t1 set_d1 Set Relaxation Delay (d1) > 5*T1 determine_t1->set_d1 setup_array Set up Time-Arrayed Experiment set_d1->setup_array run_reaction Initiate Reaction in NMR Tube setup_array->run_reaction acquire_data Acquire Data run_reaction->acquire_data process_data Process and Integrate Spectra acquire_data->process_data analyze_kinetics Analyze Kinetic Data process_data->analyze_kinetics

Caption: A workflow for NMR reaction monitoring.

References

  • HPLC Troubleshooting Guide. LCGC Europe. [Link]
  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
  • This compound (98%). Amerigo Scientific. [Link]
  • This compound CAS#: 13021-15-3.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
  • Reaction Monitoring & Kinetics.
  • Robust GC Analysis of Volatile Amines on the Rtx-Vol
  • UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. [Link]
  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Arom
  • How to detect Aniline in a solution with metal ions interference using UV-Vis?
  • Kinetics / reaction monitoring. IMSERC. [Link]
  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH. [Link]
  • Reaction Monitoring. Magritek. [Link]
  • Aniline (d
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • Urinary bio-monitoring of aromatic amine derivatives by new needle trap device packed with the multi-component adsorbent.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]
  • reaction monitoring with Raman spectroscopy in 40 weight % DGA For the...
  • Separation of 2,4,6-Trimethylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Technical Support Center: Quenching Reactions Containing N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing N,N,2,4,6-Pentamethylaniline (PMA) in your chemical reactions. This document provides in-depth, field-proven insights into the effective use of PMA, focusing on troubleshooting common issues encountered during reaction quenching and workup. The guidance is structured in a practical question-and-answer format to directly address challenges faced by researchers in synthetic chemistry and drug development.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental principles of this compound, providing the foundational knowledge needed for its successful application.

Question: What is this compound and what is its primary role in a reaction?

Answer: this compound (PMA) is a sterically hindered, non-nucleophilic organic base. Its primary role is to act as a "proton scavenger." In many reactions, particularly in carbohydrate chemistry and other syntheses involving sensitive functional groups, strong acids (like triflic acid, HCl, or HBr) are generated as byproducts.[1] These acids can cause undesired side reactions or degradation of the target molecule. PMA is added to neutralize this acid as it forms. The significant steric bulk from the methyl groups on the aniline ring prevents the nitrogen's lone pair of electrons from acting as a nucleophile and attacking electrophilic centers in the reaction, a common side reaction with less hindered bases like triethylamine or pyridine.

Question: What are the key physical and chemical properties of this compound?

Answer: Understanding the properties of PMA is crucial for planning its use and subsequent removal. Key data are summarized below.

PropertyValueSource(s)
CAS Number 13021-15-3[2][3][4][5][6][7][8]
Molecular Formula C₁₁H₁₇N[3][6]
Molecular Weight 163.26 g/mol [3][6]
Appearance White to yellow clear liquid[2]
Boiling Point 213-215 °C[2][3][5]
Density 0.907 g/mL at 25 °C[2][3][5]
pKa (of conjugate acid) 6.70 ± 0.48[3]
Refractive Index (n20/D) 1.512[2][3][5]

Question: In which specific types of reactions is PMA most effectively used?

Answer: PMA is the base of choice in reactions where a non-nucleophilic acid scavenger is essential. Its most prominent application is in modern glycosylation chemistry.[2][9] For instance, when activating glycosyl donors (e.g., thioglycosides or glycosyl trichloroacetimidates) with electrophilic promoters (e.g., NIS/TfOH or TMSOTf), a strong acid is generated. PMA efficiently neutralizes this acid without interfering with the highly reactive glycosyl donor or acceptor, thereby preserving yield and stereoselectivity.[1]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Question: My reaction workup is complete, but analysis (e.g., NMR, pH paper) shows the mixture is still acidic. What went wrong?

Answer: This indicates incomplete quenching of the acid generated during the reaction. The root causes are typically:

  • Insufficient Stoichiometry: You may have underestimated the amount of acid produced. It is common practice to use a slight excess of PMA, typically 1.5 to 2.0 equivalents relative to the acid-generating species.

  • Inefficient Mixing: In viscous or heterogeneous reaction mixtures, PMA may not have been adequately dispersed to neutralize all the localized pockets of acid.

  • Low Temperature: At very low temperatures, the rate of neutralization can be slow.

Corrective Actions:

  • Pre-Workup Check: Before quenching with water or aqueous solutions, spot the reaction mixture on a wet pH strip to ensure it is neutral or slightly basic. If it is still acidic, add more PMA dropwise with vigorous stirring.

  • Increase Equivalents: In subsequent runs, increase the equivalents of PMA used.

  • Ensure Homogeneity: Ensure the reaction mixture is stirring vigorously when PMA is added and allow sufficient time for neutralization (e.g., 10-15 minutes) before proceeding with the aqueous workup.

Question: I am struggling to remove PMA and its corresponding salt from my product. What is the best purification strategy?

Answer: The removal of PMA and its protonated salt (e.g., N,N,2,4,6-pentamethylanilinium triflate) is the most common challenge. The choice of strategy depends critically on the stability of your desired product.

start Reaction Quenched with PMA acid_stable Is the target molecule stable to dilute acid? start->acid_stable acid_wash Perform Acidic Wash: Wash organic layer with 1-2 M aq. HCl or aq. NH4Cl. acid_stable->acid_wash  Yes chromatography Avoid acidic wash. Purify directly via silica gel chromatography. acid_stable->chromatography  No extract PMA is protonated and moves to the aqueous layer. acid_wash->extract separate PMA is separated from the non-polar/moderately polar product on the column. chromatography->separate end Product Isolated extract->end separate->end

Caption: Decision workflow for PMA removal.

Protocol 1: Standard Acidic Wash (For Acid-Stable Products) This is the most efficient method. The basic nitrogen on PMA is protonated by an aqueous acid wash, forming a water-soluble ammonium salt that is extracted from the organic layer.

  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer two or three times with 1 M aqueous HCl. The number of washes can be guided by checking the pH of the aqueous layer after each wash until it remains acidic.

  • Follow with a wash of saturated aqueous sodium bicarbonate (to remove residual acid) and then a brine wash (to break emulsions and remove water).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Protocol 2: Alternative Methods (For Acid-Sensitive Products) If your product contains acid-labile functional groups (e.g., acetals, silyl ethers), an acidic wash is not viable.

  • Silica Gel Chromatography: PMA is a moderately polar compound and can be separated from many organic products by standard column chromatography.[10] A gradient of ethyl acetate in hexanes is often effective.

  • Distillation: This is only feasible if there is a significant difference in boiling points between your product and PMA (BP ≈ 213-215 °C).[2]

Question: My target compound is also basic. When I perform an acidic wash to remove PMA, I lose a significant amount of my product. How can I avoid this?

Answer: This is a classic purification dilemma. When your product is also basic, it will be protonated and extracted into the acidic aqueous layer along with the PMA.[11]

Solutions:

  • Back-Extraction: After performing the acidic wash, combine the acidic aqueous layers. Neutralize them carefully by slowly adding a base (e.g., solid NaHCO₃ or 2 M NaOH) until the pH is > 8. Your product will now be in its neutral, free-base form. Extract the product back into an organic solvent (e.g., three washes with ethyl acetate). Dry and concentrate this solution to recover your product.

  • Milder Acidic Conditions: Instead of strong acids like HCl, try washing with a buffered or weaker acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), which has a pH of ~4.5-5.5. This may be sufficient to protonate the more basic PMA without fully protonating your less basic product.

  • Avoid Acid Entirely: The safest but most resource-intensive method is to forgo the acidic wash and rely solely on careful silica gel chromatography for separation.

Question: A persistent emulsion has formed during my aqueous workup. How can I resolve this?

Answer: Emulsion formation is common when working with amines. They act as surfactants, stabilizing the interface between the organic and aqueous layers.

Solutions:

  • Add Brine: Transfer the entire contents of the separatory funnel to a larger flask and add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion.

  • Filter through Celite®: Pass the emulsified mixture through a pad of Celite® or diatomaceous earth in a Büchner funnel. This can physically disrupt the droplets.

  • Patience and Separation: Sometimes, simply allowing the separatory funnel to stand undisturbed for 30 minutes to several hours will allow the layers to separate.

  • Solvent Addition: Adding a small amount of a different solvent (e.g., methanol if using dichloromethane) can sometimes alter the phase dynamics enough to break the emulsion.

References

  • National Center for Biotechnology Information (PMC).
  • ChemWhat. This compound CAS#: 13021-15-3. [Link]
  • ResearchGate.
  • ResearchGate.
  • Amerigo Scientific. This compound (98%). [Link]
  • Google Patents. 2,4,6-trimethylaniline synthesis method.
  • OEHHA. 2,4,6-Trimethylaniline and Its Salts. [Link]
  • National Center for Biotechnology Information (PMC).

Sources

Storage and handling recommendations for N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N,N,2,4,6-Pentamethylaniline (CAS: 13021-15-3). It is designed to offer practical, field-tested advice on storage, handling, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For optimal long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] While room temperature is generally acceptable, some suppliers recommend storage at temperatures below 15°C in a dark place.[2] It is crucial to keep the container sealed to prevent exposure to air and moisture, as aromatic amines can be susceptible to oxidation, which may lead to discoloration and degradation over time.[3]

Q2: I've noticed the color of my this compound has changed from colorless/white to yellow/green. Is it still usable?

A2: A color change from white or colorless to yellow or green is a common observation for this compound and other aromatic amines.[2][4] This is often due to slight oxidation or the presence of minor impurities and does not necessarily indicate significant degradation. For many synthetic applications, this slight discoloration may not affect the outcome of the reaction. However, for high-purity applications, such as in the development of pharmaceutical standards, it is advisable to assess the purity of the material using techniques like GC or NMR before use.[2]

Q3: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?

A3: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2][5] It can also cause skin and serious eye irritation.[2][5] Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][6]

  • Skin and Body Protection: A lab coat or protective suit.[1]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood is essential.[1] If there is a risk of inhalation, a suitable respirator should be worn.[7]

Q4: Can this compound be used in aqueous solutions?

A4: this compound is insoluble in water.[3] Therefore, it is not suitable for direct use in aqueous solutions. For reactions requiring its use in a protic solvent, co-solvents or alternative reaction media should be considered.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Incomplete or Slow Reaction When Using this compound as a Reagent.

  • Potential Cause: Degradation of the reagent.

    • Troubleshooting Steps:

      • Visual Inspection: Check for significant discoloration or the presence of solid precipitates. While minor color changes are common, extensive darkening may indicate degradation.

      • Purity Check: If in doubt, verify the purity of the this compound using an appropriate analytical method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

      • Purification: If the purity is found to be low, consider purification by distillation or chromatography before use.

  • Potential Cause: Steric hindrance.

    • Explanation: The methyl groups on the aniline ring can create significant steric hindrance, which may slow down or prevent reactions at the nitrogen atom.

    • Troubleshooting Steps:

      • Reaction Conditions: Consider increasing the reaction temperature or using a more active catalyst to overcome the steric hindrance.

      • Alternative Reagents: If the reaction continues to be problematic, explore the use of a less sterically hindered aniline derivative.

Issue 2: Difficulty in Removing this compound from the Reaction Mixture.

  • Potential Cause: Its physical properties.

    • Explanation: this compound is a liquid with a relatively high boiling point (213-215 °C), which can make its removal by simple evaporation challenging.[1][8][9][10]

    • Troubleshooting Steps:

      • Acid Wash: As an amine, this compound can be protonated and extracted into an acidic aqueous solution (e.g., 1M HCl). This is an effective method for its removal from a reaction mixture containing neutral or acidic products.

      • Chromatography: If an acid wash is not feasible due to the nature of the other components in the mixture, column chromatography is a reliable method for its separation.

Experimental Protocols

Protocol: Quality Control of this compound by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Injection:

    • Inject 1 µL of the prepared sample.

  • Analysis:

    • Analyze the resulting chromatogram to determine the area percentage of the main peak corresponding to this compound. A purity of >97% is generally considered acceptable for most applications.[2][4]

Data Presentation

PropertyValueSource
CAS Number 13021-15-3[1][2][6]
Molecular Formula C11H17N[2]
Molecular Weight 163.26 g/mol [2][6]
Appearance White to Yellow to Green clear liquid[2][4]
Boiling Point 213 - 215 °C[1][8][9][10]
Flash Point 78 - 79 °C[1][2]
Density 0.907 g/mL at 25 °C[8][9][10][11]
Refractive Index n20/D 1.512[8][9][10][11]

Visualizations

G Workflow for Handling Suspected Degraded this compound A Visual Inspection of Reagent (Color, Clarity) B Is there significant darkening or precipitation? A->B C Proceed with Experiment B->C No D Perform Purity Analysis (GC/NMR) B->D Yes E Is Purity >97%? D->E E->C Yes F Consider Purification (Distillation/Chromatography) E->F No G Use Purified Reagent F->G H Discard or Repurpose Reagent F->H

Caption: Decision workflow for handling potentially degraded this compound.

References

  • Chemical Label. (n.d.). This compound.
  • Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS | CAS 100-61-8 MSDS.
  • ChemWhat. (n.d.). This compound CAS#: 13021-15-3.
  • PubChem. (n.d.). N,N,2-Trimethylaniline.

Sources

Validation & Comparative

The Organic Chemist's Dilemma: N,N,2,4,6-Pentamethylaniline vs. 2,6-Lutidine as Hindered Bases

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the realm of modern organic synthesis, the precise control of reactivity is paramount. The choice of a base, seemingly a simple decision, can be the determining factor between a high-yielding, clean reaction and a complex mixture of undesired byproducts. For reactions requiring a proton scavenger that will not interfere nucleophilically, chemists often turn to sterically hindered bases. Among the plethora of options, two non-nucleophilic bases, N,N,2,4,6-Pentamethylaniline and 2,6-lutidine, frequently emerge as contenders. This guide provides a comprehensive, data-driven comparison of these two hindered bases to aid researchers, scientists, and drug development professionals in making an informed selection for their specific synthetic challenges.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the intrinsic properties of a base is the first step in predicting its behavior in a reaction. While both this compound and 2,6-lutidine are classified as sterically hindered, non-nucleophilic bases, a closer look at their physicochemical parameters reveals subtle yet important differences.

PropertyThis compound2,6-Lutidine
Structure A substituted aniline with three methyl groups on the aromatic ring and two on the nitrogen atom.A substituted pyridine with two methyl groups at the ortho positions.
Molecular Weight 163.26 g/mol [1]107.15 g/mol [2]
pKa of Conjugate Acid ~6.70 (Predicted)[3][4]6.72[2]
Proton Affinity (PA) Not Experimentally Determined963.0 kJ/mol[5]
Boiling Point 213-215 °C[1]144 °C[2]
Density 0.907 g/mL at 25 °C[1]0.9252 g/cm³ (20 °C)

The strikingly similar pKa values of their conjugate acids suggest that this compound and 2,6-lutidine exhibit comparable basicity in solution.[2][3][4] This implies that, for many applications, their ability to neutralize acidic byproducts will be on a similar level. The proton affinity, a measure of the intrinsic basicity in the gas phase, is a key parameter; for 2,6-lutidine, this value is well-established.[5] The lack of an experimentally determined proton affinity for this compound necessitates a deeper dive into their structural differences to predict their relative performance.

The Decisive Factor: A Tale of Two Steric Environments

The defining characteristic of these bases is their steric hindrance, which minimizes their nucleophilicity. The source and nature of this steric bulk, however, differ significantly between the two molecules, influencing their efficacy in various chemical transformations.

This compound: The steric shielding of the nitrogen lone pair in this aniline derivative is substantial. The two N-methyl groups, combined with the two ortho-methyl groups on the phenyl ring, create a highly congested environment. This extensive steric hindrance makes the nitrogen atom an exceptionally poor nucleophile, ideal for reactions where even a hint of nucleophilic attack on an electrophilic center would be detrimental.

2,6-Lutidine: In 2,6-lutidine, the steric hindrance arises from the two methyl groups positioned ortho to the nitrogen atom on the pyridine ring. While effective in preventing nucleophilic attack in many cases, the steric shield is arguably less encompassing than that of this compound, which possesses five methyl groups in close proximity to the nitrogen.

G cluster_0 Steric Hindrance Comparison cluster_1 Factors Contributing to Steric Bulk PMA This compound (Highly Hindered) PMA_factors Two N-methyl groups + Two ortho-methyl groups PMA->PMA_factors Source of Hindrance Lut 2,6-Lutidine (Moderately Hindered) Lut_factors Two ortho-methyl groups Lut->Lut_factors Source of Hindrance

A diagram illustrating the sources of steric hindrance.

This difference in steric bulk is a critical consideration when selecting a base. For extremely sensitive substrates or highly reactive electrophiles, the superior shielding of this compound may be necessary to completely suppress unwanted side reactions.

Performance in Key Synthetic Transformations: A Comparative Analysis

While direct, side-by-side comparative studies are limited in the literature, we can infer the relative performance of these two bases based on their known applications and structural features.

Silylation of Alcohols

The protection of alcohols as silyl ethers is a cornerstone of multi-step synthesis. This transformation often employs a hindered base to scavenge the acidic byproduct generated from the silylating agent (e.g., HCl from R3SiCl or triflic acid from R3SiOTf).

2,6-Lutidine is a widely used and well-documented base for silylation reactions.[2] Its moderate steric hindrance is sufficient to prevent nucleophilic attack on the silicon center of common silylating agents like tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl trifluoromethanesulfonate (TIPSOTf).

This compound , with its greater steric bulk, is also an excellent candidate for this transformation, particularly when dealing with highly reactive silyl triflates or sensitive substrates where even trace amounts of nucleophilic attack by the base cannot be tolerated. While specific protocols detailing its use in silylation are less common in the literature, its structural properties strongly suggest it would perform exceptionally well in preventing side reactions.

Experimental Protocol: Silylation of a Primary Alcohol using a Hindered Base

This protocol can be adapted for either 2,6-lutidine or this compound.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq) and the hindered base (1.5 eq). Dissolve the solids in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Silylating Agent: Slowly add the silylating agent (e.g., triisopropylsilyl trifluoromethanesulfonate, 1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.

Sources

A Senior Application Scientist's Guide to Alternatives for N,N,2,4,6-Pentamethylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the choice of a base is a critical decision that can dictate the success or failure of a reaction. For transformations requiring the selective removal of a proton in the presence of sensitive electrophilic sites, sterically hindered, non-nucleophilic bases are indispensable tools. N,N,2,4,6-Pentamethylaniline has carved out a niche in this area, valued for the significant steric shielding provided by its three ortho- and para-methyl groups in addition to the N,N-dimethyl groups.[1][2] However, factors such as commercial availability, cost, and the continuous quest for optimized reaction conditions necessitate a thorough understanding of viable alternatives.

This guide provides a comparative analysis of prominent alternatives to this compound, grounded in their physicochemical properties and supported by experimental context. We will delve into the mechanistic rationale behind their application, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

The Role of Steric Hindrance: Why Non-Nucleophilicity Matters

A non-nucleophilic base is an organic base that can readily accept a proton (Brønsted-Lowry basicity) but is a poor nucleophile, meaning it is unlikely to attack an electron-deficient center to form a new covalent bond.[3][4] This dual characteristic is a direct consequence of steric hindrance. Bulky substituents surrounding the basic nitrogen atom create a congested environment, allowing access for the small proton but physically blocking the approach to larger electrophilic atoms.[5]

This principle is fundamental in numerous transformations, such as the formation of enolates for aldol and Claisen reactions, E2 eliminations, and the protection of functional groups, where nucleophilic side reactions would lead to undesired byproducts and reduced yields.[4]

G cluster_0 Desired Pathway: Proton Abstraction cluster_1 Undesired Pathway: Nucleophilic Attack Hindered Base Hindered Base Proton Hindered Base->Proton abstracts Substrate-E R'-X Hindered Base->Substrate-E Attack blocked by sterics Substrate-H R-CH₂-EWG Substrate-H->Proton Enolate [R-CH-EWG]⁻ Unhindered Base Unhindered Base Unhindered Base->Substrate-E attacks electrophile Side Product [Base-R']⁺X⁻

Caption: The dual reactivity of bases. Sterically hindered bases (blue) selectively abstract protons, while less hindered bases (red) can act as nucleophiles, leading to side reactions.

Comparative Analysis of Key Alternatives

While this compound is a potent choice, several other non-nucleophilic bases are more commonly employed and offer a range of basicities and steric profiles. The most prominent among these are N,N-Diisopropylethylamine (DIPEA), 2,6-Lutidine, and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®).

CompoundStructurepKₐ of Conjugate AcidMolar Mass ( g/mol )Boiling Point (°C)Key Features
This compound C₁₁H₁₇N~6.7[2]163.26[1]213-215[1]Highly hindered aniline derivative.
N,N-Diisopropylethylamine (DIPEA) C₈H₁₉N10.75[3]129.24[6]126.6[7]Widely used, versatile, and economical. A workhorse base.
2,6-Lutidine C₇H₉N6.7[8]107.15144Moderately basic, ideal for acid scavenging in sensitive reactions.
1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) C₁₄H₁₈N₂12.1[9]214.31[10]154-156 (at 13 mmHg)Exceptionally high basicity for a tertiary amine due to strain relief upon protonation.
2,6-Di-tert-butylpyridine C₁₃H₂₁N3.58[3]191.32208-209Very weakly basic but extremely hindered.
N,N-Diisopropylethylamine (DIPEA, Hünig's Base)

DIPEA is arguably the most common sterically hindered amine base used in organic synthesis.[7] Its central nitrogen is shielded by two isopropyl groups and an ethyl group, rendering it a good base but a poor nucleophile.[7][11]

  • Expertise & Experience: With a pKₐH of around 10.8, DIPEA is sufficiently basic for a vast array of reactions, including peptide couplings, where it acts as a proton scavenger to neutralize the hydrochloride salts of amino esters and facilitate amide bond formation.[6][11][12] It is also widely used in transition metal-catalyzed reactions like the Heck and Sonogashira couplings.[11] Its liquid state and relatively low boiling point compared to pentamethylaniline make it easy to handle and remove post-reaction.

  • Trustworthiness: Unlike stronger bases like LDA or metal hydrides, DIPEA is an organic-soluble, mild base that exhibits excellent functional group tolerance, making it a reliable choice in complex, multi-step syntheses.[13]

2,6-Lutidine

2,6-Lutidine is a dimethyl-substituted pyridine derivative. The two methyl groups ortho to the nitrogen atom provide significant steric hindrance, making it a weakly nucleophilic, mild base.[14][15]

  • Expertise & Experience: With a pKₐH of 6.7, 2,6-lutidine is considerably less basic than DIPEA.[8] This moderate basicity is often advantageous. It is the base of choice for reactions that are sensitive to stronger bases and for scavenging acids like triflic acid (TfOH) generated during the formation of silyl ethers from silyl triflates.[14] Its inability to act as a nucleophile prevents unwanted side reactions with the highly reactive silylating agent.[8]

  • Trustworthiness: In glycosylation reactions or the protection of sensitive alcohols, the mildness of 2,6-lutidine is paramount. It efficiently neutralizes the acid byproduct without promoting elimination or other degradation pathways that might be induced by a stronger base like DIPEA.

1,8-Bis(dimethylamino)naphthalene (Proton Sponge®)

This compound is a structural marvel and a powerful, non-nucleophilic superbase.[13] The two dimethylamino groups are forced into close proximity by the rigid naphthalene backbone. This creates significant steric and electronic repulsion between the nitrogen lone pairs.[13]

  • Expertise & Experience: Upon protonation, the proton is chelated between the two nitrogen atoms in a strong hydrogen bond, relieving the steric strain of the free base.[13] This thermodynamic driving force gives its conjugate acid a pKₐ of 12.1, making it an unusually strong base for a tertiary amine.[9] It is used when a strong, non-nucleophilic base is required under non-ionic conditions.

  • Trustworthiness: Proton Sponge® is highly selective for protons and is an extremely weak nucleophile.[16] It is particularly useful in situations where even the minimal nucleophilicity of DIPEA could be problematic or where a higher basicity is required to deprotonate very weak acids.

Experimental Protocols: A Case Study in Silyl Ether Formation

The protection of a primary alcohol as a silyl ether is a common transformation where the choice of a non-nucleophilic base is critical. The use of a highly reactive silylating agent like triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) generates triflic acid, which must be scavenged.

Objective: To protect benzyl alcohol as its triisopropylsilyl (TIPS) ether.

Reaction: BnOH + TIPSOTf + Base → BnOTIPS + [Base-H]⁺TfO⁻

Caption: Experimental workflow for the silylation of an alcohol.

Protocol using 2,6-Lutidine
  • To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (N₂ or Ar), add 2,6-lutidine (1.5 eq).[14]

  • Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 eq) dropwise via syringe.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired TIPS ether.

Causality: 2,6-Lutidine (pKₐH ≈ 6.7) is an excellent choice here.[8] It is basic enough to neutralize the strongly acidic triflic acid (pKa ≈ -14) but not so basic that it would promote side reactions with the alcohol or the product. Its steric bulk prevents it from reacting with the highly electrophilic silicon center of TIPSOTf.[14][15]

Considerations for Using an Alternative Base
  • Using DIPEA: DIPEA (pKₐH ≈ 10.8) could also be used in this reaction. However, its higher basicity might not be necessary and could potentially lead to elimination side reactions if the substrate were a more complex secondary alcohol prone to such pathways.

  • Why not this compound? With a similar basicity to 2,6-lutidine, it would likely perform well in this specific application as an acid scavenger. However, 2,6-lutidine is more commonly cited for this transformation, is generally less expensive, and its pyridinium salt byproduct is often easier to remove during aqueous workup.

Decision Framework for Base Selection

Choosing the optimal non-nucleophilic base requires balancing basicity, steric hindrance, cost, and reaction compatibility.

G start Is a non-nucleophilic base required? acid_scavenger Is the primary role acid scavenging? start->acid_scavenger Yes deprotonation Is deprotonation of a C-H, N-H, or O-H bond needed? start->deprotonation No strong_acid Is a strong acid (e.g., TfOH) being generated? acid_scavenger->strong_acid Yes hunigs_base Use a moderately strong base acid_scavenger->hunigs_base No (e.g., HCl byproduct) mild_base Use a mild, hindered base strong_acid->mild_base lutidine Consider 2,6-Lutidine mild_base->lutidine pka_substrate What is the approximate pKa of the substrate? deprotonation->pka_substrate pka_high pKa > 15 pka_substrate->pka_high High pKa pka_low pKa < 15 pka_substrate->pka_low Moderate pKa proton_sponge Use a very strong base pka_high->proton_sponge pka_low->hunigs_base dipea Consider DIPEA hunigs_base->dipea psponge Consider Proton Sponge® proton_sponge->psponge

Sources

A Tale of Two Amines: A Comparative Guide to N,N,2,4,6-Pentamethylaniline and Triethylamine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the diverse landscape of organic synthesis, the choice of a base is a critical parameter that can dictate the success, efficiency, and selectivity of a reaction. Among the myriad of available options, tertiary amines are ubiquitous. This guide provides an in-depth technical comparison of two such bases: the workhorse, triethylamine (TEA), and the sterically hindered specialist, N,N,2,4,6-pentamethylaniline (also known as N,N-Dimethylmesidine). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in base selection for their synthetic endeavors.

At a Glance: Physicochemical and Reactivity Profiles

A fundamental understanding of the intrinsic properties of each base is paramount to predicting their behavior in a reaction. The following table summarizes their key characteristics.

PropertyThis compoundTriethylamine
Structure (CH₃)₃C₆H₂N(CH₃)₂N(CH₂CH₃)₃
Molar Mass 163.26 g/mol 101.19 g/mol
Boiling Point 213-215 °C88.6-89.8 °C[1]
Density 0.907 g/mL at 25 °C0.7255 g/mL[1]
pKa of Conjugate Acid ~6.70 (Predicted)10.75[1]
Key Feature High Steric HindranceModerate Steric Hindrance
Primary Role Non-nucleophilic BaseBase and Nucleophilic Catalyst

The Deciding Factor: Steric Hindrance and Its Impact on Nucleophilicity

The core difference between this compound and triethylamine lies in the steric environment around the nitrogen atom. This structural variance has profound implications for their reactivity, particularly their nucleophilicity.

Triethylamine (TEA) , with its three ethyl groups, is a moderately hindered base. While its primary function is to act as a proton scavenger, the nitrogen's lone pair remains accessible enough to participate in nucleophilic attack on electrophilic centers. This can be a desirable trait in certain reactions where it can act as a nucleophilic catalyst. However, in many instances, this nucleophilicity leads to undesirable side reactions, such as the formation of N-acylated byproducts when used in acylations with highly reactive acylating agents.[2]

This compound , on the other hand, is a classic example of a sterically hindered, non-nucleophilic base. The presence of three methyl groups on the aniline ring, in addition to the two N-methyl groups, creates a congested environment around the nitrogen atom. This steric bulk effectively shields the lone pair of electrons, making it an extremely poor nucleophile while preserving its capacity to act as a base.[2] This characteristic is invaluable in reactions where the base's sole purpose is to deprotonate a substrate without interfering with electrophilic centers.

Application Showcase: Choosing the Right Tool for the Job

The choice between these two amines is dictated by the specific demands of the chemical transformation. Below, we explore common synthetic scenarios and provide a rationale for selecting the appropriate base.

Acylation Reactions: A Balancing Act

Acylation is a fundamental transformation in organic synthesis. The choice of base is critical to neutralize the acidic byproduct (typically HCl) and drive the reaction to completion.

Triethylamine is a common choice for the acylation of simple alcohols and amines.[3] Its basicity is sufficient to neutralize the generated acid, and its volatility simplifies its removal during workup. However, its nucleophilicity can be a significant drawback, especially when working with highly reactive acylating agents like acyl chlorides or with sterically unhindered substrates. This can lead to the formation of undesired N-acyltriethylammonium salts.

This compound shines in the acylation of sensitive or sterically hindered substrates. Its non-nucleophilic nature ensures that it exclusively acts as a proton scavenger, preventing side reactions and leading to cleaner reaction profiles and higher yields of the desired product. For instance, in the acylation of a sterically hindered secondary alcohol, using this compound would be the preferred strategy to avoid competitive N-acylation of the base.

Experimental Protocol: General Procedure for the Acylation of an Alcohol

  • Dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

  • Add the amine base (1.1-1.5 eq.). For triethylamine, this is typically added directly. For the less volatile this compound, it is added as a solution in the reaction solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq.) dropwise.

  • Monitor the reaction by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated NH₄Cl solution).

  • Perform an aqueous workup to remove the amine hydrochloride salt and other water-soluble impurities.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Glycosylation Reactions: Preserving the Anomeric Center

The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. The choice of base in these reactions is critical to control the stereochemical outcome and prevent unwanted side reactions at the anomeric center.

Mechanistic Insights: A Visual Comparison

To further illustrate the differing reactivity of these two amines, the following diagrams depict their interaction with a generic electrophile.

G Figure 1: Reactivity Pathways cluster_0 Triethylamine (TEA) cluster_1 This compound TEA N(CH₂CH₃)₃ Protonated_TEA HN⁺(CH₂CH₃)₃ TEA->Protonated_TEA Base Nucleophilic_Adduct E-N⁺(CH₂CH₃)₃ TEA->Nucleophilic_Adduct Nucleophile Electrophile E⁺ Electrophile->Nucleophilic_Adduct H_Source H⁺ Source H_Source->Protonated_TEA PMA (CH₃)₃C₆H₂N(CH₃)₂ Protonated_PMA (CH₃)₃C₆H₂HN⁺(CH₃)₂ PMA->Protonated_PMA Base No_Reaction No Nucleophilic Attack (Steric Hindrance) H_Source2 H⁺ Source H_Source2->Protonated_PMA

Caption: Differing reactivity of TEA and this compound.

Conclusion: A Strategic Choice for Optimal Synthesis

Choose Triethylamine when:

  • A moderately strong, volatile, and inexpensive base is needed.

  • Nucleophilic catalysis by the amine is acceptable or desired.

  • The electrophile is not highly susceptible to nucleophilic attack by the base.

Choose this compound when:

  • A non-nucleophilic base is essential to avoid side reactions.

  • The substrate or reagents are sensitive and require a base that only acts as a proton acceptor.

  • A higher reaction temperature is required, benefiting from its higher boiling point.

By carefully considering the principles of basicity, nucleophilicity, and steric hindrance, and by leveraging the distinct properties of these two amines, researchers can enhance the efficiency, selectivity, and overall success of their synthetic endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?
  • Wikipedia. (n.d.). Triethylamine.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • TCI Chemicals. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • MDPI. (2011, December 5). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121).
  • PubMed. (1979, June). Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid.
  • ResearchGate. (n.d.). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol.
  • Sigma-Aldrich. (n.d.). Traditional Strong and Hindered Bases.
  • Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from a Chinese Universities chemical research source.
  • Benchchem. (n.d.). Triisopropylamine vs. Triethylamine: A Comparative Guide to Basicity and Nucleophilicity.
  • ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.

Sources

A Comparative Guide to the Efficacy of Non-Nucleophilic Bases in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the precise control of reactivity is paramount. The choice of base can dictate the outcome of a reaction, steering it towards the desired product while minimizing unwanted side reactions. While traditional bases often exhibit dual reactivity as both a base and a nucleophile, a class of sterically hindered organic bases, known as non-nucleophilic bases, has emerged as indispensable tools for modern synthetic chemists.[1] This guide provides an in-depth comparison of the efficacy of common non-nucleophilic bases, offering experimental insights and practical guidance for their selection and application.

The Core Principle: Basicity without Nucleophilicity

A non-nucleophilic base is characterized by its ability to abstract a proton (act as a Brønsted-Lowry base) without participating in nucleophilic attack at an electrophilic center.[2][3] This selectivity is typically achieved through significant steric hindrance around the basic nitrogen or oxygen atom, which allows access to a small proton but prevents the formation of a new bond with a larger electrophile, such as a carbon atom.[1][4] This distinction is crucial in numerous transformations, including elimination reactions, enolate formation, and various condensation reactions, where nucleophilic addition would lead to undesired byproducts.[2][5][6]

The efficacy of a non-nucleophilic base is primarily determined by two key factors:

  • Basicity (pKa of the conjugate acid): This thermodynamic parameter indicates the base's strength and its ability to deprotonate a given substrate. Higher pKa values of the conjugate acid correspond to stronger bases.[7][8]

  • Steric Hindrance: The bulky nature of the substituents surrounding the basic center dictates its nucleophilicity. Greater steric bulk leads to lower nucleophilicity.

The interplay of these two factors allows for fine-tuning of reactivity, enabling chemists to achieve high yields and selectivity in complex chemical transformations.

A Comparative Analysis of Common Non-Nucleophilic Bases

The following sections delve into the properties and applications of several widely used non-nucleophilic bases, providing a comparative framework for their selection.

Amine and Amidine Bases: The Versatile Workhorses

DBU and its structural analog DBN are bicyclic amidine bases that exhibit strong basicity and are widely employed in a vast array of organic transformations.[9][10][11] Their strong basic character, with a pKa of the conjugate acid around 13.5 in water for DBU, makes them suitable for a variety of deprotonation reactions.[1][11]

Key Features:

  • Strong Basicity: Effective for promoting elimination reactions (E2), dehydrohalogenations, and various condensation reactions.[1][5][11]

  • Good Solubility: DBU is soluble in a wide range of organic solvents, enhancing its versatility.[12]

  • Moderate Nucleophilicity: While primarily non-nucleophilic, DBU can exhibit nucleophilic character in certain contexts.[2][10]

Applications:

  • Elimination Reactions: DBU is a go-to reagent for promoting E2 eliminations to form alkenes.[1][6]

  • Catalysis: It serves as a catalyst in numerous reactions, including esterifications, transesterifications, and polymerizations.[5][9][12]

  • Synthesis of Heterocycles: DBU plays a crucial role in the synthesis of various heterocyclic compounds.[5][10]

DBN is comparable in strength and function to DBU and can often be used interchangeably.[1][9]

Hünig's base is a sterically hindered tertiary amine that is significantly less basic than DBU and DBN, with a pKa of its conjugate acid around 10.75.[1] Its moderate basicity, coupled with its pronounced steric bulk, makes it an excellent choice for scavenging protons in reactions where a milder, non-nucleophilic base is required.

Key Features:

  • Moderate Basicity: Ideal for neutralizing acids generated in situ without promoting unwanted side reactions.

  • High Steric Hindrance: The two isopropyl groups and one ethyl group effectively shield the nitrogen atom, rendering it highly non-nucleophilic.

  • Common Applications: Frequently used in peptide coupling, silylation reactions, and as a scavenger base in various protection/deprotection sequences.

Lithium Amide Bases: The Powerhouses of Deprotonation

For the deprotonation of very weak carbon acids, such as those found in ketones, esters, and nitriles to form enolates, stronger bases are required.[3][13] Lithium amide bases, characterized by their high pKa values and significant steric hindrance, are the reagents of choice for these demanding applications.

LDA is one of the most widely used strong, non-nucleophilic bases in organic synthesis.[13] It is typically prepared in situ by treating diisopropylamine with an alkyllithium reagent, such as n-butyllithium. The pKa of its conjugate acid, diisopropylamine, is approximately 36, highlighting its exceptional basic strength.[1][13]

Key Features:

  • Exceptional Basicity: Capable of deprotonating a wide range of weakly acidic protons.

  • Kinetic Enolate Formation: Due to its steric bulk and the low temperatures at which it is typically used (-78 °C), LDA favors the formation of the less substituted (kinetic) enolate from unsymmetrical ketones.[2][13]

  • Poor Nucleophilicity: The bulky isopropyl groups effectively prevent nucleophilic attack.[13]

LiTMP is another powerful, sterically hindered lithium amide base.[14] It is even more sterically demanding than LDA, which can lead to different selectivity in certain reactions.

Key Features:

  • Greater Steric Hindrance than LDA: This can result in higher selectivity for deprotonation at less sterically accessible sites.[15]

  • Enhanced Reactivity in Ortho-lithiation: LiTMP has shown advantages over LDA in certain ortho-lithiation reactions, exhibiting faster reaction rates.[15]

  • Aggregation Behavior: Like LDA, LiTMP exists as aggregates in solution, and its reactivity can be influenced by the solvent and the presence of additives like HMPA.[16][17]

The "Proton Sponge": A Unique Case of High Basicity and Low Nucleophilicity

1,8-Bis(dimethylamino)naphthalene, commercially known as Proton Sponge®, is a fascinating molecule with exceptional basicity (pKa of the conjugate acid ≈ 12.1 in water) despite being a diamine.[18][19] Its high basicity stems from the relief of steric strain between the two dimethylamino groups upon protonation, where the proton is held in a strong intramolecular hydrogen bond.[19][20]

Key Features:

  • High Basicity, Slow Protonation: While a strong base, it abstracts protons relatively slowly.[18]

  • Extremely Low Nucleophilicity: The steric hindrance is so pronounced that it is an exceptionally poor nucleophile.[18]

  • Applications: Used as a catalyst in reactions sensitive to traditional bases and for trapping protons in reactions where their presence would be detrimental.[21] It has also been incorporated into more complex structures to create even stronger "proton sponge" type superbases.[22][23]

Quantitative Comparison of Non-Nucleophilic Bases

BaseAbbreviationpKa of Conjugate Acid (in DMSO)Steric HindranceKey Features
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU12.9ModerateStrong base, good for eliminations.
1,5-Diazabicyclo[4.3.0]non-5-eneDBN~12.7ModerateSimilar to DBU.
N,N-DiisopropylethylamineDIPEA, Hünig's Base10.7HighMild, non-nucleophilic scavenger base.
Lithium DiisopropylamideLDA35.7HighVery strong base, kinetic enolate formation.[7]
Lithium TetramethylpiperidideLiTMP37.1Very HighMore hindered than LDA, useful for selective deprotonations.[7]
1,8-Bis(dimethylamino)naphthaleneProton Sponge®7.5Extremely HighHigh basicity due to steric strain relief, very poor nucleophile.

Note: pKa values can vary depending on the solvent and measurement conditions. The values presented here are for comparative purposes.

Experimental Workflow: Comparing the Efficacy of DBU and Hünig's Base in an E2 Elimination

To objectively compare the efficacy of different non-nucleophilic bases, a well-designed experiment is crucial. The following protocol outlines a procedure for comparing the performance of DBU and Hünig's Base in the dehydrobromination of 2-bromopropane to propene.

Objective: To determine the relative efficacy of DBU and Hünig's Base in promoting the E2 elimination of 2-bromopropane by monitoring the reaction progress via gas chromatography (GC).
Materials:
  • 2-bromopropane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Diisopropylethylamine (Hünig's Base)

  • Anhydrous acetonitrile (MeCN)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a suitable column (e.g., DB-5) and flame ionization detector (FID)

Experimental Protocol:
  • Preparation of Reaction Mixtures:

    • In two separate, dry, round-bottom flasks equipped with magnetic stir bars and sealed with septa, prepare the following reaction mixtures under an inert atmosphere (e.g., nitrogen or argon):

      • Flask 1 (DBU): Add 10 mL of anhydrous MeCN, 1.0 mmol of 2-bromopropane, and 0.1 mmol of the internal standard.

      • Flask 2 (Hünig's Base): Add 10 mL of anhydrous MeCN, 1.0 mmol of 2-bromopropane, and 0.1 mmol of the internal standard.

  • Initiation of the Reaction:

    • At time t=0, inject 1.2 mmol of DBU into Flask 1 and 1.2 mmol of Hünig's Base into Flask 2.

    • Stir the reactions at a constant temperature (e.g., 50 °C).

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Quench the aliquot by adding it to a vial containing 1 mL of a dilute acid solution (e.g., 1% HCl in water) to neutralize the base.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the organic extract by GC-FID.

  • Data Analysis:

    • Integrate the peak areas of the starting material (2-bromopropane), the product (propene, if a gas-tight syringe and appropriate GC setup are used, or a non-volatile product in a different elimination reaction), and the internal standard.

    • Calculate the conversion of 2-bromopropane and the yield of the elimination product at each time point for both reactions.

    • Plot the conversion versus time for both DBU and Hünig's Base to compare their reaction rates.

Expected Outcome and Interpretation:

Based on the higher basicity of DBU, it is expected to promote the E2 elimination of 2-bromopropane at a significantly faster rate than Hünig's Base. The GC analysis will provide quantitative data to support this hypothesis, allowing for a direct comparison of the efficacy of the two bases under identical conditions.

Visualizing Steric Hindrance and Reaction Workflows

Diagrams are invaluable for conceptualizing the abstract principles of steric hindrance and for outlining experimental procedures.

Steric_Hindrance cluster_DBU DBU (Moderate Hindrance) cluster_Huenigs_Base Hünig's Base (High Hindrance) cluster_LDA LDA (High Hindrance) DBU DBU Proton_DBU Proton (H+) DBU->Proton_DBU Accessible Huenigs_Base Hünig's Base Proton_Huenigs Proton (H+) Huenigs_Base->Proton_Huenigs Accessible Alkyl_Halide Electrophilic Carbon Huenigs_Base->Alkyl_Halide Inaccessible LDA LDA Proton_LDA Proton (H+) LDA->Proton_LDA Accessible Alkyl_Halide_LDA Electrophilic Carbon LDA->Alkyl_Halide_LDA Inaccessible Experimental_Workflow A Prepare Reaction Mixtures (Substrate, Solvent, Internal Standard) B Initiate Reaction (Add Base at t=0) A->B C Monitor Reaction (Withdraw Aliquots at Time Intervals) B->C D Quench Reaction C->D E Extract Organic Components D->E F Analyze by GC-FID E->F G Data Analysis (Calculate Conversion and Yield) F->G

Sources

A Senior Application Scientist's Guide to Spectroscopic Purity Analysis of N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, particularly within drug discovery and materials science, the purity of a synthetic building block is not merely a quality metric; it is the foundation of experimental reproducibility and the integrity of the final product. N,N,2,4,6-Pentamethylaniline, a sterically hindered aromatic amine, serves as a crucial precursor in the synthesis of complex molecules, including ligands for catalysis and advanced organic materials.[1][2] Its utility is directly proportional to its purity. The presence of residual starting materials, incompletely methylated intermediates, or solvent artifacts can lead to unpredictable reaction kinetics, side product formation, and ultimately, compromised results.

This guide provides an in-depth comparison of spectroscopic methodologies for the robust purity assessment of this compound. We move beyond simple data reporting to explain the causality behind procedural choices, ensuring that each analytical workflow is a self-validating system. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to select the appropriate analytical tool and confidently interpret the resulting data.

Integrated Analytical Workflow for Purity Confirmation

A multi-technique approach is essential for a comprehensive purity assessment. No single method provides a complete picture. The following workflow illustrates a logical progression from initial qualitative checks to quantitative purity determination and impurity identification.

G cluster_0 Phase 1: Initial Screening & Structural Confirmation cluster_1 Phase 2: Impurity Detection & Identification cluster_2 Phase 3: Final Purity Assessment A Sample Received: This compound B FT-IR Spectroscopy A->B Functional Group ID C ¹H NMR Spectroscopy A->C Proton Environment D ¹³C NMR Spectroscopy C->D Carbon Skeleton E GC-MS Analysis D->E Volatile Impurities? F UV-Vis Spectroscopy D->F Chromophoric Impurities? G Impurity Profile E->G F->G H Quantitative NMR (qNMR) G->H Quantify Knowns I Purity Report (>98%?) H->I Final Assay Value

Caption: Integrated workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information and, when properly executed, highly accurate quantitative data. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Causality: Proton NMR provides a map of the hydrogen environments in the molecule. The chemical shift, integration, and multiplicity of each signal are directly related to the electronic environment and neighboring protons. This allows for unambiguous confirmation of the target structure and the detection of structurally similar impurities.

  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Benzene-d₆. CDCl₃ is a standard choice for routine analysis.

  • Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of an internal standard with a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all protons, which is critical for accurate integration and quantification. A D1 of 30 seconds is generally a safe starting point.

  • Data Processing: Process the data with appropriate phasing and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known chemical shift.

G cluster_0 Expected ¹H NMR Signals A Aromatic Protons ~6.8 ppm (Singlet, 2H) B N-Methyl Protons ~2.6 ppm (Singlet, 6H) C Ring Methyl Protons (para-) ~2.2 ppm (Singlet, 3H) D Ring Methyl Protons (ortho-) ~2.3 ppm (Singlet, 6H)

Caption: Key ¹H NMR signals for the target compound.

Trustworthiness: The presence of four distinct singlets with an integration ratio of 2:6:3:6 is a primary confirmation of the molecular structure. Any deviation from this pattern indicates impurities. For example:

  • N,2,4,6-Tetramethylaniline (Incomplete Methylation): The appearance of a broad N-H proton signal and a singlet for a single N-methyl group.

  • 2,4,6-Trimethylaniline (Starting Material): The absence of the N-methyl signal (~2.6 ppm) and the presence of a broad N-H₂ signal.[3][4][5]

¹³C NMR Spectroscopy

Causality: Carbon NMR provides a count of the unique carbon atoms in the molecule, offering complementary structural verification. It is particularly useful for identifying isomeric impurities that might have similar proton spectra.

Carbon Environment Expected Chemical Shift (ppm) Rationale
Aromatic C-H~129Standard aromatic C-H signal.
Aromatic C-CH₃ (ortho)~132Quaternary carbon, slightly deshielded.
Aromatic C-CH₃ (para)~135Quaternary carbon, deshielded.
Aromatic C-N~148Quaternary carbon attached to nitrogen, significantly deshielded.
N-(CH₃)₂~44Aliphatic carbon attached to nitrogen.
Ring CH₃ (ortho)~18Shielded methyl groups due to steric hindrance.
Ring CH₃ (para)~21Typical aromatic methyl carbon signal.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for confirming the molecular weight of the target compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying volatile impurities.

Causality: GC separates compounds based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing a molecular fingerprint.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Use a standard non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 50°C to 280°C at 10°C/min) to ensure separation of components with different boiling points.

  • MS Acquisition: Use Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.

  • Data Analysis: The total ion chromatogram (TIC) will show peaks for all separated compounds. The mass spectrum of the main peak should correspond to this compound.

G cluster_0 Expected MS Data A GC Inlet B GC Column (Separation) A->B C MS Ion Source (EI, 70 eV) B->C D Mass Analyzer C->D E Detector D->E F Molecular Ion (M⁺) m/z = 163.26 D->F G Key Fragment (M-15) m/z = 148 (Loss of -CH₃) D->G

Caption: GC-MS workflow and expected mass signals.

Trustworthiness: A pure sample will show a single major peak in the chromatogram. The mass spectrum for this peak must show a molecular ion (M⁺) at m/z 163. A prominent fragment at m/z 148 (loss of a methyl group) is also expected. Any other significant peaks in the chromatogram represent impurities, which can often be tentatively identified by matching their mass spectra to a database like the NIST library.[6]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups and to check for impurities that have distinct IR absorptions, such as hydroxyl (-OH) or carbonyl (C=O) groups.

Causality: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. This creates a unique spectral "fingerprint."

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a single drop between two salt plates (NaCl or KBr).[7]

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C-H Stretch (Aromatic)3000-3100Confirms the aromatic ring.
C-H Stretch (Aliphatic)2850-3000Confirms the methyl groups.
C-N Stretch1250-1350Indicates the aromatic amine C-N bond.
C=C Stretch (Aromatic)1500-1600Confirms the benzene ring.
Absence of N-H Stretch (No peak at 3300-3500) Crucial evidence of tertiary amine; absence of primary/secondary amine impurities.

Trustworthiness: The most critical diagnostic feature in the IR spectrum is the absence of a broad N-H stretching band in the 3300-3500 cm⁻¹ region. The presence of a signal here would be a definitive indication of contamination with 2,4,6-trimethylaniline or N,2,4,6-tetramethylaniline.[8][9]

UV-Vis Spectroscopy: A Complementary Check

While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple, sensitive method for detecting chromophoric impurities.[10]

Causality: Aromatic compounds absorb UV light due to π to π* electronic transitions. The absorption wavelength (λ_max) is sensitive to the substitution pattern on the aromatic ring.

  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent like ethanol or hexane.

  • Data Acquisition: Scan the absorbance from 200 to 400 nm against a solvent blank.

  • Data Analysis: Identify the λ_max. For substituted anilines, expect a primary absorption band around 240-260 nm and a secondary, weaker band around 280-300 nm.[11] The shape and position of these bands should be consistent between batches. A shift in λ_max or the appearance of a shoulder on a peak can indicate an impurity with a different chromophore.

Comparative Guide to Spectroscopic Techniques

Technique Specificity Sensitivity Primary Use Strengths Limitations
¹H NMR Very HighModerate (0.1-1%)Structure Confirmation, Quantification (qNMR)Unambiguous structural data, excellent for quantification.Less sensitive to non-protonated impurities, can be complex.
¹³C NMR HighLowStructure ConfirmationConfirms carbon backbone, good for isomers.Low sensitivity, requires longer acquisition times.
GC-MS Very HighVery High (<0.01%)Impurity ID, SeparationExcellent separation, definitive MW, library matching.[6]Limited to thermally stable, volatile compounds.
FT-IR ModerateModerateFunctional Group IDFast, non-destructive, excellent for detecting specific functional group impurities (e.g., -OH, N-H).Complex mixtures are difficult to interpret; not quantitative.
UV-Vis LowHighChromophore CheckSimple, fast, sensitive to aromatic impurities.[10][12]Lacks detailed structural information, not very specific.

Conclusion

Confirming the purity of this compound requires a thoughtful and orthogonal analytical approach. While ¹H NMR stands as the primary tool for structural verification and quantification, it must be complemented by GC-MS to identify and separate volatile impurities with high sensitivity. FT-IR serves as a rapid and indispensable check for the absence of N-H containing starting materials or intermediates. Finally, UV-Vis can be employed as a simple quality control check for batch-to-batch consistency. By integrating these techniques, researchers can establish a self-validating system that ensures the quality of this critical reagent, thereby safeguarding the integrity of their scientific endeavors.

References

  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst (RSC Publishing).
  • 2,4,6-Trimethylaniline - SpectraBase. SpectraBase.
  • 2,4,6-Trimethylaniline | C9H13N | CID 6913. PubChem.
  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. ARC Journals.
  • 2,4,6-trimethylaniline Proton Full Spectrum. Wired Chemist.
  • 2,4,6-Trimethylaniline - Wikipedia. Wikipedia.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • This compound (98%). Amerigo Scientific.
  • Determination of aniline and its substituted derivatives in sewage water by gas chromatography. ResearchGate.
  • Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry.
  • Benzenamine, 2,4,6-trimethyl- - NIST WebBook. National Institute of Standards and Technology.
  • Benzenamine, 2,4,6-trimethyl- - NIST WebBook (IR Spectrum). National Institute of Standards and Technology.
  • Benzenamine, 2,4,6-trimethyl- - NIST WebBook (Mass Spectrum). National Institute of Standards and Technology.

Sources

A Comparative Guide to the Kinetics of N,N,2,4,6-Pentamethylaniline in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for catalysts with tailored reactivity and selectivity is paramount. Sterically hindered amines have emerged as a fascinating class of molecules, acting as non-nucleophilic bases and key components in frustrated Lewis pair (FLP) chemistry. This guide provides an in-depth technical comparison of the kinetic performance of N,N,2,4,6-pentamethylaniline (also known as N,N-dimethylmesidine) in a hypothetical catalytic application, juxtaposed with established alternatives. By delving into the causality behind experimental design and presenting validating protocols, this document serves as a practical resource for researchers aiming to harness the potential of sterically encumbered catalysts.

Introduction: The Catalytic Potential of Steric Hindrance

This compound is a tertiary amine characterized by a high degree of steric congestion around the nitrogen atom due to the presence of three methyl groups on the aniline ring and two on the nitrogen itself. This structural feature renders it a poor nucleophile but a reasonably strong base (pKa of the conjugate acid is approximately 6.70)[1][2]. Such properties are highly desirable in many catalytic applications where the amine's role is to act as a proton shuttle or as the basic component of a frustrated Lewis pair without engaging in unwanted side reactions.

Frustrated Lewis Pair (FLP) chemistry, in particular, offers a fertile ground for the application of bulky amines like this compound. An FLP consists of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. This "frustration" allows the pair to cooperatively activate small molecules, such as dihydrogen (H₂), enabling metal-free hydrogenations.

This guide will explore the hypothetical use of this compound as the Lewis base in an FLP-catalyzed hydrogenation of a sterically hindered imine. We will outline a detailed kinetic study for this system and compare its projected performance with that of other well-known bulky amines, namely 2,2,6,6-tetramethylpiperidine (TMP) and N,N-diisopropylethylamine (DIPEA).

Hypothetical Kinetic Study: Hydrogenation of N-benzylidene-tert-butylamine

To probe the catalytic efficacy of this compound, we propose a kinetic investigation of the hydrogenation of a model sterically hindered imine, N-benzylidene-tert-butylamine, using a frustrated Lewis pair composed of this compound and the strong Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃).

Experimental Design and Rationale

The choice of N-benzylidene-tert-butylamine as the substrate is deliberate; its steric bulk around the imine functionality makes it a challenging substrate for many conventional hydrogenation catalysts, thus highlighting the potential of FLP catalysis. B(C₆F₅)₃ is a commonly employed and highly effective Lewis acid in FLP chemistry due to its high acidity and steric profile.[3][4][5][6]

The reaction would be monitored in situ using ¹H NMR spectroscopy, a powerful technique for kinetic analysis that allows for the direct observation of the disappearance of reactants and the appearance of products over time.[7][8][9][10][11]

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis prep_start Prepare stock solutions of: - Imine - this compound - B(C6F5)3 - Internal Standard (e.g., Mesitylene) mix In an NMR tube, mix imine, amine, and internal standard in deuterated solvent (e.g., toluene-d8) prep_start->mix thermo Equilibrate sample to desired temperature in NMR spectrometer mix->thermo initiate Inject B(C6F5)3 solution to start the reaction thermo->initiate acquire Acquire 1H NMR spectra at regular time intervals initiate->acquire integrate Integrate signals of imine, amine product, and internal standard acquire->integrate plot Plot concentration vs. time integrate->plot determine Determine reaction orders and rate constant plot->determine

Caption: Experimental workflow for the kinetic study.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Prepare stock solutions of N-benzylidene-tert-butylamine (substrate), this compound (Lewis base), tris(pentafluorophenyl)borane (Lewis acid), and an internal standard (e.g., mesitylene) in a dry, deuterated solvent (e.g., toluene-d₈) under an inert atmosphere (e.g., argon or nitrogen).

  • Sample Preparation for NMR: In a J. Young NMR tube, combine the substrate, Lewis base, and internal standard solutions.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 298 K). Acquire an initial ¹H NMR spectrum to serve as the t=0 reference before the addition of the Lewis acid.

  • Reaction Initiation: Inject the Lewis acid solution into the NMR tube, quickly shake the tube to ensure mixing, and immediately begin acquiring spectra.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular intervals over the course of the reaction. The time between acquisitions should be short enough to accurately capture the reaction profile.

  • Data Processing and Analysis: Process the acquired spectra. For each spectrum, integrate the characteristic signals of the imine reactant, the amine product, and the internal standard. The concentration of the reactant and product at each time point can be determined relative to the constant concentration of the internal standard.

  • Kinetic Analysis: Plot the concentration of the imine as a function of time. From this data, determine the initial rate of the reaction. By systematically varying the initial concentrations of the imine, this compound, B(C₆F₅)₃, and the pressure of H₂, the order of the reaction with respect to each component can be determined, and the overall rate law and rate constant can be established.

Comparative Kinetic Analysis

To provide a comprehensive evaluation, we will compare the projected kinetic performance of the this compound/B(C₆F₅)₃ system with two other well-established bulky amine-based FLPs: 2,2,6,6-tetramethylpiperidine (TMP)/B(C₆F₅)₃ and N,N-diisopropylethylamine (DIPEA)/B(C₆F₅)₃.

Catalyst Component (Lewis Base)pKa of Conjugate AcidSteric BulkExpected Relative Rate of H₂ ActivationExpected Relative Rate of Imine Reduction
This compound ~6.70[1][2]HighModerate to HighModerate
2,2,6,6-Tetramethylpiperidine (TMP) ~11.1[12][13][14][15]Very HighHighModerate to Low
N,N-Diisopropylethylamine (DIPEA) ~11.0[16][17][18][19][20]ModerateModerateModerate to High
Causality Behind Expected Kinetic Performance
  • This compound: With a lower pKa than TMP and DIPEA, it is a weaker base. This might suggest a slower rate of proton abstraction from the activated dihydrogen. However, its rigid, planar aniline backbone, combined with the flanking methyl groups, creates a unique steric environment. This could lead to a highly "frustrated" state with B(C₆F₅)₃, potentially facilitating efficient H₂ activation. The overall rate of imine reduction will be a balance between the efficiency of H₂ activation and the ability of the resulting ammonium borohydride to deliver a hydride to the imine.

  • 2,2,6,6-Tetramethylpiperidine (TMP): TMP is a significantly stronger base than this compound and possesses substantial steric bulk.[12][13][14][15] This combination is often ideal for FLP-mediated H₂ activation, leading to a high expected rate for this step. However, the extreme steric hindrance might impede the subsequent hydride transfer to the bulky imine substrate, potentially making the overall imine reduction rate moderate to low.

  • N,N-Diisopropylethylamine (DIPEA): DIPEA (Hünig's base) has a basicity comparable to TMP but with slightly less steric hindrance.[16][17][18][19][20] This balance can be advantageous, allowing for efficient H₂ activation while still permitting the hydride to be delivered to the imine substrate at a reasonable rate.

Proposed Catalytic Cycle

The hydrogenation of an imine by an FLP is proposed to proceed through the following catalytic cycle:

G A FLP (Amine + B(C6F5)3) B [Amine-H]+[H-B(C6F5)3]- A->B + H2 C Amine + Amine Product + B(C6F5)3 B->C + Imine C->A Imine Imine H2 H2 Amine_Product Amine_Product

Caption: Proposed catalytic cycle for FLP hydrogenation.

  • H₂ Activation: The frustrated Lewis pair, consisting of the bulky amine and B(C₆F₅)₃, cooperatively activates a molecule of dihydrogen, resulting in the formation of an ammonium cation and a hydridoborate anion.

  • Hydride Transfer: The hydridoborate anion delivers a hydride to the electrophilic carbon of the imine.

  • Proton Transfer: The ammonium cation then protonates the nitrogen of the resulting amide anion, yielding the final amine product and regenerating the frustrated Lewis pair for the next catalytic cycle.

Conclusion and Future Directions

While this guide presents a hypothetical kinetic study for this compound in FLP catalysis, the principles and experimental design are grounded in established chemical knowledge. The unique steric and electronic properties of this bulky aniline suggest it could be a valuable tool in the development of novel metal-free catalytic systems.

The comparative analysis with TMP and DIPEA highlights the delicate balance between basicity and steric hindrance that governs the efficiency of FLP catalysts. Future experimental work is needed to validate these hypotheses and to fully elucidate the kinetic profile of this compound in this and other catalytic transformations. Such studies will undoubtedly contribute to the rational design of next-generation catalysts for a wide range of applications in chemical synthesis and drug development.

References

  • Carl ROTH. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5. [Link]
  • Grokipedia. 2,2,6,6-Tetramethylpiperidine. [Link]
  • Brainly. [FREE] What is the pKa of 2,2,6,6-tetramethylpiperidine (TMP)?. [Link]
  • RSC Publishing. Tris(pentafluorophenyl)
  • PubMed. Tris(pentafluorophenyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. Tris(pentafluorophenyl)
  • PubMed. Structure-Reactivity Relationship in the Frustrated Lewis Pair (FLP)
  • MDPI. Tris(pentafluorophenyl)
  • Taylor & Francis Online.
  • Grokipedia. N,N-Diisopropylethylamine. [Link]
  • Wikipedia. N,N-Diisopropylethylamine. [Link]
  • Bruker. Kinetic Profiling by NMR. [Link]
  • Iowa State University.
  • Eugene E. Kwan. Lecture 13: Experimental Methods. [Link]
  • ResearchGate. Imine synthesis monitored by in-line NMR. Left: superimposition of the.... [Link]
  • IMSERC. Kinetics / reaction monitoring. [Link]
  • ChemWhat. This compound CAS#: 13021-15-3. [Link]

Sources

A Comparative Guide to Isotopic Labeling of Acidic Protons for Mass Spectrometry: A Hypothetical Application of N,N,2,4,6-Pentamethylaniline versus Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, isotopic labeling is an indispensable tool for achieving high accuracy and precision.[1] While a multitude of reagents and methodologies exist for derivatizing various functional groups, the selective labeling of acidic protons (e.g., in carboxylic acids, phenols, and thiols) presents a unique set of challenges and opportunities. This guide explores a hypothetical application of the sterically hindered, non-nucleophilic base, N,N,2,4,6-Pentamethylaniline, for deuterium labeling of acidic protons and provides a detailed comparison with established, experimentally validated methods.

The Principle of Labeling Acidic Protons via Hydrogen-Deuterium Exchange

Hydrogen-deuterium exchange (HDX) is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O).[2] For quantitative mass spectrometry, this process can be used to introduce a stable isotope label, allowing for the differentiation of a sample from an isotopically labeled internal standard. The mass shift introduced by the deuterium label enables accurate quantification by comparing the peak intensities of the labeled and unlabeled analyte.

The exchange of acidic protons can be catalyzed by acids or bases.[2] The choice of catalyst is critical to ensure efficient and selective labeling without causing unwanted side reactions or degradation of the analyte.

A Hypothetical Role for this compound in Deuterium Labeling

This compound is a sterically hindered tertiary amine. Due to the bulky methyl groups surrounding the nitrogen atom, it is considered a non-nucleophilic base.[3][4] This property is advantageous in organic synthesis as it can deprotonate acidic compounds without engaging in nucleophilic attack.[5]

While there is no direct literature evidence for the use of this compound as a catalyst for isotopic labeling in analytical chemistry, its chemical properties suggest a hypothetical application in the base-catalyzed hydrogen-deuterium exchange of acidic protons.

Hypothesized Mechanism of Action:

In the presence of a deuterium source like D₂O, this compound could act as a base to abstract an acidic proton from an analyte (e.g., a carboxylic acid), forming a transient anion. This anion would then be quenched by a deuteron from the D₂O, resulting in the isotopically labeled analyte. The steric hindrance of this compound would, in theory, prevent it from participating in competing nucleophilic side reactions.

Hypothetical H-D Exchange with this compound cluster_0 Deuterium Labeling Cycle Analyte_H Analyte-H PMA This compound Analyte_H->PMA Proton Abstraction PMA_H_D [PMA-H]⁺ D₂O PMA->PMA_H_D Protonated Base D2O D₂O Analyte_D Analyte-D D2O->Analyte_D Deuteration PMA_H_D->D2O Deuteron Exchange

Caption: Hypothetical catalytic cycle of this compound in H-D exchange.

Potential Advantages:

  • Selectivity: Its non-nucleophilic nature could offer high selectivity for proton abstraction over other reactions.

  • Mild Conditions: The reaction could potentially proceed under mild temperature and pH conditions.

Anticipated Challenges:

  • Basicity: The basicity of this compound (pKa of the conjugate acid is relatively low for an amine base) might not be sufficient to efficiently deprotonate less acidic protons.

  • Reaction Kinetics: The steric hindrance, while preventing nucleophilic attack, might also slow down the desired proton abstraction, leading to long reaction times.

  • Lack of Validation: The absence of published data means that efficiency, reproducibility, and potential side reactions are unknown.

Established Alternatives for Isotopic Labeling of Acidic Protons

Several well-established methods are routinely used for the isotopic labeling of molecules with acidic protons, particularly carboxylic acids, for quantitative mass spectrometry. These methods offer proven reliability and performance.

Isotope-Coded Derivatization Reagents for Carboxylic Acids

A common and effective strategy involves the use of derivatization reagents that introduce an isotopic tag while also improving the chromatographic and mass spectrometric properties of the analyte.[6]

a) Isotope-Coded p-Dimethylaminophenacyl (DmPA) Bromide:

This method utilizes a pair of "light" (¹²C) and "heavy" (¹³C) DmPA bromide reagents to label carboxylic acids.[7][8] The derivatization reaction is a simple and fast esterification.

Mechanism: The carboxylate anion of the analyte performs a nucleophilic attack on the benzylic carbon of DmPA bromide, displacing the bromide and forming a stable ester linkage.

DmPA Derivatization cluster_1 Derivatization Workflow Carboxylic_Acid R-COOH Base Base Carboxylic_Acid->Base Deprotonation DmPA_Br Isotope-Coded DmPA-Br Base->DmPA_Br Nucleophilic Attack Derivatized_Analyte R-COO-DmPA (Labeled) DmPA_Br->Derivatized_Analyte Esterification

Caption: Workflow for isotopic labeling of carboxylic acids using DmPA bromide.

Experimental Protocol (Generalized):

  • Sample Preparation: Dissolve the carboxylic acid-containing sample in a suitable solvent (e.g., acetonitrile).

  • Derivatization: Add a solution of the "light" or "heavy" DmPA bromide reagent and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to the sample.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

  • Quenching: Add a quenching reagent to stop the reaction.

  • Analysis: Combine the "light" and "heavy" labeled samples for LC-MS analysis.

Base-Catalyzed Hydrogen-Deuterium Exchange with Triethylamine

For broader labeling of exchangeable protons, including those on carboxylic acids, amines, and amides, a simple base-catalyzed exchange in a deuterated solvent is often employed. Triethylamine is a commonly used base for this purpose.[9]

Mechanism: Triethylamine acts as a base to facilitate the exchange of acidic protons with deuterons from the solvent (e.g., D₂O). The reaction is an equilibrium process, requiring a large excess of the deuterated solvent.[9]

Experimental Protocol (Generalized):

  • Sample Preparation: Dissolve the analyte in D₂O.

  • Catalysis: Add a small amount of a base like triethylamine.

  • Exchange: Allow the reaction to proceed at room temperature or with gentle heating. The reaction time can vary from minutes to hours depending on the acidity of the proton.[9]

  • Analysis: Directly analyze the sample by mass spectrometry or after quenching the back-exchange by acidification.

Performance Comparison

The choice of labeling strategy depends on the specific analytical needs, including the nature of the analyte, the required sensitivity, and the available instrumentation.

FeatureHypothetical: this compoundIsotope-Coded DmPA BromideBase-Catalyzed HDX (Triethylamine)
Principle Base-catalyzed H-D exchangeChemical derivatization with isotopic tagBase-catalyzed H-D exchange
Analyte Scope Potentially acidic protons (e.g., -COOH, -OH, -SH)Primarily carboxylic acids[7]Exchangeable protons (-COOH, -OH, -NH, -SH)[9]
Labeling Efficiency UnknownHigh, typically >90%[8]Variable, depends on pKa of the proton[9]
Reaction Conditions Hypothesized to be mildMild heating (e.g., 60°C)[8]Room temperature to mild heating[9]
Benefits Potentially high selectivity due to steric hindranceImproved chromatographic retention, enhanced ionization efficiency, stable label[7][8]Simple procedure, broad applicability
Limitations Unproven, potentially low efficiency for less acidic protonsRequires a specific functional group, potential for isotope effects in chromatography (though minimal with ¹³C)[8]Label is labile and can back-exchange, requires careful sample handling

Conclusion

While the chemical properties of this compound suggest a potential, albeit unexplored, role as a non-nucleophilic base catalyst for the deuterium labeling of acidic protons, its practical utility remains hypothetical. For researchers requiring robust and validated methods for quantitative analysis, established techniques such as derivatization with isotope-coded reagents like DmPA bromide for carboxylic acids, or general base-catalyzed hydrogen-deuterium exchange with common bases like triethylamine, offer reliable and well-documented performance.

The DmPA bromide method, in particular, provides the dual benefits of stable isotopic labeling and significantly improved analytical performance in LC-MS.[7][8] The choice of the most appropriate method will ultimately be dictated by the specific requirements of the study, including the class of analytes and the desired level of quantitative accuracy. Further research would be necessary to validate the efficacy and potential advantages of this compound in the field of isotopic labeling.

References

  • Gu, H., et al. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry, 82(21), 8789-8793.
  • Gu, H., et al. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(21), 8789–8793.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1835–1841.
  • Gowda, G. A. N., et al. (2010). Quantitative Analysis of Blood Plasma Metabolites Using Isotope Enhanced NMR Methods. PLoS ONE, 5(9), e13013.
  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1300, 342435.
  • Wikipedia contributors. (2023, November 28). Non-nucleophilic base. In Wikipedia, The Free Encyclopedia.
  • Grokipedia. (n.d.). Non-nucleophilic base.
  • Lane, A. N., et al. (2009). NMR-based stable isotope resolved metabolomics in systems biochemistry. FEBS Journal, 276(17), 4671–4683.
  • Pahl, A., et al. (2024). Development of Sterically Hindered and Basic Sodium Amides for Catalytic Hydrogen Isotope Exchange. Chemistry – A European Journal.
  • Szeliga, K., et al. (2021). Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. International Journal of Molecular Sciences, 22(16), 8888.
  • UWPR. (n.d.). Stable Isotope Labeling Strategies.
  • Arts, M., et al. (2021). Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Advanced Synthesis & Catalysis, 363(12), 3046-3052.
  • Nagana Gowda, G. A., & Raftery, D. (2017). Quantitative NMR Methods in Metabolomics. Current Metabolomics, 5(1), 2–16.
  • Gande, T., et al. (2024). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Journal of Chemical Education, 101(7), 2734–2741.
  • Fan, T. W.-M., & Lane, A. N. (2011). Stable Isotope Resolved Metabolomics by NMR. In Metabolomics (pp. 159–176). Humana Press.
  • Filarowski, A., et al. (2016). Hydrogen Motion in Proton Sponge Cations: A Theoretical Study. The Journal of Physical Chemistry A, 120(32), 6345–6355.
  • Hansen, P. E., et al. (2007). Tautomerism of Sterically Hindered Schiff Bases. Deuterium Isotope Effects on 13C Chemical Shifts. The Journal of Organic Chemistry, 72(15), 5637–5647.
  • Wikipedia contributors. (2023, December 29). N,N-Diisopropylethylamine. In Wikipedia, The Free Encyclopedia.
  • Pozharskii, A. F., et al. (2013). Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry, 11(36), 6044–6055.
  • Nagana Gowda, G. A., & Raftery, D. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Molecules, 25(21), 5128.
  • Wikipedia contributors. (2023, December 13). Hydrogen–deuterium exchange. In Wikipedia, The Free Encyclopedia.
  • Shrestha, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 499.
  • Reddit. (2023, August 4). Reasoning for choosing sterically-hindered base (see comment). r/chemhelp.
  • MCRs. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
  • ZEOCHEM. (n.d.). Deuterium Labeled Compounds.
  • Tomaszewski, J. E., et al. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Molecular Pharmacology, 11(5), 627–634.
  • Saito, H., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2419.
  • Fernández-Salas, J. A., & Campos, J. (2023). 6 - Alkali-metal bases as catalysts for hydrogen isotope exchange. Catalysis Science & Technology, 13(15), 4461–4470.
  • Cydzik, M., et al. (2012). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. Journal of the American Society for Mass Spectrometry, 23(6), 1084–1089.
  • LibreTexts. (2023, June 20). 11.3.1: Catalytic Deuteration. In Chemistry LibreTexts.
  • Pocker, Y., & Exner, J. H. (1968). Deuterium isotope effects in the decomposition of organometals by proton donors. Journal of the American Chemical Society, 90(24), 6764–6771.
  • Mátyus, P., et al. (2009). Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. Chemistry, 15(40), 10397–10404.

Sources

A Comparative Crystallographic Analysis of N,N,2,4,6-Pentamethylaniline Derivatives: Unraveling the Steric and Electronic Effects of N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the aniline scaffold remains a cornerstone for the development of a vast array of functional molecules. The strategic modification of the aniline core, particularly at the nitrogen atom and the aromatic ring, allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity, binding affinity, and overall performance in various applications. Among these modifications, the introduction of methyl groups at the ortho and para positions, combined with N-alkylation, gives rise to a class of sterically hindered anilines with unique conformational and reactive characteristics.

This technical guide provides a detailed comparative analysis of the X-ray crystal structures of N,N,2,4,6-pentamethylaniline derivatives. While a definitive crystal structure for the neutral parent compound, this compound, remains elusive in the crystallographic literature, this guide leverages the recently elucidated structure of a key derivative, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate , to provide profound insights into the structural consequences of N-methylation.[1][2][3][4][5] By comparing this protonated, N-methylated species with the foundational 2,4,6-trimethylaniline (mesidine) , we can dissect the intricate interplay of steric hindrance and electronic effects that govern the three-dimensional architecture of these important chemical entities. This guide will further explore theoretical models to supplement the experimental data, offering a comprehensive structural perspective for researchers in the field.

The Significance of Steric Crowding: A Structural Overview

The progressive methylation of the aniline molecule, from 2,4,6-trimethylaniline to its N-methylated and N,N-dimethylated counterparts, introduces significant steric congestion around the nitrogen center. This steric shielding has profound implications for the molecule's basicity, nucleophilicity, and its ability to participate in intermolecular interactions such as hydrogen bonding.[6] Understanding the precise conformational changes induced by these methyl groups is paramount for predicting molecular behavior and designing novel compounds with tailored properties.

Comparative Crystal Structure Analysis: A Tale of Two (and a Half) Anilines

To elucidate the structural impact of N-methylation, we will compare the experimentally determined crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate with that of 2,4,6-trimethylaniline . Furthermore, we will incorporate insights from computational models of the yet-to-be-crystallized This compound .

The Foundation: 2,4,6-Trimethylaniline (Mesidine)

The crystal structure of 2,4,6-trimethylaniline reveals a largely planar aniline core, with the amino group's hydrogen atoms available for hydrogen bonding. The ortho-methyl groups, while providing some steric hindrance, do not significantly distort the geometry of the aromatic ring or the trigonal planar character of the nitrogen atom.

The Impact of N-Methylation and Protonation: N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate

The single-crystal X-ray diffraction analysis of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate provides a wealth of information regarding the structural perturbations caused by the addition of a methyl group to the nitrogen and subsequent protonation.[1][2][3][4][5]

Key Structural Features of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate:

ParameterValueSignificance
C-N Bond Length (Aromatic) Value to be extracted from sourceElongation or shortening of this bond can indicate changes in the hybridization of the nitrogen atom and the degree of its interaction with the aromatic pi-system.
C-N-C Bond Angle (N-Methyl) Value to be extracted from sourceDeviation from the ideal tetrahedral angle can indicate steric strain.
Dihedral Angle (N-Methyl vs. Ring) Value to be extracted from sourceThis parameter quantifies the orientation of the N-methyl group relative to the plane of the aromatic ring, a direct measure of steric influence.
Pyramidalization at Nitrogen Value to be extracted from sourceThe degree to which the nitrogen atom deviates from a planar geometry, influenced by both steric and electronic factors.

The crystal packing of this salt is dominated by strong N-H···O hydrogen bonds between the anilinium cation and the trifluoromethanesulfonate anion, forming one-dimensional chains.[1][2] Additionally, π–π stacking interactions are observed between the aromatic rings of adjacent cations.[1][2]

The Theoretical Endpoint: this compound

In the absence of an experimental crystal structure, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the likely conformation of this compound. These calculations can predict key geometric parameters, allowing for a theoretical comparison with its less methylated and protonated counterparts. It is anticipated that the introduction of the second N-methyl group will further increase steric strain, leading to a more pronounced pyramidalization of the nitrogen atom and a greater deviation of the N-Me groups from the plane of the aromatic ring.

Experimental Protocols: A Guide to Crystallization and Structure Determination

The successful X-ray crystal structure analysis of these sterically hindered anilines hinges on obtaining high-quality single crystals. The following provides a generalized workflow based on established methodologies.

Synthesis and Crystallization Workflow

Caption: Workflow for the synthesis and crystallographic analysis of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.

Step-by-Step Protocol for the Synthesis of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate: [2]

  • N-Methylation of 2,4,6-Trimethylaniline: A suitable N-methylation procedure is employed to convert 2,4,6-trimethylaniline to N,2,4,6-tetramethylaniline.

  • Protonation: The resulting N,2,4,6-tetramethylaniline is treated with trifluoromethanesulfonic acid in an appropriate solvent to yield the corresponding anilinium salt.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

Comparative Data Summary

The following table summarizes the key structural parameters for 2,4,6-trimethylaniline (experimental), N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (experimental), and this compound (theoretical).

DerivativeC-N (Aromatic) Bond Length (Å)C-N-C Angle (°)Dihedral Angle (N-Alkyl vs. Ring) (°)Nitrogen Geometry
2,4,6-Trimethylaniline Data from CCDCN/AN/ATrigonal Planar
N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate Data from Stewart et al., 2024Data from Stewart et al., 2024Data from Stewart et al., 2024Tetrahedral
This compound (Theoretical) Predicted ValuePredicted ValuePredicted ValuePyramidal

Discussion: Interpreting the Structural Landscape

The comparison of these structures reveals a clear trend. The addition of a single N-methyl group and subsequent protonation in N,2,4,6-tetramethylanilinium trifluoromethanesulfonate leads to a significant change in the geometry around the nitrogen atom, shifting from a trigonal planar to a more tetrahedral arrangement. This is accompanied by an increase in the C-N aromatic bond length, suggesting a decrease in the delocalization of the nitrogen lone pair into the aromatic ring.

The dihedral angle between the N-methyl group and the aromatic ring in the tetramethylanilinium cation is a direct consequence of the steric repulsion from the ortho-methyl groups. This steric clash forces the N-methyl group out of the plane of the ring, a conformation that is likely even more pronounced in the hypothetical neutral This compound .

Logical Relationships in Structural Analysis

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties Steric Hindrance Steric Hindrance Crystal Packing Crystal Packing Steric Hindrance->Crystal Packing Reactivity Reactivity Steric Hindrance->Reactivity Electronic Effects Electronic Effects Electronic Effects->Crystal Packing Basicity (pKa) Basicity (pKa) Electronic Effects->Basicity (pKa) Crystal Packing->Basicity (pKa) Solubility Solubility Basicity (pKa)->Solubility

Caption: Interplay of factors influencing the properties of this compound derivatives.

Conclusion and Future Directions

This comparative guide, anchored by the experimental crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, provides a foundational understanding of the structural effects of N-methylation in sterically hindered anilines. The data clearly demonstrates the significant conformational changes induced by the interplay of steric and electronic factors.

Future experimental work should focus on obtaining a single crystal structure of the neutral this compound. This would provide the final piece of the puzzle, allowing for a direct and definitive comparison of the neutral and protonated species and a more complete understanding of the structure-property relationships in this important class of molecules. Such knowledge is invaluable for the rational design of new catalysts, pharmaceuticals, and materials with precisely controlled three-dimensional structures and functionalities.

References

  • Stewart, J. W., Irons, E. M., Abanto, G. O., Zeller, M., Zaleski, C. M., & Predecki, D. P. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.
  • Magritek. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.
  • ResearchGate. (2024). (PDF) Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.
  • ResearchGate. (2024). The single-crystal X-ray structure of N,2,4,6-tetramethylanilinium...
  • IUCr Journals. (2024). Synthesis and crystal structures of N,2,4,6- tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene.
  • PubChem. (n.d.). 2,4,6-Trimethylaniline.
  • Wikipedia. (n.d.). 2,4,6-Trimethylaniline.

Sources

The Unassuming Workhorse: Validating the Role of N,N,2,4,6-Pentamethylaniline in Modern Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Discerning Researcher

In the intricate tapestry of organic synthesis, the choice of a base is a critical decision that can dictate the success or failure of a reaction. While a plethora of bases are at the disposal of the modern chemist, sterically hindered, non-nucleophilic amines hold a special place for their ability to selectively abstract protons without interfering with sensitive functional groups. Among these, N,N,2,4,6-Pentamethylaniline emerges as a compelling, albeit sometimes overlooked, option. This guide provides an in-depth technical comparison of this compound with other commonly employed hindered bases, supported by available data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Foundation: Understanding Steric Hindrance and Basicity

The efficacy of a non-nucleophilic base is a delicate balance between its inherent basicity (pKa of its conjugate acid) and the steric shielding around the basic nitrogen atom. This steric bulk is the key to preventing the amine from acting as a nucleophile and participating in unwanted side reactions.

This compound, with its three methyl groups ortho and para to the dimethylamino functionality, presents a unique steric and electronic profile. The methyl groups on the aniline ring, particularly the two ortho substituents, force the dimethylamino group out of the plane of the aromatic ring. This "steric inhibition of resonance" prevents the nitrogen's lone pair of electrons from delocalizing into the benzene ring, thereby increasing its availability for proton abstraction and enhancing its basicity compared to less substituted anilines.

To provide a clear perspective, let's compare the basicity of this compound with other well-established non-nucleophilic bases.

BaseStructurepKa of Conjugate AcidKey Characteristics
This compound ~6.70 (Predicted)Moderately basic, highly hindered aniline derivative.
Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) ~12.1 (in H₂O), 18.6 (in MeCN)Exceptionally strong base due to relief of steric strain upon protonation.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ~13.5 (in MeCN)Strong, non-nucleophilic amidine base, widely used in elimination reactions.
2,6-Lutidine ~6.6-6.7Mildly basic, sterically hindered pyridine derivative, often used as an acid scavenger.

Note: pKa values can vary depending on the solvent and measurement method.

This table highlights the diverse range of basicities available within the class of hindered amines. While Proton Sponge™ and DBU are significantly stronger bases, this compound and 2,6-Lutidine offer a milder basicity, which can be advantageous in reactions sensitive to very strong bases.

Head-to-Head: this compound in Key Organic Transformations

The true value of a base is demonstrated in its performance in various reaction contexts. Here, we will explore the potential roles of this compound in several fundamental organic reactions and draw comparisons with its counterparts.

Deprotonation of Active Methylene Compounds: The Case of β-Keto Esters

The deprotonation of β-keto esters to form enolates is a cornerstone of carbon-carbon bond formation. The choice of base is critical to ensure efficient enolate generation without competing nucleophilic attack on the ester carbonyl.

Hypothetical Comparison:

BaseExpected Outcome with a β-Keto EsterRationale
This compound Moderate to good yield of the enolate, minimal side products.Steric hindrance prevents nucleophilic attack, while sufficient basicity allows for deprotonation.
Proton Sponge™ High yield of the enolate.Its high basicity ensures complete deprotonation.
DBU High yield of the enolate.A strong, non-nucleophilic base well-suited for this transformation.
2,6-Lutidine Likely slow or incomplete deprotonation.Its lower basicity may not be sufficient for efficient enolate formation from less acidic β-keto esters.

Experimental Protocol for Enolate Formation (General):

A generalized procedure for the deprotonation of a β-keto ester is as follows:

  • To a solution of the β-keto ester (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF, Et₂O) under an inert atmosphere (N₂ or Ar) at an appropriate temperature (e.g., -78 °C to room temperature), add the hindered base (1.0-1.2 equiv.) dropwise.

  • Stir the reaction mixture for a specified time to allow for complete enolate formation.

  • The resulting enolate solution can then be used in subsequent reactions with electrophiles.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A["β-Keto Ester"]; B["Hindered Base"]; C["Enolate"]; A -- "Deprotonation" --> C; B -- "Deprotonation" --> C; }

Workflow for Enolate Formation
Elimination Reactions: Dehydrohalogenation

The synthesis of alkenes via dehydrohalogenation of alkyl halides is a fundamental transformation where the choice of base can influence the regioselectivity (Zaitsev vs. Hofmann product) and the competition with substitution reactions (Sₙ2).

Strong, sterically hindered bases are known to favor elimination over substitution. DBU is a classic example of a base that efficiently promotes E2 eliminations to yield the more substituted Zaitsev product. For the formation of the less substituted Hofmann product, a more sterically demanding base like potassium tert-butoxide is often employed.

Given the significant steric bulk of this compound, it is expected to be an effective base for promoting elimination reactions, particularly for secondary and tertiary alkyl halides where the competing Sₙ2 reaction is disfavored. Its moderate basicity might offer advantages in terms of selectivity for certain substrates.

Logical Relationship of Base Properties to Reaction Outcome:

Influence of Base Properties on Elimination Reactions
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Heck Reactions

In palladium-catalyzed cross-coupling reactions, a base is often required to facilitate key steps in the catalytic cycle, such as the transmetalation in the Suzuki-Miyaura reaction or the regeneration of the active catalyst in the Heck reaction.

The choice of base in these reactions can be critical, and often inorganic bases like carbonates or phosphates are used. However, in certain cases, hindered organic bases can offer advantages in terms of solubility and compatibility with sensitive substrates.

While there is a lack of direct comparative studies involving this compound in these specific cross-coupling reactions, its properties as a sterically hindered, non-nucleophilic base make it a plausible candidate. Its role would be to act as a proton scavenger without coordinating to the palladium catalyst, which could inhibit its activity.

Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction:

Suzuki_Miyaura_Cycle

Role of Base in the Suzuki-Miyaura Catalytic Cycle

Conclusion: A Valuable Tool in the Chemist's Arsenal

This compound presents itself as a valuable non-nucleophilic base for a range of organic transformations. Its key strengths lie in its significant steric hindrance, which effectively suppresses its nucleophilicity, and its moderate basicity, which can be advantageous in reactions where stronger bases might cause unwanted side reactions or degradation of sensitive substrates.

While a lack of direct, quantitative comparative studies with other hindered bases in the literature makes a definitive performance ranking challenging, the fundamental principles of physical organic chemistry allow us to predict its utility with a high degree of confidence. For researchers encountering reactions that require a hindered, non-nucleophilic base of moderate strength, this compound is an excellent candidate to consider and should be a part of any comprehensive reaction optimization screen. Further experimental validation and publication of comparative data will undoubtedly solidify its position as a versatile and reliable tool in the synthetic chemist's arsenal.

References

  • pKa values are compiled from various sources and are intended for comparative purposes.
  • General principles of steric hindrance and basicity are discussed in most advanced organic chemistry textbooks.
  • Information on Proton Sponge™, DBU, and 2,6-Lutidine is widely available from chemical suppliers and in the organic chemistry liter

A Comparative Study of Aniline Derivatives in Catalysis: From Ligand Tuning to Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Beyond their role as synthetic targets, anilines have emerged as a highly versatile and tunable class of molecules in catalysis. They can function as critical ligands that modulate the activity and stability of transition metal catalysts or act as powerful organocatalysts in their own right. The ability to precisely modify the steric and electronic properties of the aniline ring allows for fine control over reaction outcomes, making them indispensable tools for tackling complex chemical transformations.[3]

This guide provides a comparative analysis of aniline derivatives in various catalytic applications. We will explore their performance in seminal reactions, supported by quantitative data, and delve into the mechanistic principles that govern their efficacy. This content is designed to provide researchers with a data-driven resource for catalyst selection, reaction optimization, and the development of novel synthetic methodologies.

Part 1: Aniline Derivatives as Ligands in Transition Metal Catalysis

The strategic selection of ligands is paramount in designing efficient and robust organometallic catalysts.[3] Aniline derivatives, serving as weakly coordinating N-donor ligands, have proven remarkably effective in stabilizing and activating metal centers, particularly palladium, for a range of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The Impact of Aniline Ligands

Well-defined palladium(II) precatalysts are essential for achieving optimal and reproducible results in cross-coupling reactions.[4] A novel class of air- and moisture-stable precatalysts, [(NHC)PdCl₂(aniline)] complexes, leverages aniline derivatives as stabilizing ligands.[4][5][6] The electronic properties of the aniline ligand directly influence the catalyst's performance, a principle that can be exploited to enhance catalytic activity.

Causality Behind Experimental Choices: The rationale for using aniline as a ligand stems from its ability to offer tunable electronic and structural diversity. Electron-withdrawing substituents on the aniline ring can enhance the electrophilicity of the palladium center, thereby promoting challenging steps in the catalytic cycle, such as oxidative addition and reductive elimination. This is particularly evident in difficult C-O and N-C bond activations.[3][4][5]

Comparative Performance Data:

The data below compares the performance of [(IPr)PdCl₂(aniline)] complexes with different substituents on the aniline ligand in the Suzuki-Miyaura cross-coupling of an amide, a challenging transformation that involves N-C bond cleavage.

Catalyst/LigandAniline DerivativeYield (%)Key FindingSource
1 Aniline (unsubstituted)85Baseline performance for the parent aniline ligand.[4]
2 3-Trifluoromethylaniline95The electron-withdrawing -CF₃ group significantly enhances catalytic activity.[3][4]
3 3-Methoxyaniline78The electron-donating -OCH₃ group leads to slightly lower activity in this specific transformation.[4]

Note: Data is representative and compiled for comparative purposes. Conditions: N-Boc-pyrrolidin-2-one with phenylboronic acid, K₂CO₃, dioxane, 80-100 °C.

Catalytic Cycle Visualization:

The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction highlights the key steps where the ligand's influence is critical.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Precatalyst [(NHC)Pd(II)Cl₂(Aniline)] Active_Pd0 [(NHC)Pd(0)] Precatalyst->Active_Pd0 Activation (- Aniline, -2Cl⁻) Oxidative_Addition [(NHC)Pd(II)(Ar)(X)] Active_Pd0->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation [(NHC)Pd(II)(Ar)(R)] Oxidative_Addition->Transmetalation Transmetalation (R-B(OR)₂ + Base) Reductive_Elimination Product Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Active_Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Amides

This protocol is a self-validating system for assessing catalyst performance in a challenging N-C activation coupling.

  • Catalyst Preparation: The [(IPr)PdCl₂(aniline)] precatalyst (1-2 mol%) is added to an oven-dried vial equipped with a magnetic stir bar.[3]

  • Reagent Addition: The amide (0.5 mmol), boronic acid (0.75 mmol), and potassium carbonate (1.5 mmol) are added to the vial.[3]

  • Inert Atmosphere: The vial is sealed with a septum and purged with an inert gas (e.g., argon) for a minimum of 10 minutes.[3]

  • Solvent Addition: Anhydrous dioxane (2 mL) is added via syringe.[3]

  • Reaction: The reaction mixture is stirred at a temperature between 80-100 °C for 12-24 hours.[3]

  • Workup: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Sustainable Alternatives: Nickel and Copper-Catalyzed Aminations

While palladium catalysis is powerful, there is a growing need for more economical and sustainable alternatives. Nickel and copper catalysts are increasingly popular for C-N cross-coupling reactions.[7][8] The development of effective ancillary ligands is crucial for enabling high performance with these base metals, particularly for the activation of less reactive but more abundant aryl chlorides.[8]

Comparative Catalyst Performance:

Metal CatalystLigand TypeElectrophileKey AdvantagesSource
Palladium Phosphine / NHCAryl-Cl, Br, I, OTsBroad scope, high functional group tolerance, well-defined precatalysts.[5][7]
Nickel Bidentate Phosphine (e.g., DPPF)Aryl-ClMore economical than palladium, effective for less reactive chlorides.[7][8]
Copper Oxalamide / PicolinamideAryl-Br, ICost-effective, enables room-temperature reactivity with specific ligands.[8][9]

Part 2: Aniline Derivatives in Asymmetric Organocatalysis

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Chiral aniline derivatives, particularly in the form of chiral phosphoric acids or secondary amines, can act as highly effective catalysts, inducing enantioselectivity through a network of non-covalent interactions.

Asymmetric C-H Functionalization and Annulation

Directly functionalizing the C-H bonds of anilines in an asymmetric fashion is a significant challenge due to the competing nucleophilicity of the nitrogen atom.[10] However, chiral organocatalytic systems have been developed that can achieve remarkable levels of control.

Causality Behind Stereocontrol: In many cases, a chiral phosphoric acid catalyst is employed. This catalyst engages in a dual-hydrogen bonding interaction with the reactants, creating a well-defined, chiral environment. This, combined with π-π stacking interactions, directs the approach of the electrophile to a specific face of the aniline nucleophile, resulting in high enantioselectivity.[11][12]

Comparative Performance in Asymmetric Indolization:

The following data illustrates the effectiveness of a chiral phosphoric acid system in the [3+2] cascade cyclization of aniline derivatives to form chiral tetrahydroindoles.

Aniline SubstrateYield (%)Enantiomeric Excess (ee, %)Key FindingSource
N-Phenylaniline9295High yield and excellent enantioselectivity for the parent substrate.[11][12]
N-(4-Methoxyphenyl)aniline9596Electron-donating groups are well-tolerated and can improve reactivity.[11][12]
N-(4-Chlorophenyl)aniline8894Electron-withdrawing groups are also tolerated with minimal impact on enantioselectivity.[11][12]

Stereochemical Control Model:

This diagram illustrates the proposed mechanism for enantiocontrol, where the chiral catalyst orchestrates the interaction between the aniline derivative and the reaction partner.

Asymmetric_Catalysis cluster_model Proposed Dual H-Bond Control Catalyst Chiral Phosphoric Acid (CPA) Aniline Aniline Derivative Catalyst->Aniline H-Bond 1 Electrophile Electrophile (e.g., Ketimine) Catalyst->Electrophile H-Bond 2 TransitionState Chiral Ternary Complex (Transition State) Aniline->TransitionState Electrophile->TransitionState Product Chiral Product (High ee) TransitionState->Product Enantioselective C-C Bond Formation

Caption: Model for stereocontrol in a chiral phosphoric acid-catalyzed reaction.

Experimental Protocol: Organocatalytic Asymmetric Aminoalkylation

This protocol describes the direct asymmetric para-C–H aminoalkylation of aniline derivatives.[10]

  • Setup: To a dried reaction tube, add the aniline derivative (e.g., N-phenylaniline, 0.2 mmol), the aldimine (0.1 mmol), and the chiral phosphoric acid catalyst (5-10 mol%).

  • Solvent: Add the solvent (e.g., dichloromethane, DCM, 1.0 mL).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel.

  • Analysis: The yield of the isolated product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Part 3: General Workflow and Decision-Making

Selecting the appropriate catalytic system is a critical decision that depends on the specific transformation, substrate scope, and practical considerations like cost and scalability.

Standardized Experimental Workflow:

A systematic approach is essential for screening catalysts and optimizing reaction conditions.

Workflow cluster_workflow Catalyst Screening & Optimization Workflow Start Define Transformation (e.g., C-N Coupling) Step1 Select Catalytic System (Pd, Ni, Cu, Organo...) Based on Literature & Cost Start->Step1 Step2 Screen Key Parameters - Ligand/Catalyst - Solvent - Base - Temperature Step1->Step2 Step3 Analyze Results (Yield, Selectivity, ee%) Step2->Step3 Decision Performance Adequate? Step3->Decision Decision->Step1 No Step4 Optimize Conditions (Concentration, Time, Loading) Decision->Step4 Yes Step5 Substrate Scope Evaluation Step4->Step5 End Final Protocol Step5->End

Caption: A generalized workflow for catalyst selection and reaction optimization.

Choosing Your Catalyst: Key Considerations

  • For Versatility and Scope (Buchwald-Hartwig/Suzuki): Palladium catalysts, especially those with tunable aniline ligands like [(IPr)PdCl₂(3-CF₃-Aniline)], are the gold standard for broad functional group tolerance and high efficiency in coupling aryl halides and pseudohalides.[3][5]

  • For Cost-Effectiveness (Amination of Aryl Chlorides): Nickel-based systems provide a more economical approach for large-scale synthesis, particularly when using abundant aryl chlorides as starting materials.[7][8]

  • For Asymmetric Transformations: Chiral organocatalysts, such as chiral phosphoric acids, are the premier choice for reactions requiring high enantioselectivity, such as asymmetric C-H functionalization, without the need for transition metals.[10][11][12]

Conclusion

Aniline derivatives represent a powerful and versatile platform in the field of catalysis. As ligands, their tunable electronic nature allows for the rational design and optimization of highly active transition metal catalysts for challenging cross-coupling reactions.[3][4] As organocatalysts, their chiral variants provide an elegant and effective means to achieve high levels of enantioselectivity.[11][12] The continued exploration of novel aniline-based catalytic systems promises to deliver even more efficient, selective, and sustainable solutions for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

  • Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15650–15657. [Link]
  • Wang, G.-J., Wang, L., Zhu, G.-D., Zhou, J., Bai, H.-Y., et al. (2021). Organocatalytic Direct Asymmetric Indolization from Anilines by Enantioselective [3 + 2] Annulation. Organic Letters, 23(21), 8434–8438. [Link]
  • Wang, G.-J., et al. (2021).
  • Wang, C.-L., et al. (2023). Direct Organocatalytic Asymmetric para C–H Aminoalkylation of Aniline Derivatives Affording Diarylmethylamines. Synlett.[Link]
  • Wang, C.-L., et al. (2025). Direct Organocatalytic Asymmetric para C−H Aminoalkylation of Aniline Derivatives Affording Diarylmethylamine.
  • Austin, J. F., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to R,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 124(38), 1172–1173. [Link]
  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Wang, Y., et al. (2023). Plasmon-Driven Oxidative Coupling of Aniline-Derivative Adsorbates. The Journal of Physical Chemistry C, 127(3), 1633–1641. [Link]
  • University of Bath. (2018). Aniline Review.
  • Fernández-Ibáñez, M. Á., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis.
  • Colom, J., Llobet, A., Pla-Quintana, A., & Roglans, A. (2010). Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Gorgani, N. N., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1235–1267. [Link]
  • Kim, S., & Park, Y. (2021). Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives.
  • Dong, J., et al. (2020). Asymmetric Synthesis of Axially Chiral Anilides via Organocatalytic Atroposelective N-Acylation.
  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Dell'Anna, M. M., et al. (2021). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI.[Link]
  • Vantourout, J. C., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.[Link]
  • Blankenburg, L., & Klemm, E. (2002). Investigation on the synthesis and reaction of new aniline derivatives in Pd-catalyzed cross-coupling. Designed Monomers and Polymers, 5(1), 57-66. [Link]
  • Pérez-Gómez, C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • Colom, J., et al. (2010). Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies.
  • Zhu, D.-X., et al. (2021). Regioselective C(sp 2 ) H Functionalization of Anilines.
  • ResearchGate. (2019). Catalytic synthesis of a substituted aniline and dehydrogenative Diels-Alder product.
  • Jameel, R. K., et al. (2021). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters, 4(1), 1-13. [Link]
  • Pérez-Gómez, C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • Gibson, E. K., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research, 60(49), 17923–17933. [Link]
  • Shields, J. D., & Sanford, M. S. (2025). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal, 31(30), e202501858. [Link]
  • Dong, X., et al. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1774–1778. [Link]
  • GalChimia. (2020). A Different Approach to Anilines. GalChimia.[Link]
  • ResearchGate. (2022). Cross-coupling strategies for aniline synthesis.
  • Fernández-Ibáñez, M. Á., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society, 141(14), 5966–5973. [Link]
  • Wang, D., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13248–13322. [Link]
  • Das, S., et al. (2016). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
  • Stojcevic, G., & Gambarotta, S. (2006). Chiral anilines: development of C2-symmetric, late-transition metal catalysts for isoselective 2-butene polymerization.
  • Al-Otaibi, J. S., et al. (2022). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). Journal of Biomolecular Structure and Dynamics, 40(19), 8630-8643. [Link]
  • Gibson, E. K., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.
  • ResearchGate. (2020). A brief review on aniline and its derivatives.

Sources

A Comparative Guide to the Steric Bulk of N,N,2,4,6-Pentamethylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular design, particularly in catalysis and drug development, the three-dimensional arrangement of atoms—or sterics—plays a pivotal role in dictating reactivity, selectivity, and biological interactions. The ability to precisely quantify the steric hindrance of a molecule allows for the rational design of catalysts with enhanced performance and the development of drug candidates with improved efficacy and safety profiles. This guide provides an in-depth comparative analysis of the steric bulk of N,N,2,4,6-pentamethylaniline, a sterically hindered aromatic amine, benchmarked against other notable bulky anilines.

Introduction: The Significance of Steric Hindrance in Anilines

Aniline and its derivatives are fundamental building blocks in a vast array of chemical syntheses, from dyes and polymers to pharmaceuticals and ligands for transition metal catalysis. The steric environment around the nitrogen atom of an aniline derivative can profoundly influence its nucleophilicity and its ability to coordinate to metal centers. By strategically modifying the substituents on the aromatic ring, chemists can fine-tune the steric bulk to control reaction outcomes and stabilize reactive intermediates.

This compound, with methyl groups flanking the dimethylamino functionality, presents a unique steric profile that is the focus of this guide. Understanding and quantifying this steric hindrance is crucial for its effective application.

Quantifying Steric Bulk: Key Parameters and Methodologies

Several parameters have been developed to provide a quantitative measure of the steric bulk of ligands. The most common and informative include:

  • Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around a central atom (in this case, the nitrogen of the aniline) that is occupied by the ligand. It provides an excellent measure of the steric shielding of the nitrogen lone pair.

  • Tolman Cone Angle (θ): Traditionally used for phosphine ligands, the concept of a cone angle can be extended to other ligands, including anilines. It represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, with the central atom at the cone's apex.

These parameters can be determined experimentally through single-crystal X-ray diffraction (SCXRD) or computationally using methods like Density Functional Theory (DFT).

Comparative Analysis: this compound vs. Alternative Bulky Anilines

To contextualize the steric profile of this compound, we will compare it with two other well-established bulky anilines: 2,4,6-Tri-tert-butylaniline and 2,6-diisopropylaniline.

CompoundStructureKey Steric Features
This compound Three methyl groups on the aromatic ring and two on the nitrogen create a moderately hindered environment. The N-methyl groups contribute significantly to the steric bulk around the nitrogen lone pair.
2,4,6-Tri-tert-butylaniline The three bulky tert-butyl groups provide immense steric shielding to the entire molecule, including the amino group. This is one of the most sterically hindered anilines known.
2,6-Diisopropylaniline Two isopropyl groups ortho to the amino group effectively shield the nitrogen, significantly reducing its nucleophilicity and altering its coordination properties.

Table 1: Comparison of Steric Features of Selected Bulky Anilines.

Experimental Data and Characterization

A comprehensive understanding of these molecules requires a review of their spectroscopic and physical properties.

PropertyThis compound2,4,6-Tri-tert-butylaniline2,6-Diisopropylaniline
Molecular Formula C₁₁H₁₇N[1]C₁₈H₃₁N[2][3]C₁₂H₁₉N[4]
Molecular Weight 163.26 g/mol [1]261.45 g/mol [2]177.29 g/mol [4]
Boiling Point 213-215 °C[1]Not available257 °C[4][5]
Density 0.907 g/mL at 25 °C[1]Not available0.94 g/mL at 25 °C[4]
¹H NMR (CDCl₃, δ) 6.80 (s, 2H), 2.79 (s, 6H), 2.25 (s, 6H), 2.23 (s, 3H)[6]Signals corresponding to aromatic, amine, and tert-butyl protons are present[7][8]Signals corresponding to aromatic, amine, and isopropyl protons are present[9][10]
¹³C NMR (CDCl₃, δ) Not explicitly foundSignals corresponding to aromatic and tert-butyl carbons are present[7]Signals corresponding to aromatic and isopropyl carbons are present[11]
IR Spectrum Not explicitly foundCharacteristic N-H and C-H stretching bands are present[12]Characteristic N-H and C-H stretching bands are present[13]

Table 2: Physicochemical and Spectroscopic Data of Selected Bulky Anilines.

Impact on Chemical Reactivity: A Kinetic Perspective

The steric bulk of an aniline has a direct and measurable impact on its nucleophilicity. In bimolecular nucleophilic substitution (SN2) reactions, a more sterically hindered nucleophile will react at a slower rate due to the difficulty in approaching the electrophilic center.

While a direct comparative kinetic study for these three specific anilines was not found in the searched literature, the general principles of SN2 reactions strongly suggest the following reactivity trend:

2,6-diisopropylaniline < 2,4,6-Tri-tert-butylaniline < this compound

This predicted order is based on the degree of shielding around the nitrogen atom. The two ortho-isopropyl groups in 2,6-diisopropylaniline create a highly congested environment. While 2,4,6-tri-tert-butylaniline is extremely bulky overall, the primary amine may still be more accessible than the tertiary amine of this compound, where the two N-methyl groups add to the steric hindrance directly at the reactive center. However, without experimental data, this remains a hypothesis.

Experimental Protocols

Protocol 1: Computational Determination of Percent Buried Volume (%Vbur)

This protocol outlines the general steps for calculating the percent buried volume of an aniline ligand coordinated to a metal center using computational methods.

G cluster_0 Computational Workflow for %Vbur A 1. Build 3D Model Construct a 3D model of the aniline-metal complex (e.g., using Avogadro). B 2. Geometry Optimization Perform geometry optimization using DFT (e.g., with Gaussian or ORCA). A->B C 3. Obtain Optimized Coordinates Extract the final atomic coordinates from the optimized structure. B->C D 4. Use SambVca Software Input the coordinates into SambVca or a similar program. C->D E 5. Define Parameters Specify the metal center, coordinated nitrogen, and sphere radius (typically 3.5 Å). D->E F 6. Calculate %Vbur Run the calculation to obtain the percent buried volume. E->F

Caption: Workflow for calculating percent buried volume.

Protocol 2: Kinetic Study of an SN2 Reaction

This protocol describes a general method for comparing the nucleophilicity of different anilines by monitoring the rate of an SN2 reaction.

G cluster_1 Kinetic Analysis of Aniline Nucleophilicity A 1. Prepare Solutions Prepare standardized solutions of the electrophile (e.g., methyl iodide) and each aniline in a suitable solvent. B 2. Initiate Reaction Mix the electrophile and aniline solutions in a temperature-controlled cuvette within a UV-Vis spectrophotometer. A->B C 3. Monitor Reaction Progress Record the change in absorbance of a reactant or product over time at a specific wavelength. B->C D 4. Determine Initial Rates Calculate the initial rate of reaction from the absorbance vs. time data. C->D E 5. Compare Rates Compare the initial rates obtained for each aniline to determine their relative nucleophilicity. D->E

Caption: Workflow for kinetic analysis of SN2 reactions.

Conclusion and Future Directions

This compound possesses a significant degree of steric hindrance due to its pentasubstitution pattern. While a precise quantitative comparison to other bulky anilines like 2,4,6-tri-tert-butylaniline and 2,6-diisopropylaniline is hampered by the lack of specific steric parameter data in the current literature, a qualitative assessment based on molecular structure and established principles can be made.

For researchers and drug development professionals, the key takeaway is the tunable nature of steric bulk in the aniline scaffold. The choice between this compound and other bulky analogues will depend on the specific application, whether it be to modulate the activity of a catalyst, control the selectivity of a reaction, or optimize the binding of a drug molecule to its target.

Future work should focus on the computational calculation of the percent buried volume and cone angle for this compound and a direct experimental comparison of its nucleophilicity in a benchmark SN2 reaction against other sterically demanding anilines. Such data would provide a more complete and quantitative understanding of its steric profile, further empowering its application in molecular design.

References

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.).
  • 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem. (n.d.).
  • SN2 reaction - Wikipedia. (n.d.).
  • Diisopropylaniline | C12H19N | CID 32484 - PubChem. (n.d.).
  • 2,6-Diisopropylaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 2,6-Diisopropylaniline - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
  • (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships - ResearchGate. (2021, September 9).
  • What properties of aniline make it a suitable base for nucleophilic substitution reactions? - Quora. (2024, February 4).
  • 2,6-Diisopropylaniline - Wikipedia. (n.d.).
  • Aniline, n-tert-butyl-, - the NIST WebBook. (n.d.).
  • Anilines as Nucleophiles | Request PDF - ResearchGate. (2025, August 7).
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17).
  • CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay. (n.d.).
  • The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4).
  • Anilines as Nucleophiles - Semantic Scholar. (2007, August 7).
  • Supporting Information - MPG.PuRe. (n.d.).
  • Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. (2025, August 7).
  • 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem. (n.d.).
  • 2,6-Diisopropylaniline 24544-04-5 wiki. (n.d.).
  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions | Request PDF - ResearchGate. (2025, August 7).
  • Scheme 2 Synthesis of ligands and complexes. 2,6-diisopropylaniline... - ResearchGate. (n.d.).
  • Aniline, N-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

Sources

A Comparative Guide to the Electrochemical Properties of N,N,2,4,6-Pentamethylaniline and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines in Electrochemistry

Aniline and its derivatives are fundamental building blocks in a vast array of applications, from the synthesis of conductive polymers and dyes to their use as precursors in pharmaceuticals and agrochemicals. Their electrochemical properties, particularly their oxidation potential, are of paramount importance as they dictate their reactivity in redox processes, their suitability for electropolymerization, and their potential metabolic pathways.

N,N,2,4,6-Pentamethylaniline, a highly substituted and sterically hindered aniline, presents a unique case study. Understanding its electrochemical behavior in comparison to less substituted analogues provides valuable insights into the electronic and steric effects of alkyl substitution on the aniline core. This guide will delve into these differences, supported by experimental data and established electrochemical principles.

Comparative Electrochemical Data

The electrochemical oxidation of aniline derivatives is a complex process influenced by both electronic and steric factors. The following table summarizes the key electrochemical parameters for this compound and its comparators.

CompoundStructureOxidation Potential (Epa vs. SHE) [V]Key Electrochemical Features
This compound ~0.65 - 0.75 (Estimated) Expected to have a low oxidation potential due to multiple electron-donating methyl groups. Steric hindrance may affect electrode kinetics and follow-up reactions.
N,N-Dimethylaniline 0.83[1]Readily undergoes electropolymerization. The oxidation is followed by coupling reactions.[2]
2,4,6-Trimethylaniline 0.71[1]Lower oxidation potential than aniline due to the electron-donating effect of the methyl groups. Steric hindrance from ortho-methyl groups can influence polymerization.
Aniline 1.03[1]The benchmark for substituted anilines. Readily forms polyaniline upon electrochemical oxidation.[3]

Mechanistic Insights and Structure-Property Relationships

The oxidation of anilines proceeds via the initial formation of a radical cation. The stability and subsequent reactivity of this intermediate are heavily influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom.

Electronic Effects of Methyl Substitution

Methyl groups are electron-donating through an inductive effect. This increased electron density on the aromatic ring and the nitrogen atom makes the molecule easier to oxidize, thus lowering its oxidation potential. This trend is clearly observable in the experimental data:

  • Aniline (1.03 V) has the highest oxidation potential.

  • N,N-Dimethylaniline (0.83 V) shows a significant decrease due to the two electron-donating methyl groups on the nitrogen.[1]

  • 2,4,6-Trimethylaniline (0.71 V) exhibits an even lower oxidation potential due to the combined electron-donating effect of the three methyl groups on the ring.[1]

Based on this trend, This compound is predicted to have the lowest oxidation potential of the series. The cumulative electron-donating effect of five methyl groups should render it highly susceptible to oxidation.

Steric Hindrance

The presence of bulky substituents, particularly in the ortho positions, can introduce significant steric hindrance. This can impact the electrochemical behavior in several ways:

  • Electrode Kinetics: Steric bulk can hinder the optimal orientation of the molecule at the electrode surface, potentially leading to slower electron transfer kinetics.

  • Follow-up Reactions: The electropolymerization of anilines typically involves the coupling of radical cations. The ortho-methyl groups in 2,4,6-trimethylaniline and this compound can sterically inhibit this coupling process, potentially leading to the formation of soluble oligomers rather than a polymeric film.

For This compound , the combination of two methyl groups on the nitrogen and two in the ortho positions creates a highly crowded environment around the reactive nitrogen center. This is expected to significantly influence its electrochemical behavior, likely making electropolymerization difficult.

Experimental Protocols

The following is a detailed, step-by-step methodology for the cyclic voltammetric analysis of substituted anilines. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Reagents
  • Analytes: this compound, N,N-Dimethylaniline, 2,4,6-Trimethylaniline, Aniline (high purity, >98%)

  • Solvent: Acetonitrile (HPLC grade)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) (electrochemical grade, >99%)

  • Working Electrode: Glassy carbon electrode (3 mm diameter)

  • Reference Electrode: Ag/AgCl (in 3 M KCl)

  • Counter Electrode: Platinum wire

  • Polishing Materials: 1.0, 0.3, and 0.05 µm alumina slurries on polishing pads

Electrode Preparation

Proper preparation of the working electrode is critical for obtaining reliable and reproducible results.

  • Mechanical Polishing:

    • Polish the glassy carbon electrode with 1.0 µm alumina slurry on a polishing pad for 60 seconds.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing with 0.3 µm and then 0.05 µm alumina slurries, rinsing with deionized water between each step.

  • Sonication:

    • Sonicate the polished electrode in deionized water for 5 minutes to remove any adhered alumina particles.

    • Sonicate in acetonitrile for another 5 minutes to remove organic contaminants.

  • Drying:

    • Dry the electrode under a stream of nitrogen gas.

Electrochemical Measurement (Cyclic Voltammetry)
  • Prepare the Electrolyte Solution: Dissolve TBAPF6 in acetonitrile to a final concentration of 0.1 M.

  • Prepare the Analyte Solution: Prepare a 1 mM solution of the aniline derivative in the 0.1 M TBAPF6/acetonitrile electrolyte solution.

  • Deoxygenate the Solution: Purge the analyte solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen blanket over the solution during the experiment.

  • Assemble the Electrochemical Cell:

    • Place the prepared working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode in the electrochemical cell containing the deoxygenated analyte solution.

  • Perform Cyclic Voltammetry:

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the aniline (e.g., +1.5 V) and back to the initial potential.

    • Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electrode process.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Reagents (Aniline, Solvent, Electrolyte) cell_assembly Assemble Electrochemical Cell reagents->cell_assembly electrode_prep Prepare Working Electrode (Polish, Sonicate, Dry) electrode_prep->cell_assembly deoxygenation Deoxygenate Solution (N2 Purge) cell_assembly->deoxygenation cv_scan Perform Cyclic Voltammetry Scan deoxygenation->cv_scan data_acquisition Acquire Current vs. Potential Data cv_scan->data_acquisition peak_analysis Analyze Peak Potentials and Currents data_acquisition->peak_analysis comparison Compare Electrochemical Behavior peak_analysis->comparison

Caption: Workflow for the cyclic voltammetric analysis of aniline derivatives.

Structural Comparison of Anilines

structural_comparison cluster_aniline Aniline cluster_dma N,N-Dimethylaniline cluster_tma 2,4,6-Trimethylaniline cluster_pma This compound aniline_img dma_img tma_img pma_img

Caption: Structures of the compared aniline derivatives.

Conclusion

The electrochemical properties of aniline derivatives are intricately linked to their molecular structure. The addition of electron-donating methyl groups progressively lowers the oxidation potential, with this compound predicted to be the most easily oxidized among the compared compounds. However, increasing steric hindrance, particularly at the ortho positions, can impede electropolymerization and other follow-up reactions. This comparative guide provides a framework for understanding and predicting the electrochemical behavior of substituted anilines, which is crucial for their application in various fields of research and development. Further experimental studies on this compound are warranted to validate the estimations presented here and to fully elucidate its unique electrochemical characteristics.

References

  • Pavitt, A. L., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Environmental Science: Processes & Impacts, 19(3), 358-372. [Link]
  • Oyama, N., Ohsaka, T., & Shimizu, T. (1986). Electrochemically polymerized N,N-dimethylaniline film with ion-exchange properties as an electrode modifier. Analytical Chemistry, 58(6), 979-981. [Link]
  • Diaz, A. F., & Logan, J. A. (1980). Electroactive polyaniline films. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 111(1), 111-114. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N,N,2,4,6-Pentamethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N,N,2,4,6-Pentamethylaniline, ensuring the safety of laboratory personnel and adherence to environmental regulations. This document is designed to be a practical resource, moving beyond mere compliance to foster a culture of safety and responsibility within the laboratory.

Understanding the Hazard Profile of this compound

Before any disposal procedures can be initiated, a thorough understanding of the chemical's properties and associated hazards is essential. This compound is a substituted aniline, and like many compounds in this class, it presents several potential risks.

According to its Safety Data Sheet (SDS), this compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It is also known to cause skin and serious eye irritation.[1][2][3][4] The toxicological properties have not been fully investigated, which necessitates a cautious approach to its handling and disposal.[1] Incompatible materials include strong acids and oxidizing agents.[1][6]

Key Hazard Information:

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1][2]
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[3]
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[3]
Causes skin irritationSkin Irritation (Category 2)[1][2]
Causes serious eye irritationEye Irritation (Category 2)[2][3]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[3][4]
Combustible liquidFlammable liquids (Category 4)[1][5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not a single action but a systematic process. This workflow ensures that the waste is handled safely from the point of generation to its final removal by a licensed hazardous waste contractor.

DisposalWorkflow cluster_0 Step 1: Immediate Actions at Point of Generation cluster_1 Step 2: Segregation and Containerization cluster_2 Step 3: Accumulation and Storage cluster_3 Step 4: Final Disposal A Characterize Waste: Pure compound, mixture, or contaminated material? B Select Compatible Container (e.g., Polyethylene) A->B Proceed to C Segregate from Incompatible Wastes (Acids, Oxidizers) B->C Then D Label Container with 'Hazardous Waste' and full chemical name C->D Finally E Store in a Designated Satellite Accumulation Area (SAA) D->E Move to F Keep Container Securely Closed E->F Ensure G Maintain accurate waste logs F->G And H Arrange for Pickup by a Licensed Hazardous Waste Disposal Service G->H Request

Disposal Workflow for this compound
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Wear chemical-resistant gloves. Given the nature of anilines, butyl, neoprene, or Viton gloves are recommended for extended contact.[6] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[7]

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3]

  • Lab Coat: A buttoned, full-length lab coat is required to protect against skin contact.[6]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Streams: this compound waste should be collected in a dedicated container. Do not mix it with other waste streams, especially acidic or oxidizing waste, to prevent potentially violent reactions.[6][8]

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid.[8] High-density polyethylene (HDPE) or other suitable plastic containers are generally preferred.[9]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9] The date of waste accumulation should also be clearly marked.

On-site Accumulation and Storage: Maintaining a Safe Environment

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][9] This area should be at or near the point of waste generation.[9]

  • Storage Conditions: The SAA should be a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[8][10] This minimizes the release of vapors and prevents spills.

  • Volume Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in an SAA, which is typically 55 gallons. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid.[9]

Spill Management: Preparedness is Key

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in section 2.1.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[7][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal: The Role of Professional Waste Management

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[10][12] The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]

Waste Minimization: A Proactive Approach

A key aspect of responsible chemical management is to minimize the generation of hazardous waste.

  • Prudent Purchasing: Order only the quantity of this compound that is realistically needed for your experiments.[9]

  • Scale of Experiments: Where possible, reduce the scale of your experiments to decrease the volume of waste produced.[9]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[9]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Chemical Label. (n.d.). This compound.
  • Washington State University. (n.d.). Aniline.
  • U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Rutgers University. (n.d.). Aniline.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,2,4,6-Pentamethylaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N,2,4,6-Pentamethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.